molecular formula C10H13ClN2O B1341162 3-Amino-4-chloro-N-isopropylbenzamide CAS No. 926221-68-3

3-Amino-4-chloro-N-isopropylbenzamide

Cat. No.: B1341162
CAS No.: 926221-68-3
M. Wt: 212.67 g/mol
InChI Key: HUSJCHWWMFRTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-chloro-N-isopropylbenzamide is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4-chloro-N-isopropylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-chloro-N-isopropylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-chloro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)7-3-4-8(11)9(12)5-7/h3-6H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSJCHWWMFRTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588217
Record name 3-Amino-4-chloro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926221-68-3
Record name 3-Amino-4-chloro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Amino-4-chloro-N-isopropylbenzamide, a substituted benzamide of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted properties with established, field-proven methodologies for its empirical determination. We will delve into the structural elucidation, synthesis, and the analytical techniques required to ascertain its purity, stability, and key physicochemical parameters. This document is designed to be a practical resource for researchers, offering not just data, but the scientific rationale behind the experimental protocols.

Introduction: The Significance of Substituted Benzamides

Benzamide derivatives are a cornerstone in modern pharmacology, constituting the active component in a wide array of therapeutic agents, from antiemetics to antipsychotics and beyond. Their biological activity is intrinsically linked to their three-dimensional structure and physicochemical characteristics. Properties such as solubility, lipophilicity, and pKa govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a potential drug candidate. Therefore, a thorough physicochemical characterization is a critical and non-negotiable step in the drug development pipeline.

This guide focuses on 3-Amino-4-chloro-N-isopropylbenzamide, a molecule with functional groups that suggest potential for diverse biological interactions. The presence of an amino group, a chloro substituent, and an isopropyl amide moiety creates a unique electronic and steric profile that warrants detailed investigation.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any chemical entity is to understand its structure and predict its fundamental properties. These predictions, while not a substitute for experimental data, provide a valuable baseline for experimental design.

Chemical Structure

The chemical structure of 3-Amino-4-chloro-N-isopropylbenzamide is presented below.

Caption: Chemical structure of 3-Amino-4-chloro-N-isopropylbenzamide.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for 3-Amino-4-chloro-N-isopropylbenzamide. It is imperative to note that these are computational predictions and require experimental verification.

PropertyPredicted ValueSource
Molecular Formula C₁₀H₁₃ClN₂O-
Molecular Weight 212.68 g/mol -
Boiling Point 344.6 ± 32.0 °C[1]
Density 1.198 ± 0.06 g/cm³[1]
pKa 14.13 ± 0.46[1]

Synthesis of 3-Amino-4-chloro-N-isopropylbenzamide

A plausible synthetic route for 3-Amino-4-chloro-N-isopropylbenzamide can be adapted from established methods for similar benzamide derivatives[2]. A common approach involves the amidation of a carboxylic acid precursor, which itself can be derived from a nitrated starting material.

Proposed Synthetic Pathway

synthesis_pathway A 3-Nitro-4-chlorobenzoic acid B 3-Nitro-4-chlorobenzoyl chloride A->B SOCl₂ or (COCl)₂ C 3-Nitro-4-chloro-N-isopropylbenzamide B->C Isopropylamine, Base D 3-Amino-4-chloro-N-isopropylbenzamide C->D Reduction (e.g., Fe/HCl or H₂, Pd/C)

Caption: Proposed synthesis of 3-Amino-4-chloro-N-isopropylbenzamide.

Experimental Protocol for Synthesis

Step 1: Synthesis of 3-Nitro-4-chlorobenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitro-4-chlorobenzoic acid.

  • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride in an appropriate solvent like dichloromethane (DCM) under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-nitro-4-chlorobenzoyl chloride.

Step 2: Synthesis of 3-Nitro-4-chloro-N-isopropylbenzamide

  • Dissolve the crude 3-nitro-4-chlorobenzoyl chloride in an anhydrous aprotic solvent such as DCM.

  • Cool the solution in an ice bath.

  • Slowly add a solution of isopropylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of 3-Amino-4-chloro-N-isopropylbenzamide

  • Dissolve the purified 3-Nitro-4-chloro-N-isopropylbenzamide in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common methods include iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the catalyst (if used) and remove the solvent.

  • Purify the final product by recrystallization or column chromatography to yield 3-Amino-4-chloro-N-isopropylbenzamide.

Structural Elucidation and Characterization

Confirming the identity and structure of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential.

¹H NMR (Proton NMR):

  • Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the amide proton, the isopropyl methine proton, and the isopropyl methyl protons. The splitting patterns and coupling constants will provide information on the connectivity of the atoms.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

¹³C NMR (Carbon NMR):

  • Expected Signals: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the amide carbonyl carbon, and the isopropyl carbons.

  • Data Acquisition: Typically acquired with proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions:

    • N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

    • N-H stretching of the secondary amide (around 3300 cm⁻¹).

    • C=O stretching of the amide (around 1630-1680 cm⁻¹).

    • C-N stretching.

    • Aromatic C-H and C=C stretching.

    • C-Cl stretching.

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or dissolved in a suitable solvent.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (212.68 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion peak cluster (M⁺ and M+2⁺).

  • Fragmentation: Analysis of the fragmentation pattern can further confirm the structure.

Purity Determination

Assessing the purity of a synthesized compound is crucial for its use in further research and development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of non-volatile organic compounds.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water or a buffer, run in either isocratic or gradient mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Purity Calculation: Purity is typically calculated using the area percentage method from the chromatogram.

hplc_workflow A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Sample Solution (1 mg/mL) D Inject Sample B->D C->D E Acquire Chromatogram D->E F Integrate Peaks and Calculate Area % E->F

Caption: A typical workflow for HPLC purity analysis.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically broaden and depress the melting point.

  • Procedure: A small amount of the crystalline sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a potential drug molecule and to develop stability-indicating analytical methods[3][4]. These studies involve subjecting the compound to stress conditions that are more severe than those used in accelerated stability testing.

Rationale and Objectives
  • To identify potential degradation products.

  • To elucidate degradation pathways.

  • To establish the intrinsic stability of the molecule.

  • To develop and validate a stability-indicating analytical method.

Recommended Stress Conditions

The compound should be subjected to the following conditions, with the goal of achieving 5-20% degradation[4]:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: The solid drug substance is exposed to high temperature (e.g., 80°C).

  • Photolytic Degradation: The drug substance is exposed to UV and visible light as per ICH Q1B guidelines.

Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Conclusion

References

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Chemistry Education. Synthesis and analysis of amides. [Link]

Sources

3-Amino-4-chloro-N-isopropylbenzamide molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-4-chloro-N-isopropylbenzamide: Structure, Properties, and Synthesis

Executive Summary

This technical guide provides a comprehensive overview of 3-Amino-4-chloro-N-isopropylbenzamide, a substituted benzamide of interest to researchers in medicinal chemistry and drug development. This document details the compound's molecular structure, physicochemical properties, and a plausible synthetic route derived from established chemical principles. By synthesizing data from public chemical databases and analogous patented procedures, this guide serves as a foundational resource for scientists working with or considering this molecule as a synthetic intermediate or a scaffold for novel chemical entities.

Molecular Identity and Physicochemical Properties

The unique arrangement of functional groups on the benzamide core dictates the molecule's chemical behavior, solubility, and potential for intermolecular interactions—critical factors in both synthetic chemistry and pharmacological applications.

Nomenclature and Identifiers

Correctly identifying a chemical compound is the bedrock of reproducible science. The primary identifiers for 3-Amino-4-chloro-N-isopropylbenzamide are essential for database searches and regulatory compliance.

IdentifierValueSource
IUPAC Name 3-amino-4-chloro-N-(propan-2-yl)benzamideN/A
CAS Number 926221-68-3[1]
Molecular Formula C₁₀H₁₃ClN₂O[2]
Molecular Weight 212.67 g/mol [2]
Molecular Structure Analysis

The structure of 3-Amino-4-chloro-N-isopropylbenzamide features a central benzene ring substituted at positions 1, 3, and 4.

  • Benzamide Core: The foundational scaffold is a benzamide, consisting of a benzene ring attached to an amide functional group. This group is a common feature in many pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding.

  • Substitution Pattern:

    • A chloro group at position 4 significantly influences the electronic properties of the aromatic ring through inductive effects and can serve as a metabolic blocking position.

    • An amino group at position 3 acts as a hydrogen bond donor and a potential site for further functionalization.

    • An N-isopropyl group on the amide nitrogen adds steric bulk and lipophilicity, which can impact solubility, cell permeability, and binding affinity to biological targets.

Molecular structure of 3-Amino-4-chloro-N-isopropylbenzamide.

Synthesis and Mechanistic Rationale

A similar synthesis strategy is outlined in a patent for a related molecule, which validates this approach.[3]

Proposed Synthetic Workflow

The synthesis can be dissected into two primary transformations: (1) Amide bond formation, followed by (2) Nitro group reduction. Performing the amidation first is crucial because the reagents used for amide coupling are incompatible with the free amino group, which would be present if the reduction were performed first.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Reduction A 3-Nitro-4-chlorobenzoic Acid C Activated Ester Intermediate A->C EDC, HOBt DCM, rt B Isopropylamine D 3-Nitro-4-chloro-N-isopropylbenzamide B->D C->D rt, 2-4h E 3-Nitro-4-chloro-N-isopropylbenzamide F 3-Amino-4-chloro-N-isopropylbenzamide (Final Product) E->F Fe/NH4Cl EtOH/H2O, 80°C

Proposed two-step synthesis workflow.
Experimental Protocol (Proposed)

This protocol is a model procedure. Researchers must conduct their own risk assessments and optimization studies.

Step 1: Synthesis of 3-Nitro-4-chloro-N-isopropylbenzamide

  • Reaction Setup: To a solution of 3-nitro-4-chlorobenzoic acid (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes. The formation of the activated HOBt-ester is the key to efficient coupling. This intermediate is more reactive towards the amine than the starting carboxylic acid, preventing side reactions.

  • Amidation: Add isopropylamine (1.1 eq) dropwise to the solution. The reaction is typically exothermic.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Synthesis of 3-Amino-4-chloro-N-isopropylbenzamide

  • Reaction Setup: Dissolve the crude 3-nitro-4-chloro-N-isopropylbenzamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reduction: Add ammonium chloride (NH₄Cl, 3.0 eq) followed by iron powder (Fe, 3.0-5.0 eq). The use of iron in the presence of a mild proton source like NH₄Cl is a classic, cost-effective, and reliable method for reducing aromatic nitro groups with high functional group tolerance.[4]

  • Reaction Conditions: Heat the mixture to reflux (approx. 80-85°C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a more polar product spot (due to the new amino group) indicates reaction completion, typically within 1-3 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to remove the iron salts, washing with ethanol. Concentrate the filtrate under reduced pressure. The residue can then be purified by column chromatography on silica gel to afford the final product, 3-Amino-4-chloro-N-isopropylbenzamide.

Safety and Handling

While specific toxicity data for 3-Amino-4-chloro-N-isopropylbenzamide is not available, data from the structurally similar compound 3-Amino-4-chlorobenzamide can be used to infer a preliminary hazard profile.[5]

  • GHS Hazard Statements (Inferred):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[5]

  • Recommended Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

Applications in Research and Development

Substituted benzamides are a privileged scaffold in medicinal chemistry. The specific combination of functional groups in 3-Amino-4-chloro-N-isopropylbenzamide makes it a versatile building block for creating libraries of more complex molecules. The primary amino group serves as a key handle for a wide range of chemical transformations, including:

  • Acylation/Sulfonylation: To explore structure-activity relationships at this position.

  • Diazotization: Followed by Sandmeyer-type reactions to introduce a variety of other functional groups.

  • Buchwald-Hartwig or Ullmann Couplings: To form C-N bonds with aryl or heteroaryl partners.

The overall structure is an important intermediate in the synthesis of various biologically active compounds, particularly in the agrochemical and pharmaceutical industries.[4]

References

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PubChem. Benzamide, 3-amino-4-chloro- (CID 88200). National Center for Biotechnology Information. [Link]

  • PubChem. 3-amino-2-chloro-N-propan-2-ylbenzamide (CID 112573979). National Center for Biotechnology Information. [Link]

  • ResearchGate. 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. [Link]

Sources

A-Z Guide to Target Identification and Validation for 3-Amino-4-chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

3-Amino-4-chloro-N-isopropylbenzamide is a novel benzamide derivative with an uncharacterized mechanism of action. This technical guide provides a comprehensive, step-by-step framework for the identification and validation of its potential therapeutic targets. Benzamide structures are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, and cardiovascular effects, making this compound a person of interest for further investigation.[1][2] This document outlines a multi-pronged strategy encompassing in silico, in vitro, and cellular approaches to systematically deconvolve the compound's biological targets and pathways. Detailed, field-proven protocols for key validation experiments are provided to ensure scientific rigor and reproducibility. The overarching goal is to equip research and drug development professionals with a robust roadmap to unlock the therapeutic potential of this and other novel chemical entities.

Part 1: Initial Assessment and Target Prediction

Before embarking on extensive biological assays, a foundational understanding of the compound's physicochemical properties and computationally predicted targets is essential. This initial phase is designed to be cost-effective and hypothesis-generating.

Physicochemical Profiling

A summary of the known properties of 3-Amino-4-chloro-N-isopropylbenzamide is presented below. These parameters are critical for designing subsequent experiments, ensuring appropriate solvent selection, and predicting potential liabilities like poor solubility.

PropertyValueSource
Molecular FormulaC₁₀H₁₃ClN₂OPubChem
Molecular Weight212.68 g/mol PubChem
IUPAC Name3-amino-4-chloro-N-propan-2-ylbenzamidePubChem
CAS Number926221-68-3ECHEMI[3]
In Silico Target Prediction

Computational methods serve as a powerful first step to generate hypotheses about potential protein targets by comparing the compound's structure to vast databases of known bioactive molecules.

  • Structural Similarity and Pharmacophore Modeling: The chemical structure of 3-Amino-4-chloro-N-isopropylbenzamide can be used as a query against databases like ChEMBL and BindingDB. This approach identifies known drugs or probes with similar structural motifs. For instance, various benzamide derivatives have been shown to act as selective serotonin 4 receptor agonists, sigma-1 protein ligands, or inhibitors of enzymes like carbonic anhydrase.[4][5][6] These known targets of structurally related compounds become the first set of high-priority candidates for investigation.

  • Molecular Docking: A more targeted computational approach involves docking the 3D structure of the compound into the crystal structures of a panel of potential targets. This panel could include proteins from families known to interact with benzamides, such as G-protein coupled receptors (GPCRs), kinases, and ion channels. The docking scores provide a rank-ordered list of potential binders based on predicted binding affinity.

Part 2: Unbiased Target Identification Strategies

While in silico methods are hypothesis-driven, unbiased experimental approaches are critical for discovering novel or unexpected targets. These methods survey the compound's interactions across a broad range of proteins without preconceived notions. The overall workflow for target identification and validation is depicted below.

Target_ID_Workflow cluster_0 Phase 1: Discovery & Hypothesis cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Validation In_Silico In Silico Prediction (Similarity, Docking) Biochemical_Screen Biochemical Screening (e.g., Kinase Panel) In_Silico->Biochemical_Screen Suggests panels Phenotypic_Screen Phenotypic Screening (e.g., Cell Viability) Affinity_Chroma Affinity Chromatography- Mass Spectrometry Phenotypic_Screen->Affinity_Chroma Provides readout TPP Thermal Proteome Profiling (TPP) Phenotypic_Screen->TPP Provides readout Genetic_Screen Genetic Screens (CRISPR/siRNA) Phenotypic_Screen->Genetic_Screen Provides readout Biophysical Biophysical Assays (SPR, ITC) Biochemical_Screen->Biophysical Identifies hits Affinity_Chroma->Biophysical Identifies hits Cellular_Engagement Cellular Target Engagement (CETSA) TPP->Cellular_Engagement Identifies hits Genetic_Validation Genetic Validation (Knockout/Knockdown) Genetic_Screen->Genetic_Validation Identifies hits Validated_Target Validated Therapeutic Target Biophysical->Validated_Target Biochemical Biochemical Assays (Enzyme/Receptor Activity) Biochemical->Validated_Target Cellular_Engagement->Validated_Target Genetic_Validation->Validated_Target

Caption: Overall workflow for target identification and validation.

Phenotypic Screening and Target Deconvolution

A powerful strategy is to first identify a cellular phenotype caused by the compound and then work backward to identify the molecular target responsible.

  • Phenotypic Screening: Treat various cell lines (e.g., cancer cell lines, neuronal cells) with 3-Amino-4-chloro-N-isopropylbenzamide and use high-content imaging or other assays to monitor for specific effects, such as apoptosis, cell cycle arrest, or changes in morphology.

  • Target Deconvolution: Once a robust phenotype is observed, several methods can be employed to identify the responsible target.[7]

    • Affinity Chromatography: This classical biochemical method uses an immobilized version of the small molecule to "pull down" its binding partners from a cell lysate.[8][9][10]

    • Thermal Proteome Profiling (TPP): TPP is a modern, label-free method that measures changes in the thermal stability of thousands of proteins in response to drug binding.[11][12][13] A ligand-bound protein is typically more resistant to heat-induced unfolding.[14] This allows for the identification of direct and indirect targets in a native cellular environment.[13][[“]]

    • Genetic Screening (CRISPR/siRNA): Genome-wide CRISPR or siRNA screens can identify genes whose loss-of-function (knockout or knockdown) results in resistance or hypersensitivity to the compound.[7][16][17] Genes that phenocopy the compound's effect when perturbed are strong candidates for being part of the targeted pathway.[18][19]

Part 3: Target Validation Methodologies

Identifying a "hit" from a primary screen is only the first step. Rigorous validation using orthogonal methods is required to confirm that the compound directly binds the putative target and modulates its function in a biologically relevant manner.[20]

Direct Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that confirms a compound engages its target within the complex milieu of an intact cell.[21][22] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.[23][24]

CETSA_Workflow Start Intact Cells Treat Treat cells with Compound or Vehicle Start->Treat Heat Heat aliquots to a range of temperatures Treat->Heat Lyse Lyse cells and separate soluble vs. aggregated proteins Heat->Lyse Detect Detect soluble target protein (e.g., Western Blot) Lyse->Detect Plot Generate Melting Curve (Soluble Protein vs. Temp) Detect->Plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

This protocol is adapted for determining the interaction between a small molecule and a specific target protein in a cell lysate.[25]

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., SK-HEP-1 human liver cancer cells) to ~80% confluency.[25]

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl, NaCl, with protease inhibitors) and lyse by freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove insoluble debris.

  • Compound Incubation:

    • Divide the clarified lysate into two main groups: Vehicle control (e.g., DMSO) and 3-Amino-4-chloro-N-isopropylbenzamide treatment.

    • Incubate the lysates with the compound or vehicle at room temperature for 30 minutes.

  • Thermal Challenge:

    • Aliquot the treated lysates into PCR tubes for each temperature point.

    • Heat the aliquots in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments). A no-heat control (room temperature) should be included.

    • Immediately cool the tubes on ice for 3 minutes.

  • Separation of Soluble Fraction:

    • Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Detection and Analysis:

    • Analyze the soluble fractions by SDS-PAGE and Western Blot using a specific antibody against the putative target protein.

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity versus temperature to generate a melting curve. A shift in the curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.

Affinity-Based Target Identification

Affinity chromatography remains a cornerstone of target identification.[26] It involves chemically modifying the small molecule to immobilize it on a solid support (e.g., beads), which is then used as "bait" to capture binding proteins from a cell lysate.[10][27][28][29]

This protocol provides a general framework for an affinity-based pull-down experiment.[8][28]

  • Probe Synthesis and Immobilization:

    • Synthesize an analog of 3-Amino-4-chloro-N-isopropylbenzamide containing a linker and an affinity tag (e.g., biotin). It is crucial that this modification does not abrogate the compound's biological activity.

    • Covalently attach the tagged compound to a solid support, such as streptavidin-coated agarose beads (for biotinylated probes).[8]

  • Lysate Preparation:

    • Prepare a native protein lysate from cells or tissues of interest as described in the CETSA protocol.

  • Binding and Washing:

    • Incubate the protein lysate with the compound-immobilized beads for 1-2 hours at 4°C with gentle rotation.

    • Include a crucial negative control: lysate incubated with beads that have been blocked with free biotin or that are linked to an inactive analog of the compound.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[9]

  • Elution:

    • Elute the specifically bound proteins from the beads. This can be done by:

      • Competition with an excess of the free, non-immobilized 3-Amino-4-chloro-N-isopropylbenzamide.

      • Using denaturing conditions (e.g., boiling in SDS-PAGE sample buffer).[9]

  • Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Stain the gel (e.g., with silver stain or Coomassie blue) and excise protein bands that are present in the experimental sample but absent or significantly reduced in the negative control.

    • Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).

Part 4: Pathway Analysis and Therapeutic Hypothesis

Once a target is validated, the final step is to understand its role in biological pathways and disease pathology. This allows for the formulation of a clear therapeutic hypothesis.

  • Pathway Mapping: Utilize bioinformatics databases such as KEGG and Reactome to map the validated target to known signaling pathways.

  • Disease Association: Use resources like the Online Mendelian Inheritance in Man (OMIM) and DisGeNET databases to investigate if the target is genetically or otherwise implicated in human diseases.

  • Hypothesis Generation: Based on the pathway and disease association data, formulate a testable hypothesis. For example: "By inhibiting Target X, 3-Amino-4-chloro-N-isopropylbenzamide disrupts the 'ABC' signaling pathway, which is known to be hyperactive in 'XYZ' cancer, thereby inducing apoptosis in cancer cells." This hypothesis will then guide future preclinical and clinical development.

References

  • Thermal Proteome Profiling for Drug Target Identification and Probing of Protein St
  • Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling. ChomiX Biotech.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Journal of Pharmaceutical Sciences & Research.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Target identification and mechanism of action in chemical biology and drug discovery.
  • Thermal Proteome Profiling (TPP) Service. Revvity.
  • A New Drug Discovery Approach Based on Thermal Proteome Profiling to Develop More Effective Drugs. Brieflands.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • What are the applications of thermal proteome profiling in drug discovery?. Consensus.
  • Target identification of small molecules: an overview of the current applications in drug discovery. Future Drug Discovery.
  • Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry.
  • Target identification of small molecules: an overview of the current applications in drug discovery.
  • Target Identification and Validation (Small Molecules). University College London.
  • Small-molecule Target and Pathway Identific
  • Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry.
  • CRISPR approaches to small molecule target identific
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Accelerate drug discovery with advanced target identification and valid
  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Pl
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Affinity Chrom
  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.
  • CRISPR-Cas9 Screening for Target Identific
  • Identification of Direct Protein Targets of Small Molecules. Current Protocols in Chemical Biology.
  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform.
  • Small molecule target identification using photo-affinity chrom
  • Affinity Chromatography.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • CETSA. Pelago Bioscience.
  • Affinity-based target identification for bioactive small molecules. RSC Publishing.
  • 3-amino-4-chloro-N-isopropylbenzamide SDS, 926221-68-3 Safety D

Sources

The Benzamide Core in Modern Drug Discovery: A Technical Guide to Leveraging 3-Amino-4-chloro-N-isopropylbenzamide as a High-Potential Fragment

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Internal Research & Development Use Only

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit identification strategies, prized for its efficiency in exploring chemical space and its capacity to deliver highly optimized lead candidates. Within the vast landscape of chemical fragments, the benzamide scaffold represents a "privileged" motif, consistently appearing in a multitude of clinically successful therapeutics. This in-depth technical guide focuses on a specific, high-potential benzamide fragment: 3-amino-4-chloro-N-isopropylbenzamide . We will dissect its chemical attributes, propose strategic applications in drug discovery campaigns, and provide detailed, field-proven protocols for its synthesis, screening, and elaboration into novel lead compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the power of FBDD with a versatile and promising chemical starting point.

The Strategic Value of the Benzamide Scaffold in Fragment-Based Drug Design (FBDD)

The philosophy of FBDD hinges on the principle that smaller, lower complexity molecules ("fragments") are more likely to form high-quality interactions with a biological target. These low-affinity interactions, once identified, provide a roadmap for building more potent and selective drug candidates. The benzamide scaffold is particularly adept in this role due to a confluence of favorable properties:

  • Structural Rigidity and Defined Vectors: The planar phenyl ring and the amide linkage provide a rigid core, which reduces the entropic penalty upon binding and presents well-defined vectors for chemical elaboration. This structural pre-organization is a key attribute for successful fragment evolution.

  • Hydrogen Bonding Capabilities: The amide group is a classic hydrogen bond donor and acceptor, enabling it to form key interactions with protein backbones and side chains, a common feature in many enzyme active sites and receptor binding pockets.

  • Synthetic Tractability: The chemistry of benzamides is well-established and highly versatile, allowing for the straightforward synthesis of diverse analog libraries to explore Structure-Activity Relationships (SAR).

  • Biochemical Precedent: Benzamide-containing molecules have demonstrated activity against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs), making them a valuable starting point for many therapeutic areas.

Deconstructing the Fragment: 3-Amino-4-chloro-N-isopropylbenzamide

The subject of this guide, 3-amino-4-chloro-N-isopropylbenzamide, is a carefully selected fragment that embodies the principles of FBDD. Its features suggest a high potential for generating meaningful interactions with a variety of protein targets.

Physicochemical Properties and "Rule of Three" Compliance

A successful fragment typically adheres to the "Rule of Three," a set of guidelines that increase the probability of identifying high-quality hits. Let's analyze our fragment in this context:

PropertyValue (Predicted/Calculated)"Rule of Three" GuidelineStatus
Molecular Weight~212.67 g/mol < 300 DaCompliant
cLogP~2.5≤ 3Compliant
Hydrogen Bond Donors2 (amine and amide N-H)≤ 3Compliant
Hydrogen Bond Acceptors2 (carbonyl oxygen and amine nitrogen)≤ 3Compliant
Rotatable Bonds2Low (Favorable)Compliant

The predicted values are based on the chemical structure and standard computational algorithms. Actual experimental values may vary slightly.

The compliance of 3-amino-4-chloro-N-isopropylbenzamide with the "Rule of Three" makes it an ideal candidate for inclusion in a fragment screening library. Its low molecular weight and complexity provide a higher probability of fitting into small pockets on a protein surface, while its balanced hydrogen bonding potential allows for diverse interaction modes.

Key Structural Features and Their Implications for Drug Design
  • 3-Amino Group: This primary amine serves as a crucial vector for chemical modification. It can be readily acylated, alkylated, or used in a variety of coupling reactions to "grow" the fragment into unexplored regions of a binding pocket. Its position meta to the amide provides a distinct directional vector for expansion.

  • 4-Chloro Group: The electron-withdrawing nature of the chlorine atom influences the electronics of the aromatic ring and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand binding. It also provides a potential site for further chemical modification, for instance, through nucleophilic aromatic substitution, albeit under more forcing conditions.

  • N-isopropyl Group: This lipophilic group can probe hydrophobic pockets and its steric bulk can influence the preferred conformation of the amide bond. The isopropyl group offers a good balance between size and lipophilicity for initial fragment screening.

Below is a DOT script for a Graphviz diagram illustrating the key functional groups and their potential roles in fragment-based design.

G cluster_fragment 3-Amino-4-chloro-N-isopropylbenzamide cluster_roles Roles in Drug Design fragment Benzamide Core h_bond Hydrogen Bonding fragment->h_bond Amide Interactions amino 3-Amino Group growth_vector Growth Vector for Elaboration amino->growth_vector Synthetic Handle amino->h_bond H-bond Donor/Acceptor chloro 4-Chloro Group halogen_bond Halogen Bonding chloro->halogen_bond electronics Electronic Modulation chloro->electronics isopropyl N-isopropyl Group hydrophobic Hydrophobic Interactions isopropyl->hydrophobic

Caption: Key functional groups of the fragment and their design roles.

Experimental Protocols: A Guide to Application

The following protocols are presented as a comprehensive guide for the synthesis, screening, and initial optimization of 3-amino-4-chloro-N-isopropylbenzamide.

Synthesis of 3-Amino-4-chloro-N-isopropylbenzamide

A robust synthesis is the foundation of any FBDD campaign. The following two-step protocol provides a reliable route to the target fragment.

Step 1: Amide Coupling of 3-Nitro-4-chlorobenzoic Acid with Isopropylamine

  • To a solution of 3-nitro-4-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • Concentrate the reaction mixture in vacuo to afford the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add isopropylamine (1.2 eq) and triethylamine (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 3-nitro-4-chloro-N-isopropylbenzamide.

Step 2: Reduction of the Nitro Group

  • To a solution of 3-nitro-4-chloro-N-isopropylbenzamide (1.0 eq) in ethanol or methanol (0.1 M), add tin(II) chloride dihydrate (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by the addition of a saturated aqueous solution of NaHCO₃ until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the final product, 3-amino-4-chloro-N-isopropylbenzamide.

The workflow for the synthesis is depicted in the DOT script below.

G start 3-Nitro-4-chlorobenzoic Acid intermediate1 Acid Chloride Formation (Oxalyl Chloride, cat. DMF) start->intermediate1 intermediate2 Amide Coupling (Isopropylamine, Et3N) intermediate1->intermediate2 nitro_product 3-Nitro-4-chloro-N-isopropylbenzamide intermediate2->nitro_product reduction Nitro Reduction (SnCl2·2H2O) nitro_product->reduction final_product 3-Amino-4-chloro-N-isopropylbenzamide reduction->final_product

Caption: Synthetic workflow for 3-amino-4-chloro-N-isopropylbenzamide.

Fragment Screening Methodologies

The weak affinity of fragments necessitates the use of sensitive biophysical techniques for their detection. A multi-pronged approach, employing orthogonal methods, is highly recommended to minimize false positives and negatives.

Primary Screen: Surface Plasmon Resonance (SPR)

SPR is an excellent primary screening technique due to its high throughput, low protein consumption, and ability to provide kinetic data.

  • Immobilization: Covalently immobilize the target protein onto a CM5 sensor chip via amine coupling.

  • Screening: Prepare a stock solution of 3-amino-4-chloro-N-isopropylbenzamide in 100% DMSO and dilute into the running buffer to a final concentration of 200 µM with a final DMSO concentration of 1-2%.

  • Injection: Inject the fragment solution over the sensor surface and a reference flow cell (without protein or with an irrelevant protein).

  • Data Analysis: A positive hit is identified by a significant increase in the response units (RU) on the active surface compared to the reference cell.

Secondary Screen & Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for validating hits and providing structural information about the binding event. Ligand-observed NMR experiments are particularly well-suited for fragment screening.

  • Sample Preparation: Prepare a solution of the target protein (10-50 µM) in a suitable deuterated buffer.

  • STD-NMR: Acquire a ¹H NMR spectrum of the fragment alone. Then, acquire a Saturation Transfer Difference (STD) spectrum in the presence of the target protein. A positive hit will show signals in the STD spectrum, indicating that the fragment is binding to the protein.

  • WaterLOGSY: As an orthogonal ligand-observed method, WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) can confirm the binding. In this experiment, a binding fragment will show NOE signals with the same sign as the bulk water signal.

Structural Characterization: X-Ray Crystallography

For high-priority hits, co-crystallization or soaking of the fragment into crystals of the target protein can provide high-resolution structural information of the binding mode, which is invaluable for structure-based drug design.

  • Crystal Preparation: Grow crystals of the target protein to a suitable size.

  • Soaking: Prepare a solution of the fragment at a high concentration (e.g., 1-10 mM) in the crystallization mother liquor and soak the protein crystals in this solution for a defined period.

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Solve the crystal structure and analyze the electron density maps to confirm the binding of the fragment and to determine its binding pose.

The following DOT script illustrates the fragment screening cascade.

G start Fragment Library (including target fragment) spr Primary Screen: SPR start->spr nmr Secondary Screen: NMR (STD, WaterLOGSY) spr->nmr Validate Hits crystallography Structural Biology: X-Ray Crystallography nmr->crystallography Prioritize & Characterize hit_to_lead Hit-to-Lead Optimization crystallography->hit_to_lead Structure-Based Design

The Benzamide Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzamide functional group, a deceptively simple amide of benzoic acid, represents a cornerstone in contemporary drug discovery and development. Its remarkable versatility allows it to serve as a key pharmacophoric element in a wide array of therapeutic agents, targeting a diverse range of biological macromolecules. This guide provides a comprehensive exploration of benzamide derivatives in medicinal chemistry, delving into their synthesis, mechanisms of action, structure-activity relationships (SAR), and pivotal roles in treating a multitude of human diseases.

The Enduring Appeal of the Benzamide Core

First synthesized in 1833, benzamides did not gain significant traction in medicine until the early 20th century.[1] Today, they are integral components of drugs ranging from antipsychotics and antiemetics to a new generation of targeted cancer therapies.[1][2][3] The success of the benzamide scaffold can be attributed to several key features:

  • Structural Rigidity and Planarity: The benzene ring provides a rigid scaffold, facilitating well-defined interactions with biological targets.

  • Hydrogen Bonding Capabilities: The amide moiety is an excellent hydrogen bond donor and acceptor, crucial for molecular recognition at the active sites of enzymes and receptors.

  • Synthetic Tractability: The benzamide linkage is readily formed through robust and well-established synthetic methodologies, allowing for the facile generation of large and diverse chemical libraries for screening and optimization.[4][5]

  • Tunable Physicochemical Properties: Substitution on both the aromatic ring and the amide nitrogen allows for precise modulation of properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug-like characteristics.

Benzamide Derivatives as Modulators of the Central Nervous System

Some of the most well-established applications of benzamide derivatives are in the treatment of central nervous system (CNS) disorders, particularly psychosis and nausea.

Antipsychotic Activity: Dopamine Receptor Antagonism

Substituted benzamides like sulpiride and amisulpride are effective antipsychotic agents.[1][6] Their primary mechanism of action involves the antagonism of dopamine D2-like receptors (D2, D3, and D4).[7] By blocking these receptors, particularly in the mesolimbic pathway, they alleviate the positive symptoms of schizophrenia.[6][8]

Amisulpride exhibits a particularly interesting dose-dependent dual mechanism of action. At higher doses (400-1,200 mg/day), it acts as a potent postsynaptic D2/D3 receptor antagonist, producing its antipsychotic effects.[6][8] At lower doses (50 mg/day), it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and demonstrating efficacy in treating depressive symptoms and the negative symptoms of schizophrenia.[6][9]

Antiemetic Effects: A Dual-Action Mechanism

Benzamides such as metoclopramide and alizapride are widely used to manage nausea and vomiting, especially that induced by chemotherapy.[10][11][12] Their antiemetic properties stem from a dual mechanism:

  • Central D2 Receptor Antagonism: They block dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.

  • Peripheral 5-HT4 Receptor Agonism: They act as agonists at serotonin 5-HT4 receptors in the gastrointestinal tract, promoting gastric emptying.[3]

Interestingly, some newer benzamide derivatives have been developed as potent antiemetics with reduced or absent dopamine D2 receptor antagonism, thereby minimizing the risk of extrapyramidal side effects.[10][13]

The Rise of Benzamides in Oncology

More recently, the benzamide scaffold has emerged as a powerhouse in the development of targeted anticancer agents. These derivatives employ diverse mechanisms to combat cancer, including epigenetic modulation and the inhibition of key signaling pathways.

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[14][15] Their dysregulation is a common feature in many cancers, making them an attractive therapeutic target.[14][15] Benzamide derivatives have proven to be a significant class of HDAC inhibitors.[14][15]

The mechanism of action for many benzamide-based HDAC inhibitors involves the o-aminobenzamide moiety chelating the zinc ion within the active site of the enzyme.[7][15] This interaction, along with other interactions with amino acid residues in the active site cavity, leads to the inhibition of the enzyme and subsequent downstream effects, including cell cycle arrest, apoptosis, and inhibition of angiogenesis.[15][16] Entinostat (MS-275) is a notable example of a benzamide-based HDAC inhibitor that has shown promise in clinical trials.[17][18]

Extensive research has elucidated key structural features for potent HDAC inhibition by benzamide derivatives:

  • Zinc-Binding Group: An amino or hydroxy group at the 2'-position of the benzanilide moiety is often crucial for activity, as it can act as a hydrogen-bonding or electrostatic interaction site.[17]

  • Linker Region: The length and nature of the linker connecting the zinc-binding group to a surface recognition domain can significantly impact potency and isoform selectivity.[19] Shorter molecular lengths have been associated with stronger HDAC inhibition.[19]

  • Capping Group: Modifications to the terminal benzene ring can influence interactions with the surface of the enzyme, affecting both potency and selectivity.[19]

A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis revealed that an increase in electron density around the benzamide ring enhances inhibitory activity.[20][21]

Kinase Inhibition: Targeting Aberrant Signaling

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The benzamide scaffold has been successfully employed in the design of potent and selective kinase inhibitors.

For instance, a series of 3-substituted benzamide derivatives, structurally related to imatinib, have been identified as highly potent inhibitors of the Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML).[22] Similarly, novel benzamide derivatives have been developed as potent inhibitors of p38α mitogen-activated protein kinase (MAPK) and receptor tyrosine kinases like EGFR, HER-2, and KDR (VEGFR2).[23][24][25]

The design of these inhibitors often involves a flexible linker, such as 4-(aminomethyl)benzamide, to allow the molecule to occupy both the adenine-binding pocket and an allosteric pocket within the kinase active site.[23]

Other Anticancer Mechanisms

Beyond HDAC and kinase inhibition, benzamide derivatives exhibit a range of other anticancer activities:

  • Tubulin Polymerization Inhibition: Some benzamides target the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[16][26]

  • PARP-1 Inhibition: Novel benzamide derivatives have been designed to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, representing a promising strategy for selectively killing cancer cells.[26]

  • Induction of Oxidative Stress: Certain benzamide derivatives can induce the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis in cancer cells.[27]

Experimental Protocols and Methodologies

The discovery and development of benzamide-based therapeutics rely on a suite of robust experimental techniques. Below are representative protocols for key assays.

Synthesis of Benzamide Derivatives

A common and versatile method for synthesizing benzamide derivatives is through amide coupling reactions.

Protocol: EDC/HOBt Mediated Amide Coupling

  • Acid Activation: Dissolve the desired benzoic acid derivative (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.0 eq) and a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, wash the reaction mixture with aqueous solutions of HCl, NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

In Vitro HDAC Inhibition Assay

A fluorogenic assay is commonly used to determine the in vitro inhibitory activity of compounds against HDAC enzymes.[28]

Protocol: Fluorogenic HDAC Inhibition Assay

  • Enzyme and Substrate Preparation: Use recombinant human HDAC1, HDAC2, or HDAC3. The substrate is typically a fluorogenic peptide derived from p53 (e.g., Ac-RHKK(acetyl)-AMC).[28]

  • Compound Preparation: Prepare serial dilutions of the test benzamide derivatives in an appropriate solvent (e.g., DMSO).

  • Incubation: Pre-incubate the HDAC enzyme with various concentrations of the inhibitor in an assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4) for a specified time at 37°C.[28]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate. Incubate for a defined period (e.g., 30-90 minutes).[28]

  • Reaction Termination and Signal Development: Stop the reaction by adding a solution containing a potent HDAC inhibitor (e.g., SAHA) and a protease (e.g., trypsin) to cleave the deacetylated substrate and release the fluorescent reporter.[28]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell-Based Antiproliferative Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the antiproliferative effects of compounds on cancer cell lines.[28]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzamide derivatives for a specified duration (e.g., 48 hours).[28] Include a vehicle control and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation

Quantitative data from SAR studies are crucial for guiding drug design. The following table summarizes the HDAC inhibitory activity of a series of novel benzamide derivatives.[28]

Compound IDR1 GroupR2 GroupnHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)
7b HNH21>10>10>10
7e HNH22>10>10>10
7g CH3NH20>10>10>10
7j CH3NH210.650.781.70
Entinostat ---0.930.951.80

Data sourced from a 2024 study on novel benzamide-based derivatives.[28]

Visualization of Key Concepts

Visual representations can aid in understanding complex biological pathways and experimental workflows.

General Synthetic Scheme for Benzamide Derivatives

G cluster_reactants Reactants cluster_reagents Reagents Benzoic Acid Derivative Benzoic Acid Derivative Amide Coupling Amide Coupling Benzoic Acid Derivative->Amide Coupling Amine Amine Amine->Amide Coupling Coupling Reagent (e.g., EDC) Coupling Reagent (e.g., EDC) Coupling Reagent (e.g., EDC)->Amide Coupling Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Amide Coupling Benzamide Derivative Benzamide Derivative Amide Coupling->Benzamide Derivative

Caption: General workflow for the synthesis of benzamide derivatives via amide coupling.

Mechanism of Benzamide-Based HDAC Inhibition

G Benzamide HDACi Benzamide HDACi Inhibition Inhibition Benzamide HDACi->Inhibition HDAC Active Site HDAC Active Site Deacetylation Deacetylation HDAC Active Site->Deacetylation Zinc Ion Zinc Ion Zinc Ion->HDAC Active Site Histone Tail Histone Tail Acetylated Lysine Acetylated Lysine Histone Tail->Acetylated Lysine Acetylated Lysine->Deacetylation Chromatin Condensation Chromatin Condensation Deacetylation->Chromatin Condensation Allows Gene Silencing Gene Silencing Chromatin Condensation->Gene Silencing Inhibition->Deacetylation Hyperacetylation Hyperacetylation Inhibition->Hyperacetylation Leads to Chromatin Relaxation Chromatin Relaxation Hyperacetylation->Chromatin Relaxation Gene Expression Gene Expression Chromatin Relaxation->Gene Expression Anticancer Effects Anticancer Effects Gene Expression->Anticancer Effects

Caption: Simplified signaling pathway of HDAC inhibition by benzamide derivatives.

Future Perspectives

The benzamide scaffold continues to be a fertile ground for medicinal chemistry innovation. Current research is focused on several exciting areas:

  • Development of Isoform-Selective Inhibitors: Designing benzamide derivatives that can selectively target specific HDAC or kinase isoforms to improve efficacy and reduce off-target effects.

  • Novel Therapeutic Applications: Exploring the potential of benzamide derivatives in other disease areas, such as inflammatory disorders, neurodegenerative diseases, and infectious diseases.[3][24][29]

  • Combination Therapies: Investigating the synergistic effects of benzamide-based drugs with other therapeutic agents to overcome drug resistance and enhance treatment outcomes.

  • Advanced Drug Delivery Systems: Developing novel formulations and delivery strategies to improve the pharmacokinetic and pharmacodynamic properties of benzamide derivatives.

References

  • The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals - Benchchem.
  • Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed.
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.
  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI.
  • Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives | Journal of Medicinal Chemistry - ACS Publications.
  • A Comparative Analysis of Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors - Benchchem.
  • Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide - Benchchem.
  • Benzamides: Sulpiride - Pharmaguideline.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - Taylor & Francis Online.
  • Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide - Benchchem.
  • Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers - Benchchem.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - MDPI.
  • (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - ResearchGate.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - NIH.
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 | Request PDF - ResearchGate.
  • Substituted Benzamides. 1. Potential Nondopaminergic Antagonists of Chemotherapy-Induced Nausea and Emesis - PubMed.
  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases - PubMed.
  • Application Notes and Protocols: Use of Benzamide Derivatives in Medicinal Chemistry - Benchchem.
  • The Discovery of Novel Benzamide Compounds: A Technical Guide for Therapeutic Innovation - Benchchem.
  • Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy.
  • Consensus on the use of substituted benzamides in psychiatric patients - PubMed.
  • Spotlight on amisulpride in schizophrenia - PubMed.
  • Antiemetic Medications - StatPearls - NCBI Bookshelf - NIH.
  • Dose-ranging evaluation of the substituted benzamide dazopride when used as an antiemetic in patients receiving anticancer chemotherapy - PubMed.
  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed.
  • Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux - ResearchGate.
  • Synthesis and biological evaluation of new series of benzamide derivatives containing urea moiety as sEH inhibitors - PubMed.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Amino-4-chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Structural Analogy and Precautionary Safety

The landscape of novel chemical synthesis is often fraught with data gaps for newly created or sparsely studied compounds. 3-Amino-4-chloro-N-isopropylbenzamide is one such molecule where comprehensive, peer-reviewed safety data is not yet robustly established. This guide, therefore, is constructed upon a principle of scientific prudence, leveraging established data from the closely related parent compound, 3-amino-4-chlorobenzamide (CAS 19694-10-1) . The rationale is grounded in the understanding that the addition of an N-isopropyl group is unlikely to mitigate the inherent hazards of the chlorinated aminobenzamide core structure. Consequently, the safety and handling protocols outlined herein adopt a conservative stance, treating the target compound with the same, if not a greater, degree of caution as its well-documented precursor. This approach ensures a self-validating system of safety, prioritizing the well-being of laboratory personnel in the face of incomplete toxicological data.

Section 1: Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications for the parent compound, 3-amino-4-chlorobenzamide, we can extrapolate the primary hazards associated with 3-Amino-4-chloro-N-isopropylbenzamide.[1][2][3][4] The presence of the aromatic amine and chlorinated ring system are the key drivers of its toxicological profile.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Acute Toxicity (Oral) - SuspectedCategory 4H302: Harmful if swallowed (classification for some related benzamides)[4]
Germ Cell Mutagenicity - SuspectedCategory 2H341: Suspected of causing genetic defects (classification for benzamide)

Note: The acute oral toxicity and mutagenicity warnings are included as a precautionary measure based on data for related benzamide structures. The toxicological properties of 3-Amino-4-chloro-N-isopropylbenzamide itself have not been fully investigated.[1]

Primary Routes of Exposure: Inhalation of dust particles, skin contact, and eye contact are the most probable routes of occupational exposure.[1][5] Ingestion is also a potential, though less common, route.

Section 2: The Hierarchy of Controls - A Risk Mitigation Framework

A multi-layered approach is essential for handling this compound. The hierarchy of controls provides a systematic framework to minimize potential exposure, prioritizing engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

HierarchyOfControls cluster_0 Hierarchy of Controls for 3-Amino-4-chloro-N-isopropylbenzamide Elimination Elimination (Not Feasible for Synthesis Research) Substitution Substitution (Use a less hazardous analogue if possible) Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Most Effective Administrative Administrative Controls (Procedural Safeguards) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Final Barrier) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes robust safety measures.

Section 3: Engineering and Administrative Controls

3.1 Engineering Controls: The First Line of Defense

Your primary defense is to physically separate yourself from the hazard.

  • Chemical Fume Hood: All weighing, handling, and reactions involving 3-Amino-4-chloro-N-isopropylbenzamide as a solid or in solution must be conducted inside a certified chemical fume hood.[6] This is non-negotiable. The hood's airflow protects against inhalation of airborne particulates and vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[5] This provides a secondary level of protection against fugitive emissions.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[5][6]

3.2 Administrative Controls: Safe Work Practices

These are the procedures and policies that reinforce safety.

  • Restricted Access: Designate specific areas within the lab for handling this compound. Only trained and authorized personnel should be allowed in these areas.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work. These should include step-by-step instructions for handling, storage, and emergency procedures.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[5] Contaminated work clothing should be laundered separately.

Section 4: Personal Protective Equipment (PPE)

PPE is the last line of defense and should never be used as a substitute for robust engineering and administrative controls.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should also be worn when there is a risk of splashes or significant dust generation.

  • Hand Protection: Wear nitrile gloves. Given that no specific permeation data exists for this compound, it is recommended to use a double-gloving technique, especially for prolonged handling.[6] Gloves must be inspected before use and disposed of properly after handling. Never reuse disposable gloves.

  • Body Protection: A fully fastened laboratory coat is required. For procedures with a higher risk of contamination, consider using chemically resistant aprons or coveralls.

  • Respiratory Protection: Under normal conditions of use within a certified fume hood, respiratory protection should not be necessary. However, if an emergency situation arises (e.g., a large spill outside of a fume hood) or for certain maintenance tasks, a NIOSH-approved respirator with a particulate filter (P95 or P100) should be used.[7]

Section 5: Detailed Handling and Storage Protocols

5.1 Step-by-Step Weighing and Handling Protocol (Solid)

This protocol is designed as a self-validating system to minimize exposure.

  • Preparation: Don all required PPE (lab coat, double nitrile gloves, safety goggles). Ensure the chemical fume hood is on and functioning correctly.

  • Work Area Setup: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

  • Weighing: Use an analytical balance inside the fume hood or a designated weighing enclosure. Use a spatula to carefully transfer the solid to a tared container. Avoid creating dust. If dust is generated, allow it to settle before closing the container.

  • Dissolution: If preparing a solution, add the solvent to the solid within the fume hood. Cap the container and mix gently.

  • Cleanup: Carefully wipe down the spatula and any contaminated surfaces with a damp cloth or towel (using an appropriate solvent like ethanol or isopropanol). Dispose of all contaminated materials (gloves, liners, wipes) in a designated hazardous waste container.

  • Post-Handling: Wash hands thoroughly with soap and water.

5.2 Storage Requirements

  • Store in a tightly sealed, clearly labeled container.[5]

  • Keep in a cool, dry, and well-ventilated area.[5]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][5]

  • The storage area should be secured and accessible only to authorized personnel.

Section 6: Emergency Procedures

EmergencyResponse cluster_main Emergency Response Workflow Start Exposure Event Skin Skin Contact Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. Start->Skin Skin Eye Eye Contact Immediately flush with plenty of water for at least 15 minutes, lifting eyelids. Immediately seek medical attention. Start->Eye Eye Inhalation Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Start->Inhalation Inhalation Ingestion Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Start->Ingestion Ingestion Spill Spill Evacuate area. Control ignition sources. Absorb with inert material and place in a sealed container for disposal. Ventilate area. Start->Spill Spill

Caption: Immediate and correct response to exposure is critical.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][2]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1][2][5]

  • In Case of Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

  • In Case of a Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[1] Avoid generating dust.

Section 7: Disposal Considerations

All waste containing 3-Amino-4-chloro-N-isopropylbenzamide must be treated as hazardous waste.

  • Waste Disposal: Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[5] Do not empty into drains.[1]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, absorbent pads, and weighing papers, must be placed in a sealed, labeled container for hazardous waste disposal.

References

  • Benzamide, 3-amino-4-chloro-. (2023). PubChem, National Institutes of Health. [Link]

  • SAFETY DATA SHEET: 3-Amino-4-chlorobenzamide. (2024). Fisher Scientific UK. [Link]

  • 3-Amino-4-chlorobenzoic acid. (2023). PubChem, National Institutes of Health. [Link]

  • 3-Amino-4-chlorobenzamide Product Information. (2025). Chemsrc. [Link]

  • What are the Health and Safety Guidelines for Using Amines? (N.D.). Diplomata Comercial. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Amino-4-chloro-N-isopropylbenzamide in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Amino-4-chloro-N-isopropylbenzamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document moves beyond a simple data sheet to offer a foundational understanding of the compound's solubility, grounded in physicochemical principles, and provides detailed, field-proven methodologies for its empirical determination.

Introduction: The Critical Role of Solubility

3-Amino-4-chloro-N-isopropylbenzamide is a substituted benzamide derivative. In the context of pharmaceutical sciences, understanding the solubility of such a compound is a cornerstone of preclinical development. Solubility profoundly influences a substance's bioavailability, dictates the feasibility of various formulation strategies, and ultimately impacts its therapeutic efficacy.[1] Poor aqueous solubility, for instance, can lead to erratic absorption and suboptimal drug exposure, presenting significant challenges for drug development.[2][3] This guide is structured to provide not only a predictive assessment of the solubility of 3-Amino-4-chloro-N-isopropylbenzamide but also the robust experimental frameworks required to quantify it accurately across a spectrum of relevant solvents.

Physicochemical Profile and Predicted Solubility

A molecule's structure is the primary determinant of its solubility. A thorough analysis of the functional groups and overall architecture of 3-Amino-4-chloro-N-isopropylbenzamide allows for a qualitative prediction of its solubility behavior.

Molecular Structure:

  • IUPAC Name: 3-amino-4-chloro-N-isopropylbenzamide

  • Molecular Formula: C₁₀H₁₃ClN₂O

  • Molecular Weight: 212.67 g/mol

The key structural features influencing solubility are:

  • Aromatic Amine Group (-NH₂): Capable of acting as a hydrogen bond donor.

  • Amide Linkage (-CONH-): Contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

  • Chlorine Atom (-Cl): Contributes to the molecule's hydrophobicity.

  • Isopropyl Group (-CH(CH₃)₂): A nonpolar, hydrophobic moiety.

  • Benzene Ring: A large, nonpolar aromatic system.

The presence of both hydrogen-bonding groups (amine and amide) and significant hydrophobic regions (benzene ring, chlorine atom, isopropyl group) suggests a nuanced solubility profile. The principle of "like dissolves like" is the guiding tenet for predicting solubility, where substances with similar polarities tend to be miscible.[4]

Predicted Qualitative Solubility Profile:

Based on these structural characteristics, the following solubility trends are anticipated:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS) pH 7.4Poorly SolubleThe substantial hydrophobic character imparted by the chlorinated benzene ring and the isopropyl group is expected to outweigh the hydrophilic contributions of the amine and amide functionalities.
Polar Protic Methanol, EthanolSparingly to Moderately SolubleThese solvents can engage in hydrogen bonding with the amine and amide groups. However, the overall hydrophobicity of the molecule will likely limit high solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileSolubleThese solvents are effective hydrogen bond acceptors and can solvate the polar groups, while also accommodating the nonpolar regions of the molecule, leading to favorable interactions.
Nonpolar Toluene, HexaneVery Poorly SolubleThe polar amine and amide groups will significantly hinder dissolution in these highly nonpolar environments, despite the presence of hydrophobic moieties on the target molecule.

The Foundation of Solubility: Thermodynamic vs. Kinetic

In pharmaceutical research, two primary types of solubility are considered: thermodynamic and kinetic.

  • Thermodynamic Solubility (or Equilibrium Solubility): This is the "true" solubility of a compound at equilibrium. It represents the maximum concentration of a substance that can be dissolved in a solvent under specific conditions (temperature, pressure) when the solution is in contact with an excess of the solid compound.[4][5] This value is crucial for formulation and development as it represents a stable state.[4]

  • Kinetic Solubility: This is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[2][3][6] The concentration at which precipitation first occurs is the kinetic solubility. This method is high-throughput but can often overestimate the true thermodynamic solubility because it can lead to the formation of supersaturated solutions.[6]

This guide will focus on the determination of thermodynamic solubility , as it provides the most reliable and fundamental data for drug development decisions.[4]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the compound in a saturated state at equilibrium.[5][7]

Principle

An excess amount of the solid 3-Amino-4-chloro-N-isopropylbenzamide is added to a known volume of the test solvent. The mixture is then agitated at a constant temperature until equilibrium is reached between the undissolved solid and the dissolved compound. After separating the solid phase, the concentration of the compound in the resulting saturated solution is quantified.

Materials and Equipment
  • 3-Amino-4-chloro-N-isopropylbenzamide (solid powder)

  • Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Ethanol, DMSO, Acetonitrile, Toluene)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • HPLC system with UV detector for quantification

Step-by-Step Methodology
  • Preparation: Add an excess amount of 3-Amino-4-chloro-N-isopropylbenzamide to a pre-weighed glass vial. An amount that is visibly in excess after dissolution is sufficient (e.g., 2-5 mg).

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 2 mL) to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for biorelevant studies). Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[2][5][6] It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been achieved (i.e., the concentration is no longer increasing).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated solution from the undissolved solid, two methods are common:

    • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., 0.22 µm) into a clean vial. This is a critical step to remove any undissolved microparticles.

  • Sample Preparation for Analysis: Immediately after separation, dilute an aliquot of the clear, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC protocol detailed below, to determine the concentration of 3-Amino-4-chloro-N-isopropylbenzamide.

Visualization of the Shake-Flask Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add precise volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or Filter to remove solid C->D E Dilute saturated solution D->E F Quantify concentration via HPLC E->F

Caption: Workflow for the Shake-Flask Solubility Determination.

Analytical Protocol: Quantification by HPLC

A robust High-Performance Liquid Chromatography (HPLC) method is essential for accurately determining the concentration of the dissolved compound. The following is a general method suitable for benzamide derivatives, which should be validated for 3-Amino-4-chloro-N-isopropylbenzamide.[7][8][9]

Chromatographic Conditions
ParameterSpecification
HPLC Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (e.g., 50:50, v/v). May require optimization.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30°C
Detection Wavelength ~254 nm (or the λmax of the compound)
Step-by-Step Methodology
  • Standard Stock Solution Preparation: Accurately weigh a known amount of 3-Amino-4-chloro-N-isopropylbenzamide (e.g., 10 mg) and dissolve it in a suitable solvent (e.g., mobile phase or acetonitrile) in a volumetric flask (e.g., 10 mL) to create a high-concentration stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should exhibit good linearity (R² > 0.999).

  • Sample Analysis: Inject the diluted samples obtained from the shake-flask experiment and record the peak areas.

  • Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of 3-Amino-4-chloro-N-isopropylbenzamide in the diluted samples. Remember to account for the dilution factor to determine the final solubility in the original saturated solution.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Thermodynamic Solubility of 3-Amino-4-chloro-N-isopropylbenzamide at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Water
PBS (pH 7.4)
Methanol
Ethanol
Acetonitrile
DMSO
Toluene

Safety and Handling Precautions

It is imperative to handle 3-Amino-4-chloro-N-isopropylbenzamide with appropriate safety measures. While a specific, comprehensive safety data sheet (SDS) for the N-isopropyl derivative was not found, data for similar aminobenzamides suggest the following precautions.[10][11]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the specific SDS provided by the supplier before commencing any experimental work.

Visualization of Structure-Solvent Interactions

G cluster_compound 3-Amino-4-chloro-N-isopropylbenzamide cluster_solvents Solvent Classes Compound Aromatic Ring (Nonpolar) -Cl (Hydrophobic) -Isopropyl (Hydrophobic) -NH2 (H-bond donor) -CONH- (H-bond donor/acceptor) Polar Polar Protic (e.g., Water, Methanol) - H-bond donors/acceptors Compound->Polar Moderate Interaction (H-bonding vs Hydrophobicity) Aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) - H-bond acceptors Compound->Aprotic Strong Interaction (Favorable for all groups) Nonpolar Nonpolar (e.g., Toluene, Hexane) - van der Waals forces Compound->Nonpolar Weak Interaction (Polar groups hinder)

Caption: Predicted interactions between the compound and solvent classes.

References

  • BenchChem. (n.d.). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Biorelevant.com. (n.d.). Equilibrium solubility of a drug substance.
  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry.
  • Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Sinko, P. J. (Ed.). (2011). Martin's Physical Pharmacy and Pharmaceutical Sciences (6th ed.). Lippincott Williams & Wilkins.
  • Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Palmer, D. S., Llinas, A., & Mitchell, J. B. O. (2020).
  • Echemi. (n.d.). 3-amino-4-chloro-N-isopropylbenzamide SDS, 926221-68-3 Safety Data Sheets.
  • Guidechem. (n.d.). 3-amino-4-chloro-N-propylbenzamide (CAS No. 926201-28-7) SDS.
  • ResearchGate. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - P-AMINO BENZAMIDE.
  • BenchChem. (n.d.). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - N-isopropylbenzylamine.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - Benzamide, 3-amino-4-methyl-.

Sources

Methodological & Application

Application Notes and Protocols for the Multi-Step Synthesis of 3-Amino-4-chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of 3-Amino-4-chloro-N-isopropylbenzamide, a valuable building block in medicinal chemistry and drug development. The protocol is structured as a three-step synthetic sequence, beginning with the nitration of p-chlorobenzoic acid. Each step is elucidated with detailed procedural instructions, mechanistic insights, and critical safety considerations. The guide is designed for researchers, scientists, and drug development professionals, emphasizing reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Synthetic Strategy

3-Amino-4-chloro-N-isopropylbenzamide is a substituted benzamide derivative whose structural motifs are of interest in the development of pharmacologically active agents. The strategic placement of the amino, chloro, and isopropylamide groups provides multiple points for further chemical modification, making it a versatile intermediate.

The synthesis protocol outlined herein follows a robust and logical three-step pathway:

  • Nitration: Electrophilic aromatic substitution on p-chlorobenzoic acid to introduce a nitro group, yielding 4-chloro-3-nitrobenzoic acid.

  • Amide Formation: Conversion of the resulting carboxylic acid into an N-isopropylamide via an acyl chloride intermediate. This step first activates the carboxylic acid with a chlorinating agent, followed by a nucleophilic acyl substitution with isopropylamine.

  • Reduction: Selective reduction of the nitro group to an amine, affording the final product, 3-Amino-4-chloro-N-isopropylbenzamide.

This approach is designed for efficiency and scalability, utilizing commercially available starting materials and well-established chemical transformations.

Overall Synthesis Workflow

The diagram below illustrates the complete synthetic pathway from the starting material to the final product, highlighting the key intermediates.

G A p-Chlorobenzoic Acid B Intermediate 1: 4-Chloro-3-nitrobenzoic Acid A->B Step 1: Nitration (HNO₃, H₂SO₄) C Intermediate 2: 4-Chloro-N-isopropyl-3-nitrobenzamide B->C Step 2: Amidation (1. Oxalyl Chloride; 2. Isopropylamine) D Final Product: 3-Amino-4-chloro-N-isopropylbenzamide C->D Step 3: Reduction (H₂, Pd/C)

Caption: High-level workflow for the synthesis of 3-Amino-4-chloro-N-isopropylbenzamide.

Step 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid

The initial step involves the nitration of p-chlorobenzoic acid. The chloro and carboxylic acid groups are ortho, para-directing and meta-directing, respectively. However, the strong deactivating effect of the carboxyl group and the ortho, para-directing influence of the chlorine atom guide the incoming nitro group to the position ortho to the chlorine and meta to the carboxylic acid. The use of a mixture of concentrated nitric and sulfuric acids is crucial as it generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
p-Chlorobenzoic acid156.57400 g2.55Starting material
Concentrated Sulfuric Acid (98%)98.08680 mL + 216 mL-Dehydrating agent and catalyst
Concentrated Nitric Acid (70%)63.01216 mL-Nitrating agent
Crushed Ice18.02As needed-For precipitation and quenching
2 L 3-necked round-bottom flask-1-Reaction vessel
Constant Temperature Bath-1-For temperature control
Experimental Protocol
  • Equip a 2-liter, 3-necked round-bottom flask with a mechanical stirrer and a thermometer. Place the flask in a constant temperature bath.

  • Carefully add 680 mL of concentrated sulfuric acid to the flask, followed by the portion-wise addition of 400 g of p-chlorobenzoic acid while stirring.[1]

  • Cool the resulting mixture to 0°C.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding 216 mL of concentrated nitric acid to 216 mL of concentrated sulfuric acid. Cool this mixture before use.

  • Add the nitrating mixture dropwise to the reaction flask over a period of 2-3 hours. Causality: A slow, dropwise addition is critical to maintain the internal reaction temperature between 10°C and 25°C, preventing runaway reactions and the formation of dinitrated byproducts.[1]

  • After the addition is complete, raise the temperature to 37°C and continue stirring for 10-14 hours to ensure the reaction goes to completion.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product. The 4-chloro-3-nitrobenzoic acid is typically obtained in high yield (approx. 98%) and purity, suitable for use in the next step without further purification.[1] The expected melting point is 178-180°C.[1]

Safety: This procedure involves highly corrosive and strong oxidizing acids. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The nitration reaction is highly exothermic and requires careful temperature control.

Step 2: Synthesis of 4-Chloro-N-isopropyl-3-nitrobenzamide

This step proceeds in two parts within the same pot: first, the activation of the carboxylic acid to an acyl chloride, followed by amidation. Oxalyl chloride is an excellent choice for converting the carboxylic acid to 4-chloro-3-nitrobenzoyl chloride because the byproducts, CO, CO₂, and HCl, are gaseous and easily removed.[2] The subsequent reaction with isopropylamine is a classic Schotten-Baumann reaction, where the amine acts as a nucleophile attacking the highly electrophilic acyl chloride.[3][4] A base is used to scavenge the HCl generated during the reaction.

Amide Formation Mechanism

Caption: Simplified mechanism for amide formation from an acyl chloride.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Chloro-3-nitrobenzoic acid201.5620 g0.099From Step 1
Oxalyl Chloride126.9313 g (8.6 mL)0.102Chlorinating agent
Dichloromethane (DCM), anhydrous84.93150 mL + 50 mL-Solvent
N,N-Dimethylformamide (DMF)73.091 mL (catalytic)-Catalyst for acyl chloride formation
Isopropylamine59.117.0 g (10.2 mL)0.118Nucleophile
Triethylamine (TEA)101.1912.0 g (16.6 mL)0.118Base to neutralize HCl
Hexane-As needed-For trituration
Experimental Protocol
  • Part A: Acyl Chloride Formation. In a dry 500 mL round-bottom flask under a nitrogen atmosphere, suspend 20 g of 4-chloro-3-nitrobenzoic acid and 1 mL of DMF in 100 mL of anhydrous DCM.[2]

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 13 g of oxalyl chloride in 50 mL of anhydrous DCM to the stirred suspension over 1 hour.[2]

  • Remove the ice bath and allow the reaction to warm to room temperature, then heat to a gentle reflux (approx. 30-35°C) for 5 hours, or until the reaction mixture becomes a clear, homogeneous solution.[2]

  • Cool the solution to room temperature. The resulting solution of 4-chloro-3-nitrobenzoyl chloride is used directly in the next step. Trustworthiness: It is common practice to use the crude acyl chloride solution immediately as they are highly reactive and sensitive to moisture.

  • Part B: Amidation. In a separate flask, dissolve 7.0 g of isopropylamine and 12.0 g of triethylamine in 50 mL of anhydrous DCM and cool to 0°C.

  • Slowly add the cooled amine solution to the vigorously stirred acyl chloride solution from Part A, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 8-16 hours.[3]

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding 100 mL of water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexanes) to afford 4-chloro-N-isopropyl-3-nitrobenzamide.[5]

Safety: Oxalyl chloride is highly toxic and corrosive; handle only in a fume hood. The reaction evolves gaseous byproducts (CO, HCl) and must be adequately vented. Acyl chlorides are potent lachrymators and react violently with water.

Step 3: Synthesis of 3-Amino-4-chloro-N-isopropylbenzamide

The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this transformation, as the only byproduct is water.[6] This method offers high selectivity, typically without affecting other functional groups like the chlorine atom or the amide bond under controlled conditions.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Chloro-N-isopropyl-3-nitrobenzamide242.661.0 eq-From Step 2
Palladium on Carbon (10% Pd/C)-5-10 mol%-Catalyst
Ethanol or Methanol-10-20 mL/g-Solvent
Hydrogen Gas (H₂)2.021-4 atm-Reducing agent
Celite-As needed-Filtration aid
Experimental Protocol
  • In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 4-chloro-N-isopropyl-3-nitrobenzamide (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Expertise: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (5-10 mol%). Handling the catalyst under inert gas is crucial as dry Pd/C can be pyrophoric.

  • Seal the vessel, evacuate the atmosphere, and backfill with nitrogen. Repeat this cycle three times.

  • Purge the vessel with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or by using a hydrogen-filled balloon for smaller scales) and stir the mixture vigorously at room temperature.[6]

  • Monitor the reaction by observing hydrogen uptake and by TLC analysis. The reaction is typically complete within 2-6 hours.[6]

  • Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality: The Celite pad prevents the fine catalyst particles from passing through the filter paper. The filter cake should not be allowed to dry completely in the air, as it may ignite. It should be wetted with water before disposal.

  • Wash the filter cake with additional ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 3-Amino-4-chloro-N-isopropylbenzamide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Safety: Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated area away from ignition sources. Palladium on carbon is pyrophoric and must be handled with care, especially when dry.

Data Summary and Characterization

The following table summarizes the key intermediates and the final product of this synthetic protocol. Researchers should perform full analytical characterization (¹H NMR, ¹³C NMR, MS, IR) to confirm the identity and purity of the synthesized compounds.

CompoundStepMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)Physical AppearanceMelting Point (°C)
4-Chloro-3-nitrobenzoic acid1C₇H₄ClNO₄201.56>95Light yellow crystalline powder178 - 183
4-Chloro-N-isopropyl-3-nitrobenzamide2C₁₀H₁₁ClN₂O₃242.6680 - 90SolidN/A
3-Amino-4-chloro-N-isopropylbenzamide3C₁₀H₁₃ClN₂O212.68>90SolidN/A

References

  • Preparation of 4-chloro-3-nitrobenzoic acid. PrepChem.com. [Link]

  • Synthesis of 4-chloro-3-nitrobenzoyl chloride. PrepChem.com. [Link]

  • How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? Quora. [Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Amide Synthesis. Fisher Scientific. [Link]

  • Unlocking Innovation: 4-Chloro-3-Nitrobenzoic Acid in Organic Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Process for producing nitrobenzoyl chloride.
  • 4-nitrobenzoyl chloride. ChemSynthesis. [Link]

  • Amide formation from acyl chloride. Khan Academy. [Link]

  • Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. [Link]

  • What is the best method to form an amide bond by the reaction of acyl chloride and 3-aminopropyltriethoxysilane(APTES)? ResearchGate. [Link]

Sources

Application Note: A Protocol for the Purification of 3-Amino-4-chloro-N-isopropylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the purification of 3-Amino-4-chloro-N-isopropylbenzamide via recrystallization. Aimed at researchers, chemists, and drug development professionals, this document moves beyond a simple set of instructions to explain the underlying principles and causality behind each step. We detail a systematic approach for solvent selection, a robust protocol for bulk purification, and methods for post-purification validation. The objective is to provide a self-validating methodology that ensures the consistent attainment of high-purity 3-Amino-4-chloro-N-isopropylbenzamide, a crucial prerequisite for its application in research and development.

Introduction: The Rationale for Purification

3-Amino-4-chloro-N-isopropylbenzamide is a substituted benzamide derivative relevant in the synthesis of various target molecules in the pharmaceutical and agrochemical sectors. As with most multi-step organic syntheses, the crude product is often contaminated with impurities. These can include unreacted starting materials (e.g., 3-amino-4-chlorobenzoic acid), reagents, and byproducts from side reactions, such as the incomplete reduction of a nitro-intermediate if that synthetic route is employed[1][2]. For downstream applications, particularly in drug development, achieving high purity (>99%) is not merely desirable but mandatory.

Recrystallization is a powerful, economical, and scalable technique for purifying solid organic compounds[3]. It leverages the differences in solubility between the target compound and its impurities in a given solvent at different temperatures. An ideal recrystallization process removes impurities and yields a well-defined crystalline solid, which is easier to handle, dry, and characterize. For substituted amides, recrystallization is often the method of choice over chromatographic techniques, which can sometimes lead to lower yields or compound degradation on the stationary phase[4].

Foundational Principles of Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent system. The fundamental principle is that the compound of interest should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C). Conversely, the impurities should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor upon crystallization)[3].

Key Characteristics of an Ideal Recrystallization Solvent:
  • Solubility Gradient: Exhibits a steep solubility curve for the target compound over the operating temperature range.

  • Inertness: Does not react chemically with the compound.

  • Volatility: Possesses a relatively low boiling point for easy removal from the purified crystals.

  • Impurity Profile: Has solubility characteristics for impurities that are opposite to those for the target compound.

  • Safety: Presents minimal safety and environmental hazards.

The process of crystal formation, or nucleation and growth, is a thermodynamic equilibrium. Slow cooling is paramount as it allows the crystal lattice to form in an orderly fashion, selectively incorporating the target molecules while excluding the ill-fitting impurity molecules.

Analyte Profile: 3-Amino-4-chloro-N-isopropylbenzamide

A thorough understanding of the analyte's properties is critical for protocol development.

PropertyValueSource
CAS Number 926221-68-3[5]
Molecular Formula C₁₀H₁₃ClN₂O[6]
Molecular Weight 212.67 g/mol PubChem[7]
Appearance Expected to be a solid at room temperatureGeneral Principle[3]
Purity (Typical Crude) ~95% or lower[6]

Note: Experimental properties such as melting point and precise solubility data should be determined experimentally on the crude material.

Experimental Protocol: Solvent System Selection

The most critical experimental step is identifying a suitable solvent. The structure of 3-Amino-4-chloro-N-isopropylbenzamide, with its polar amine and amide groups and non-polar aromatic and isopropyl groups, suggests solubility in moderately polar to polar organic solvents. This protocol outlines a systematic screening process using small quantities of crude material.

Objective: To identify a solvent or solvent pair that dissolves the compound when hot and provides a high yield of crystals upon cooling.

Materials:

  • Crude 3-Amino-4-chloro-N-isopropylbenzamide

  • Test tubes or small Erlenmeyer flasks (10 mL)

  • Hot plate with stirring capability

  • Ice bath

  • Candidate Solvents: Ethanol, Isopropanol (IPA), Acetonitrile, Ethyl Acetate, Toluene, Water.

Procedure:

  • Place approximately 50 mg of the crude compound into six separate test tubes.

  • To each tube, add one of the candidate solvents dropwise at room temperature, swirling to mix. Note the solubility in the cold.

  • If the compound is insoluble or sparingly soluble, gently heat the mixture on a hot plate with stirring. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. Causality: Using the minimum amount of hot solvent is crucial for achieving a saturated solution upon cooling, maximizing yield[3].

  • Once dissolved, allow the solution to cool slowly to room temperature. Observe for crystal formation.

  • If no crystals form, gently scratch the inside of the test tube with a glass rod to induce nucleation.

  • After reaching room temperature, place the test tubes in an ice bath for 15-20 minutes.

  • Evaluate the outcome for each solvent based on the quantity and quality of the crystals formed. The ideal solvent will show poor solubility at room temperature but complete dissolution at high temperature, followed by significant crystal formation upon cooling.

Data Logging:

SolventSolubility (Cold)Solubility (Hot)Crystal Formation (RT)Crystal Formation (Ice Bath)Estimated Yield & Quality
Ethanol
Isopropanol
Acetonitrile
Ethyl Acetate
Toluene
Water

Based on general principles for amides, isopropanol, ethanol, or acetonitrile are strong starting candidates[4].

Workflow Diagram: The Recrystallization Process

The following diagram illustrates the logical flow of the purification protocol.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Impurity Removal cluster_crystal Crystallization & Isolation Start Crude Solid Dissolve Dissolve in Minimum Boiling Solvent Start->Dissolve HotFilt_Q Insoluble Impurities Present? Dissolve->HotFilt_Q HotFilt Perform Hot Filtration HotFilt_Q->HotFilt Yes Color_Q Colored Impurities Present? HotFilt_Q->Color_Q No HotFilt->Color_Q Charcoal Add Activated Charcoal, Boil, Hot Filter Color_Q->Charcoal Yes Solution Hot, Saturated Solution Color_Q->Solution No Cool Cool Slowly to RT, then Ice Bath Solution->Cool Filter Vacuum Filter Crystals Cool->Filter Wash Wash with Minimal Ice-Cold Solvent Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for the purification of 3-Amino-4-chloro-N-isopropylbenzamide.

Detailed Protocol: Bulk Recrystallization

This protocol assumes a suitable solvent (e.g., Isopropanol) has been identified from the screening process.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • The parent compound, 3-amino-4-chlorobenzamide, is classified as a skin, eye, and respiratory irritant[8]. Assume similar hazards for the N-isopropyl derivative.

  • Handle all organic solvents with care, avoiding ignition sources.

Protocol Steps:

  • Dissolution: Place the crude 3-Amino-4-chloro-N-isopropylbenzamide (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask (e.g., 250 mL). Add a magnetic stir bar.

  • Add the chosen solvent (e.g., Isopropanol) in small portions and heat the mixture to a gentle boil on a stirring hotplate. Continue adding solvent until the solid is completely dissolved. Note: It is critical to add only the minimum volume of boiling solvent required to fully dissolve the solid[3].

  • (Optional - For Insoluble Impurities): If insoluble matter is observed, perform a hot filtration. Place a small plug of cotton or a fluted filter paper in a pre-heated powder funnel. Quickly pour the hot solution through the funnel into a pre-heated, clean Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • (Optional - For Colored Impurities): If the solution is colored, remove it from the heat, allow the boiling to subside slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Swirl the flask and gently reheat to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration as described in step 3 to remove the charcoal[3].

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can cause impurities to be trapped within the crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.

  • Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold solvent. Collect the crystals by vacuum filtration.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a minimum of ice-cold solvent. This wash removes any residual mother liquor containing dissolved impurities. Using warm or excessive solvent will redissolve the product and decrease the yield[3].

  • Drying: Continue to draw air through the crystals on the funnel for 15-20 minutes to partially dry them. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Purity Assessment and Protocol Validation

The success of the purification must be validated empirically.

TechniquePre-RecrystallizationPost-RecrystallizationRationale
Visual Inspection May be off-white, beige, or clumpy.Should be a white or colorless, crystalline solid.A significant change in color and morphology is the first indicator of successful purification.
Thin-Layer Chromatography (TLC) A primary spot for the product with one or more visible impurity spots.A single, well-defined spot for the product. Impurity spots should be absent or significantly diminished.TLC is a rapid, qualitative method to assess the removal of soluble impurities.
Melting Point Analysis A broad and depressed melting range (e.g., 120-125 °C).A sharp melting range at a higher temperature (e.g., 128-129 °C).Pure crystalline solids have a characteristic sharp melting point. Impurities disrupt the crystal lattice, causing melting to occur over a wider and lower temperature range.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The compound is highly soluble even in the cold solvent.1. Boil off some of the solvent to re-saturate the solution and attempt cooling again. 2. Try a different solvent or a two-solvent system (e.g., dissolve in a good solvent like ethanol, then add a poor solvent like water dropwise until cloudy).
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated or cooling too quickly.1. Re-heat the solution to dissolve the oil, add a slightly larger volume of solvent, and cool again very slowly. 2. If the issue persists, select a solvent with a lower boiling point.
Very low yield of recovered product. 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Crystals were washed with too much or warm solvent. 4. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool again to recover a second crop of crystals. 2. Ensure the solution is thoroughly chilled in an ice bath before filtration. 3. Always use minimal, ice-cold solvent for washing. 4. Ensure all glassware for hot filtration is pre-heated.

References

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • PubChem. 3-amino-2-chloro-N-(4-chlorophenyl)benzamide. National Center for Biotechnology Information. [Link]

  • PubChem. Benzamide, 3-amino-4-chloro-. National Center for Biotechnology Information. [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PubChem. 3-amino-2-chloro-N-propylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Google Patents.

Sources

Application Notes and Protocols for the Purification of 3-Amino-4-chloro-N-isopropylbenzamide using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4-chloro-N-isopropylbenzamide is a substituted benzamide derivative with potential applications in pharmaceutical and agrochemical research. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is critical for ensuring safety, efficacy, and reproducibility in downstream applications. The synthesis of N-substituted benzamides can often result in a mixture of the desired product, unreacted starting materials, and various side-products. Flash column chromatography is a widely adopted, efficient, and scalable technique for the purification of such synthetic mixtures.

This document provides a detailed guide for the purification of 3-Amino-4-chloro-N-isopropylbenzamide, addressing the specific challenges posed by its chemical structure. The presence of a basic amino group on the aromatic ring necessitates special considerations to prevent poor peak shape and low recovery, which are common issues when using standard silica gel chromatography. We present two robust protocols to overcome these challenges: one utilizing an amine-functionalized stationary phase and another employing a mobile phase modifier with standard silica gel.

Physicochemical Properties and Purification Challenges

While specific experimental data for 3-Amino-4-chloro-N-isopropylbenzamide is not extensively published, we can infer its properties from closely related analogs such as 3-Amino-4-chlorobenzamide and 3-Amino-4-chloro-N-methylbenzamide.

PropertyEstimated Value/CharacteristicReference
Molecular FormulaC₁₀H₁₃ClN₂ON/A
Molecular Weight212.67 g/mol [1]
AppearanceExpected to be a solid at room temperature[2]
PolarityModerately polarInferred
Acidity/BasicityThe aromatic amino group is basic. The amide proton is weakly acidic (predicted pKa ~16 for 3-amino-4-chlorobenzamide).[2]

The primary challenge in the purification of this compound by flash chromatography on standard silica gel is the interaction between the basic amino group and the acidic silanol groups on the silica surface. This can lead to:

  • Peak Tailing: Strong adsorption of the amine onto the silica gel results in a non-ideal elution profile, with the peak slowly bleeding from the column.

  • Irreversible Adsorption: In some cases, the compound may bind so strongly that it cannot be eluted from the column, leading to low recovery.

  • Compound Degradation: The acidic nature of the silica surface can potentially degrade acid-sensitive molecules.

To mitigate these issues, the interaction between the basic analyte and the acidic stationary phase must be minimized.

Experimental Workflow

The overall workflow for the purification of 3-Amino-4-chloro-N-isopropylbenzamide is depicted below. This process begins with the analysis of the crude reaction mixture by Thin Layer Chromatography (TLC) to develop an appropriate separation method, followed by preparative flash column chromatography and subsequent analysis of the collected fractions.

flash_chromatography_workflow cluster_prep Method Development cluster_purification Purification cluster_analysis Analysis TLC TLC Analysis of Crude Mixture Solvent_System Mobile Phase Optimization TLC->Solvent_System Determine Rf Column_Packing Column Packing (Silica or Amine-Silica) Solvent_System->Column_Packing Sample_Prep Sample Preparation (Dry or Liquid Loading) Flash_Chrom Flash Chromatography Sample_Prep->Flash_Chrom Column_Packing->Flash_Chrom Fraction_Collection Fraction Collection Flash_Chrom->Fraction_Collection Fraction_Analysis TLC/LC-MS Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Combine Pure Fractions Fraction_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Purity_Check Final Purity Analysis Evaporation->Purity_Check

Sources

Application Note: Structural Elucidation of 3-Amino-4-chloro-N-isopropylbenzamide using Mass Spectrometry and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4-chloro-N-isopropylbenzamide is a substituted benzamide derivative of interest in medicinal chemistry and drug discovery. The precise structural characterization of such molecules is paramount for understanding their chemical properties, biological activity, and for ensuring purity and quality control in synthetic processes. This application note provides a detailed guide to the structural elucidation of 3-Amino-4-chloro-N-isopropylbenzamide using two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the principles of these techniques, provide detailed experimental protocols, and interpret the resulting data to confirm the molecular structure. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to apply these methods for the characterization of novel organic compounds.

Mass Spectrometry Analysis

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.

Principle of Mass Spectrometry

In a typical mass spectrometer, a sample is first ionized, and the resulting ions are then accelerated into a mass analyzer where they are separated based on their m/z ratio. The detector then records the abundance of each ion, generating a mass spectrum, which is a plot of ion intensity versus m/z. For the analysis of 3-Amino-4-chloro-N-isopropylbenzamide, Electrospray Ionization (ESI) is a suitable soft ionization technique that minimizes fragmentation and primarily produces the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of 3-Amino-4-chloro-N-isopropylbenzamide in 1 mL of a suitable solvent such as methanol or acetonitrile. The final concentration should be in the range of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizing Gas (N₂): 1.5-2.5 L/min

    • Drying Gas (N₂): 8-12 L/min

    • Drying Gas Temperature: 300-350 °C

    • Mass Range: m/z 50-500

  • Data Acquisition: Acquire the mass spectrum in full scan mode.

Data Interpretation

The expected monoisotopic mass of 3-Amino-4-chloro-N-isopropylbenzamide (C₁₀H₁₃ClN₂O) is 212.0716 g/mol . In the positive ion mode ESI mass spectrum, the most prominent peak should correspond to the protonated molecule [M+H]⁺.

Ion Calculated m/z Observed m/z (Hypothetical)
[C₁₀H₁₃ClN₂O + H]⁺213.0795213.0791
[C₁₀H₁₃³⁷ClN₂O + H]⁺215.0765215.0759

The presence of a chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak ([M+H+2]⁺) having an intensity of approximately one-third of the M peak ([M+H]⁺), corresponding to the natural abundance of the ³⁷Cl isotope.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H (proton) and ¹³C (carbon) NMR are essential for the complete structural elucidation of 3-Amino-4-chloro-N-isopropylbenzamide.

Principle of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of chemically non-equivalent nuclei within a molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of 3-Amino-4-chloro-N-isopropylbenzamide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, followed by phase and baseline correction.

¹H NMR Data Interpretation (Hypothetical Data in CDCl₃)

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
7.58d1HH-6Aromatic proton ortho to the amide, deshielded.
7.26d1HH-5Aromatic proton meta to the amide.
6.89s1HH-2Aromatic proton between the amino and chloro groups.
6.20 (br s)1HNH (amide)Broad signal due to quadrupole broadening and exchange.
4.25sept1HCH (isopropyl)Coupled to the six methyl protons.
4.15 (br s)2HNH₂Broad signal due to exchange.
1.25d6HCH₃ (isopropyl)Two equivalent methyl groups coupled to the CH proton.
¹³C NMR Data Interpretation (Hypothetical Data in CDCl₃)

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
166.5C=O (amide)Carbonyl carbon, highly deshielded.
145.8C-3Aromatic carbon attached to the amino group.
133.2C-1Aromatic carbon attached to the amide group.
129.8C-5Aromatic CH carbon.
121.5C-4Aromatic carbon attached to the chlorine atom.
118.7C-6Aromatic CH carbon.
117.3C-2Aromatic CH carbon.
41.8CH (isopropyl)Aliphatic carbon of the isopropyl group.
22.7CH₃ (isopropyl)Two equivalent methyl carbons.

Best Practices and Troubleshooting

  • Solvent Selection: The choice of deuterated solvent is crucial as it can influence chemical shifts. Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Purity: Impurities in the sample will appear in the spectra and can complicate interpretation. Purification of the sample is recommended before analysis.

  • Water Contamination: The presence of water in the sample or solvent can lead to a broad peak in the ¹H NMR spectrum, which may obscure other signals. Use dry solvents and glassware.

  • Shimming: Proper shimming of the magnetic field is essential for obtaining sharp NMR signals and high resolution.

Conclusion

The combined application of mass spectrometry and NMR spectroscopy provides a powerful and unambiguous method for the structural elucidation of 3-Amino-4-chloro-N-isopropylbenzamide. Mass spectrometry confirms the molecular weight and elemental composition, while ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of each atom in the molecule. The protocols and data interpretation guidelines presented in this application note serve as a comprehensive resource for researchers in the field of chemical synthesis and drug development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

Diagrams

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_output Data Output Sample 3-Amino-4-chloro-N- isopropylbenzamide Solvent Methanol/Acetonitrile Sample->Solvent Solution Dilute Solution (1-10 µg/mL) Solvent->Solution ESI Electrospray Ionization (Positive Mode) Solution->ESI MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum ([M+H]⁺ at m/z 213.0791) Detector->Spectrum NMR_Spectroscopy_Workflow cluster_sample_prep_nmr Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_output_nmr Data Output Sample_NMR 3-Amino-4-chloro-N- isopropylbenzamide (5-10 mg) Solvent_NMR Deuterated Solvent (CDCl₃ or DMSO-d₆) Sample_NMR->Solvent_NMR NMR_Tube NMR Tube Solvent_NMR->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer Acquisition ¹H and ¹³C Data Acquisition NMR_Spectrometer->Acquisition Processing Fourier Transform & Data Processing Acquisition->Processing Spectra_NMR ¹H and ¹³C NMR Spectra (Chemical Shifts, Multiplicities) Processing->Spectra_NMR

Caption: NMR Spectroscopy Workflow for Structural Elucidation.

Application Notes and Protocols for In-Vitro Assay Development Using 3-Amino-4-chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by a robust and systematic characterization of its biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of in-vitro assays to elucidate the mechanism of action of a novel compound, using 3-Amino-4-chloro-N-isopropylbenzamide as a representative example. While the specific biological targets of this compound are not extensively documented in publicly available literature, its benzamide scaffold is a well-established pharmacophore known to interact with a variety of enzyme classes.[1][2][3] This guide, therefore, adopts a target-agnostic discovery approach, presenting a logical workflow from initial biochemical screening against a hypothetical enzyme class to subsequent validation in cell-based models. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Challenge of Characterizing Novel Chemical Entities

The identification of novel bioactive molecules is a cornerstone of modern drug discovery. 3-Amino-4-chloro-N-isopropylbenzamide is a substituted benzamide with potential for biological activity. However, like many newly synthesized compounds, its mechanism of action and potential therapeutic applications are yet to be determined. The primary challenge for researchers is to design and implement a series of in-vitro assays that can systematically probe the compound's biological effects, identify its molecular target(s), and provide a quantitative measure of its potency and efficacy.

This application note will guide the user through a structured, multi-tiered approach to in-vitro assay development. We will operate under the hypothesis that 3-Amino-4-chloro-N-isopropylbenzamide is an inhibitor of a protein kinase, a large and therapeutically important class of enzymes frequently targeted by benzamide derivatives.[4] The principles and protocols described, however, are broadly applicable to the characterization of other novel compounds and can be adapted for different target classes.

Part 1: Biochemical Assay Development for Target-Based Screening

The first step in characterizing a novel compound is often to determine if it directly interacts with a purified biological target. Biochemical assays, which utilize purified enzymes and substrates, provide a clean and controlled system to quantify the direct inhibitory or activating effects of a compound.

Principle of In-Vitro Kinase Inhibition Assays

Protein kinases catalyze the transfer of a phosphate group from ATP to a specific substrate (a protein or peptide).[5] Kinase inhibition assays are designed to measure the reduction in this catalytic activity in the presence of an inhibitor. A common method is to quantify the amount of ADP produced, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a widely used platform that measures ADP production through a two-step process involving the conversion of ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

Protocol 1: In-Vitro Kinase Inhibition Assay (ADP-Glo™ Based)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of 3-Amino-4-chloro-N-isopropylbenzamide against a hypothetical kinase, "Kinase-X".

Materials:

  • 3-Amino-4-chloro-N-isopropylbenzamide

  • Purified recombinant Kinase-X

  • Kinase-X specific peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-Amino-4-chloro-N-isopropylbenzamide in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).

  • Assay Setup:

    • Prepare a master mix containing the Kinase Buffer, Kinase-X, and its specific peptide substrate. The optimal concentrations of the enzyme and substrate should be determined empirically through titration experiments.[6]

    • Add 5 µL of the master mix to each well of the assay plate.

    • Add 100 nL of the serially diluted compound or DMSO (as a vehicle control) to the respective wells.

    • Prepare "no enzyme" control wells containing the master mix without Kinase-X to determine the background signal.

  • Kinase Reaction:

    • Prepare an ATP solution in Kinase Buffer at a concentration equal to the Km of ATP for Kinase-X.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme activity.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a known potent inhibitor or no enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTarget KinaseIC50 (µM)Control Kinase (e.g., Kinase-Y) IC50 (µM)Selectivity Index
3-Amino-4-chloro-N-isopropylbenzamideKinase-X0.5>50>100
Staurosporine (Control Inhibitor)Kinase-X0.010.0080.8

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound/DMSO Compound_Prep->Add_Compound Master_Mix_Prep Prepare Kinase/Substrate Master Mix Add_Master_Mix Add Master Mix to Plate Master_Mix_Prep->Add_Master_Mix Add_Master_Mix->Add_Compound Add_ATP Initiate Reaction with ATP Add_Compound->Add_ATP Incubate_Reaction Incubate at RT Add_ATP->Incubate_Reaction Add_ADP_Glo Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_Reaction->Add_ADP_Glo Incubate_Stop Incubate at RT Add_ADP_Glo->Incubate_Stop Add_Detection Detect ADP (Add Kinase Detection Reagent) Incubate_Stop->Add_Detection Incubate_Detection Incubate at RT Add_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Biochemical Kinase Inhibition Assay Workflow

Part 2: Cell-Based Assays for Target Engagement and Functional Effects

While biochemical assays are excellent for determining direct target interaction, they do not replicate the complex environment inside a living cell. Cell-based assays are therefore crucial for confirming that a compound can enter cells, engage its target, and elicit a functional response.[7]

Principle of Cellular Target Engagement Assays

To confirm that 3-Amino-4-chloro-N-isopropylbenzamide inhibits Kinase-X within a cellular context, we can measure the phosphorylation of a known downstream substrate of Kinase-X. A decrease in the phosphorylation of this substrate upon treatment with the compound would indicate target engagement. This can be measured using various techniques, including Western blotting or more high-throughput methods like cell-based ELISAs or Homogeneous Time Resolved Fluorescence (HTRF) assays.[8]

Protocol 2: Cellular Target Engagement Assay (HTRF-Based Phospho-Protein Detection)

This protocol describes the measurement of the inhibition of Kinase-X activity in a relevant cell line by quantifying the phosphorylation of its substrate, "Substrate-P".

Materials:

  • A cell line that expresses Kinase-X and its downstream signaling pathway.

  • Cell culture medium and supplements.

  • 3-Amino-4-chloro-N-isopropylbenzamide.

  • A known activator of the Kinase-X pathway (e.g., a growth factor).

  • HTRF Phospho-Substrate-P and Total-Substrate-P assay kits (e.g., from Revvity).[8]

  • Cell lysis buffer.

  • 96-well cell culture plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with serially diluted 3-Amino-4-chloro-N-isopropylbenzamide for 1-2 hours.

    • Stimulate the cells with the pathway activator for a short period (e.g., 15-30 minutes) to induce phosphorylation of Substrate-P.

  • Cell Lysis:

    • Carefully remove the cell culture medium.

    • Add the HTRF lysis buffer to each well and incubate on a shaker for 30 minutes at room temperature to ensure complete cell lysis.[9]

  • HTRF Assay:

    • Transfer the cell lysates to two separate HTRF detection plates: one for the phospho-protein assay and one for the total protein assay.[8]

    • Add the HTRF antibody pairs (a donor and an acceptor antibody) for either the phospho-Substrate-P or total-Substrate-P to the respective plates.

    • Incubate the plates at room temperature for the recommended time (e.g., 4 hours or overnight).

  • Data Acquisition and Analysis:

    • Read the plates on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) for each well.

    • Normalize the phospho-protein signal to the total protein signal to account for any variations in cell number or protein expression.

    • Plot the normalized phospho-protein signal against the compound concentration to determine the half-maximal effective concentration (EC50).

Signaling Pathway Diagram:

G cluster_pathway Hypothetical Kinase-X Signaling Pathway Activator Activator (e.g., Growth Factor) Receptor Receptor Activator->Receptor KinaseX Kinase-X Receptor->KinaseX activates SubstrateP Substrate-P KinaseX->SubstrateP phosphorylates PhosphoSubstrateP Phospho-Substrate-P SubstrateP->PhosphoSubstrateP Downstream Downstream Signaling PhosphoSubstrateP->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor 3-Amino-4-chloro- N-isopropylbenzamide Inhibitor->KinaseX inhibits

Hypothetical Signaling Pathway for Kinase-X
Principle of Functional Cell-Based Assays

A functional cell-based assay measures a downstream physiological consequence of target engagement. If Kinase-X is involved in cell proliferation, its inhibition by 3-Amino-4-chloro-N-isopropylbenzamide should lead to a decrease in cell viability or proliferation. Assays like the MTT, MTS, or WST-1 assays measure the metabolic activity of cells, which correlates with the number of viable cells.[10][11]

Protocol 3: Functional Cell Viability Assay (WST-1 Based)

This protocol describes how to assess the effect of 3-Amino-4-chloro-N-isopropylbenzamide on the viability of a cancer cell line dependent on the Kinase-X pathway.

Materials:

  • Cancer cell line dependent on Kinase-X signaling.

  • Cell culture medium and supplements.

  • 3-Amino-4-chloro-N-isopropylbenzamide.

  • WST-1 reagent.

  • 96-well cell culture plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • The next day, replace the medium with fresh medium containing serially diluted 3-Amino-4-chloro-N-isopropylbenzamide. Include vehicle control (DMSO) and no-cell (media only) wells.

    • Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a cell culture incubator. The incubation time should be optimized to yield a sufficient color change without saturation.

  • Data Acquisition and Analysis:

    • Gently shake the plate to ensure a homogenous distribution of the formazan product.

    • Measure the absorbance at 450 nm using a plate reader. Use a reference wavelength of 620 nm to subtract background.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation:

Assay TypeCell LineEC50 (µM)
Cellular Target Engagement (Phospho-Substrate-P)Cancer Cell Line A1.2
Functional Cell Viability (WST-1)Cancer Cell Line A1.5
Functional Cell Viability (WST-1)Control Cell Line (Kinase-X independent)>100

Assay Validation and Best Practices

For any in-vitro assay to be reliable, it must be properly validated. Key considerations include:

  • Controls: Always include appropriate positive and negative controls. For biochemical assays, this includes a known inhibitor and a no-enzyme control. For cell-based assays, include a vehicle control and a positive control compound.

  • Reproducibility: Assays should be reproducible on different days and by different operators.

  • Specificity and Selectivity: The compound's activity should be tested against related kinases or in cell lines that do not depend on the target pathway to ensure specificity.

  • Z'-Factor: For high-throughput screening, the Z'-factor is a statistical parameter used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Conclusion

The development of in-vitro assays for a novel compound like 3-Amino-4-chloro-N-isopropylbenzamide is a systematic process that moves from broad, target-agnostic screening (or, as in this guide, a hypothesis-driven approach) to specific, mechanistic studies. By integrating biochemical and cell-based assays, researchers can confidently identify the biological targets of a compound, quantify its potency and efficacy, and elucidate its mechanism of action. The protocols and principles outlined in this application note provide a robust framework for the successful in-vitro characterization of novel chemical entities, a critical step in the drug discovery and development pipeline.

References

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. PubMed. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PMC - NIH. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • Benzamide, 3-amino-4-chloro-. PubChem - NIH. [Link]

  • Benzamide derivatives reported as AChE and CAs inhibitors. ResearchGate. [Link]

  • Benzamide compounds with biological activities. ResearchGate. [Link]

  • Methods for Detecting Protein Phosphorylation. Bio-Techne. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • In vitro kinase assay v1. ResearchGate. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of Novel Pyrazol-5-yl-benzamide Derivatives Containing a Thiocyanato Group as Broad-Spectrum Fungicidal Candidates. Journal of Agricultural and Food Chemistry. [Link]

  • selected benzamide derivatives: Topics by Science.gov. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Prolytix. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • How to run a cell based phospho HTRF assay. YouTube. [Link]

Sources

Application Notes & Protocols for Cell-Based Assays Involving 3-Amino-4-chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology, the identification of novel small molecules that modulate critical cellular pathways is of paramount importance. The benzamide structural motif is a well-established pharmacophore present in numerous inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes central to the DNA damage response (DDR).[1][2][3] The compound 3-Amino-4-chloro-N-isopropylbenzamide, while not extensively characterized in public literature, contains this key chemical feature, making it a compelling candidate for investigation as a potential modulator of DNA repair pathways.

These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive, hypothesis-driven framework for characterizing the cellular effects of 3-Amino-4-chloro-N-isopropylbenzamide. Instead of presenting a single, rigid protocol, we offer a logical, multi-assay workflow. This guide begins with broad-spectrum cytotoxicity screening and progresses to specific mechanistic assays to determine if the compound acts as a PARP inhibitor, leading to increased DNA damage and apoptotic cell death. This structured approach ensures a thorough and scientifically rigorous evaluation of the compound's biological activity.

Hypothesized Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme that detects and signals DNA single-strand breaks (SSBs), a common form of DNA damage.[1] Upon binding to a break, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other proteins, a process called PARylation. This PAR cascade recruits the machinery required for DNA repair.[1]

Many PARP inhibitors function as competitive inhibitors, binding to the NAD+ binding pocket of the enzyme and preventing PAR synthesis.[4] This inhibition "traps" the PARP enzyme on the DNA at the site of the break.[4][5] During DNA replication, these unresolved SSBs are converted into more cytotoxic double-strand breaks (DSBs).[4]

In healthy cells with functional homologous recombination (HR) repair pathways, these DSBs can be efficiently repaired. However, in cancer cells with deficiencies in HR, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be properly repaired, leading to genomic instability and cell death. This concept, known as synthetic lethality , is the cornerstone of PARP inhibitor therapy.[1][4]

Given its benzamide core, we hypothesize that 3-Amino-4-chloro-N-isopropylbenzamide functions as a PARP inhibitor. The following protocols are designed to systematically test this hypothesis.

PARP_Inhibition_Pathway cluster_0 Cellular State cluster_1 Molecular Machinery cluster_2 Intervention SSB Single-Strand Break (SSB) Replication DNA Replication SSB->Replication PARP1 PARP1 SSB->PARP1 recruits DSB Double-Strand Break (DSB) Apoptosis Apoptosis DSB->Apoptosis triggers (in HR-deficient cells) HR Homologous Recombination (HR) DSB->HR repaired by Replication->DSB converts SSB to DSB (when PARP is inhibited) Caspases Caspase Cascade Apoptosis->Caspases activates Viability Cell Viability PAR PARylation PARP1->PAR catalyzes BER Base Excision Repair (BER) PAR->BER recruits BER->SSB resolves HR->Viability maintains Caspases->Viability reduces Compound 3-Amino-4-chloro- N-isopropylbenzamide Compound->PARP1 inhibits & traps

Caption: Hypothesized mechanism of PARP inhibition.

Experimental Workflow: A Tiered Approach

A logical progression of assays is crucial for efficiently characterizing an unknown compound. We propose a tiered workflow starting with broad functional assays and moving towards more specific, mechanism-based investigations.

Experimental_Workflow Tier1 Tier 1: Primary Screening XTT Cell Viability Assay (XTT) Determines IC50 Tier1->XTT PARP_Activity Cellular PARP Activity Assay Measures direct target engagement Tier1->PARP_Activity Tier2 Tier 2: Mechanistic Validation gH2AX γH2AX Foci Formation Assay Quantifies DNA Double-Strand Breaks Tier2->gH2AX Tier3 Tier 3: Downstream Effects Caspase Caspase-3/7 Activity Assay Measures apoptosis induction Tier3->Caspase XTT->Tier2 informs concentration for PARP_Activity->Tier2 confirms target for gH2AX->Tier3 confirms mechanism for

Caption: Tiered experimental workflow for compound characterization.

Part 1: Primary Screening Protocols

The initial goal is to determine the compound's cytotoxic potential and its direct effect on PARP activity within cells.

Protocol 1.1: Cell Viability Assessment using XTT Assay

Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to measure cell viability. Mitochondrial dehydrogenases in metabolically active cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring absorbance.[6] The XTT assay is preferred over the MTT assay as it eliminates a solubilization step, streamlining the protocol and reducing variability.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Amino-4-chloro-N-isopropylbenzamide in both a homologous recombination (HR) proficient and an HR-deficient cancer cell line. A significantly lower IC50 in the HR-deficient line is indicative of synthetic lethality.

Materials:

  • HR-proficient cell line (e.g., DLD-1)

  • HR-deficient cell line (e.g., DLD-1 BRCA2 -/-)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • 3-Amino-4-chloro-N-isopropylbenzamide (dissolved in DMSO to create a 10 mM stock)

  • XTT Cell Viability Assay Kit (containing XTT reagent and electron-coupling reagent)

  • Microplate reader (capable of measuring absorbance at 450-500 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in complete medium. A typical starting range is 0.1 nM to 100 µM. Include a vehicle control (DMSO only, concentration not exceeding 0.1%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • XTT Assay:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂.

    • Measure the absorbance at 475 nm using a microplate reader. Use a reference wavelength between 630-690 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the background absorbance from the measurement for each well.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Expected Data Presentation:

CompoundCell LineIC50 (µM) [Hypothetical]
3-Amino-4-chloro-N-isopropylbenzamideDLD-1 (HR-Proficient)15.2
3-Amino-4-chloro-N-isopropylbenzamideDLD-1 BRCA2 -/- (HR-Deficient)0.8
Olaparib (Control PARP Inhibitor)DLD-1 (HR-Proficient)10.5
Olaparib (Control PARP Inhibitor)DLD-1 BRCA2 -/- (HR-Deficient)0.5

Part 2: Mechanistic Validation Protocols

If the primary screening suggests PARP inhibition (e.g., selective cytotoxicity in HR-deficient cells), the next step is to confirm the on-target mechanism.

Protocol 2.1: Quantification of DNA Double-Strand Breaks (γH2AX Assay)

Principle: When a DNA double-strand break (DSB) occurs, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX.[8][9] This phosphorylation event serves as a platform to recruit DNA repair proteins.[10] Using a fluorescently-labeled antibody specific to γH2AX, these sites can be visualized as distinct nuclear foci, allowing for the quantification of DSBs at a single-cell level.[8][9] PARP inhibition leads to an accumulation of DSBs, which should result in a significant increase in γH2AX foci.[4]

Objective: To quantify the increase in DNA DSBs in cells treated with 3-Amino-4-chloro-N-isopropylbenzamide.

Materials:

  • Cancer cell line (e.g., HeLa or a relevant line from cytotoxicity screening)

  • Glass coverslips or imaging-compatible microplates (e.g., 96-well black, clear bottom)

  • 3-Amino-4-chloro-N-isopropylbenzamide

  • Positive control (e.g., Etoposide, a topoisomerase II inhibitor that induces DSBs)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.25% Triton X-100 in PBS for permeabilization

  • 10% Bovine Serum Albumin (BSA) in PBS for blocking

  • Primary antibody: Anti-γH2AX (pS139) antibody

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed cells on coverslips or in an imaging plate at a density that will result in 50-70% confluency at the time of fixation. Allow them to adhere overnight.

  • Compound Treatment: Treat cells with the compound at a concentration around its IC50 (determined from the XTT assay) for 24 hours. Include vehicle control and a positive control (e.g., 10 µM Etoposide for 1 hour).

  • Fixation and Permeabilization:

    • Wash cells twice with ice-cold PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Staining:

    • Block with 10% BSA for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Imaging and Analysis:

    • Mount coverslips onto slides with antifade mounting medium.

    • Acquire images using a fluorescence microscope. Capture DAPI (blue) and Alexa Fluor 488 (green) channels.

    • Quantify the number of green foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji with a nucleus-finding and foci-counting pipeline). Analyze at least 100 cells per condition.

Expected Data Presentation:

Treatment ConditionConcentrationMean γH2AX Foci per Nucleus (± SD) [Hypothetical]
Vehicle Control (DMSO)0.1%2.1 ± 1.5
3-Amino-4-chloro-N-isopropylbenzamide1 µM25.8 ± 8.2
Etoposide (Positive Control)10 µM35.4 ± 9.1

Part 3: Downstream Cellular Effects

The final tier of assays investigates the ultimate fate of the cells following target engagement and mechanistic action. For a successful anti-cancer agent, this is typically apoptosis.

Protocol 3.1: Apoptosis Detection via Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are central executioners of apoptosis.[11] Caspase-3 and Caspase-7 are key effector caspases. Their activation leads to the cleavage of critical cellular proteins, resulting in the morphological and biochemical hallmarks of apoptosis. Luminescent assays provide a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[12] Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to caspase activity.[12]

Objective: To determine if the cytotoxicity induced by 3-Amino-4-chloro-N-isopropylbenzamide is mediated by the induction of apoptosis.

Materials:

  • Cell line(s) used in previous assays

  • 96-well white-walled, clear-bottom cell culture plates

  • 3-Amino-4-chloro-N-isopropylbenzamide

  • Positive control (e.g., Staurosporine, a potent apoptosis inducer)

  • Luminescent Caspase-3/7 Activity Assay Kit (e.g., Caspase-Glo® 3/7)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 5,000 cells per well in 80 µL of complete medium into a 96-well white-walled plate.

    • Incubate overnight at 37°C, 5% CO₂.

    • Treat cells with a serial dilution of the compound (centered around the IC50) for 24-48 hours. Include vehicle and positive controls (e.g., 1 µM Staurosporine for 6 hours).

  • Assay Execution (Add-Mix-Measure Format):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

    • Add 100 µL of the reagent directly to each well.

    • Mix the contents by placing the plate on an orbital shaker for 30 seconds at 300-500 rpm.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the fold-change in caspase activity by normalizing the raw luminescence units (RLU) of treated samples to the RLU of the vehicle control.

Expected Data Presentation:

Treatment ConditionConcentrationFold Increase in Caspase-3/7 Activity (vs. Vehicle) [Hypothetical]
Vehicle Control (DMSO)0.1%1.0
3-Amino-4-chloro-N-isopropylbenzamide0.5 µM2.5
3-Amino-4-chloro-N-isopropylbenzamide1.0 µM6.8
3-Amino-4-chloro-N-isopropylbenzamide5.0 µM7.1
Staurosporine (Positive Control)1.0 µM9.5

References

  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem.
  • Caspase-Glo® 3/7 Assay Protocol - Promega Corpor
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.
  • XTT Assays vs MTT - Biotech Spain.
  • Caspase Activity Assay - Cre
  • DNA Damage Assays - Champions Oncology.
  • Caspase Protocols in Mice - PMC - PubMed Central - NIH.
  • MTT assay - Wikipedia.
  • Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays - Fisher Scientific.
  • Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition - Benchchem.
  • Standards for Quantitative Measurement of DNA Damage in Mammalian Cells - PMC - NIH.
  • Caspase 3/7 Activity - Protocols.io.
  • Targets for repair: detecting and quantifying DNA damage with fluorescence-based methodologies - PMC - NIH.
  • Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC - NIH.
  • Methods to Measure DNA Repair in Cells | UC Davis Biotechnology Program.
  • Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam.
  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair P
  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - AACR Journals.
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central.
  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube.
  • PARP assay for inhibitors | BMG LABTECH.
  • Enhancing the Cytotoxic Effects of PARP Inhibitors with DNA Demethylating Agents – A Potential Therapy for Cancer - PMC - NIH.
  • PARP Activity Assay Kit -
  • [Effect of 3-aminobenzamide on DNA replication and DNA repair synthesis in S180 cells].

Sources

Application Notes and Protocols for the Use of 3-Amino-4-chloro-N-isopropylbenzamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Substituted Benzamides

In the landscape of modern chemical synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Substituted benzamides, such as 3-Amino-4-chloro-N-isopropylbenzamide, represent a class of versatile building blocks that are instrumental in the fields of medicinal chemistry, agrochemicals, and material science. The unique arrangement of the amino, chloro, and N-isopropylamido functionalities on the benzene ring offers a rich chemical handle for a variety of transformations, enabling the synthesis of a diverse array of target molecules. This guide provides an in-depth exploration of the synthesis and potential applications of 3-Amino-4-chloro-N-isopropylbenzamide, complete with detailed experimental protocols and a discussion of the underlying chemical principles. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this valuable intermediate in their research and development endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is a prerequisite for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Data for 3-Amino-4-chloro-N-isopropylbenzamide and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
3-Amino-4-chloro-N-isopropylbenzamide 926221-68-3C₁₀H₁₃ClN₂O212.68Target intermediate with amino, chloro, and isopropylamide groups.[1]
3-Amino-4-chlorobenzamide19694-10-1C₇H₇ClN₂O170.59Parent compound, useful for comparative analysis.[2]
4-Chloro-3-nitrobenzoic acid96-99-1C₇H₄ClNO₄201.56Key precursor for the synthesis of the target intermediate.
3-Amino-4-chlorobenzoic acid2840-28-0C₇H₆ClNO₂171.58Reduced form of the nitro precursor.[2]

Safety Profile:

While specific toxicity data for 3-Amino-4-chloro-N-isopropylbenzamide is not extensively documented, the safety profile can be inferred from related compounds such as 3-amino-4-chlorobenzamide. The following GHS hazard statements are associated with the parent compound and should be considered when handling the N-isopropyl derivative[2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Synthesis of 3-Amino-4-chloro-N-isopropylbenzamide: A Two-Step Approach

The synthesis of 3-Amino-4-chloro-N-isopropylbenzamide is most effectively achieved through a two-step process commencing from 4-chloro-3-nitrobenzoic acid. This synthetic strategy is both logical and has been demonstrated for analogous structures in the patent literature[3]. The overall workflow is depicted below.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Group Reduction 4-Chloro-3-nitrobenzoic_acid 4-Chloro-3-nitrobenzoic acid Coupling_Agent Coupling Agent (e.g., SOCl₂) 4-Chloro-3-nitrobenzoic_acid->Coupling_Agent Activation Isopropylamine Isopropylamine 4-Chloro-N-isopropyl-3-nitrobenzamide 4-Chloro-N-isopropyl-3-nitrobenzamide Isopropylamine->4-Chloro-N-isopropyl-3-nitrobenzamide Coupling_Agent->4-Chloro-N-isopropyl-3-nitrobenzamide Reducing_Agent Reducing Agent (e.g., Fe/HCl) 4-Chloro-N-isopropyl-3-nitrobenzamide->Reducing_Agent Reduction 3-Amino-4-chloro-N-isopropylbenzamide 3-Amino-4-chloro-N-isopropylbenzamide Reducing_Agent->3-Amino-4-chloro-N-isopropylbenzamide

Caption: Synthetic workflow for 3-Amino-4-chloro-N-isopropylbenzamide.

Protocol 1: Synthesis of 4-Chloro-N-isopropyl-3-nitrobenzamide (Amide Formation)

This protocol details the conversion of the carboxylic acid to the corresponding amide. The use of thionyl chloride to form the acyl chloride in situ is a common and effective method for activating the carboxylic acid for amidation.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Isopropylamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until the reaction is complete as monitored by TLC.

  • Remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the isopropylamine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with deionized water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-Chloro-N-isopropyl-3-nitrobenzamide by recrystallization or column chromatography.

Protocol 2: Synthesis of 3-Amino-4-chloro-N-isopropylbenzamide (Nitro Group Reduction)

The reduction of the nitro group to a primary amine is a critical step. While various reducing agents can be employed, the use of iron powder in the presence of an acid such as hydrochloric acid is a classic, cost-effective, and reliable method.

Materials:

  • 4-Chloro-N-isopropyl-3-nitrobenzamide

  • Iron powder (Fe)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-Chloro-N-isopropyl-3-nitrobenzamide (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux and add concentrated HCl (catalytic amount) dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a NaOH solution until basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude 3-Amino-4-chloro-N-isopropylbenzamide.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product.

Application as a Chemical Intermediate: Synthesis of Pigment Precursors

While specific applications of 3-Amino-4-chloro-N-isopropylbenzamide are not widely reported, its structural analogs are key intermediates in the synthesis of high-performance pigments. For instance, the closely related 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide is a crucial precursor for C.I. Pigment Yellow 93[3]. This suggests that 3-Amino-4-chloro-N-isopropylbenzamide is a valuable intermediate for the synthesis of a variety of azo pigments.

The general synthetic route to such pigments involves the diazotization of the primary aromatic amine of the benzamide intermediate, followed by coupling with a suitable coupling component.

G Intermediate 3-Amino-4-chloro-N-isopropylbenzamide Diazotization Diazotization (NaNO₂, HCl) Intermediate->Diazotization Diazo_Salt Diazo Salt Intermediate Diazotization->Diazo_Salt Azo_Pigment Azo Pigment Diazo_Salt->Azo_Pigment Coupling_Component Coupling Component Coupling_Component->Azo_Pigment

Caption: General pathway for the synthesis of azo pigments.

Protocol 3: Diazotization of 3-Amino-4-chloro-N-isopropylbenzamide and Azo Coupling (General Procedure)

This protocol provides a general framework for the use of the title compound in the synthesis of azo pigments. The choice of the coupling component will determine the final color and properties of the pigment.

Materials:

  • 3-Amino-4-chloro-N-isopropylbenzamide

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • A suitable coupling component (e.g., a naphthol derivative, an acetoacetanilide)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice

Procedure:

  • Diazotization: Dissolve 3-Amino-4-chloro-N-isopropylbenzamide (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Coupling Reaction: In a separate vessel, dissolve the coupling component (1.0 eq) in an aqueous NaOH solution. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The azo pigment will precipitate from the solution.

  • Isolation and Purification: Filter the precipitated pigment and wash thoroughly with deionized water until the filtrate is neutral.

  • Dry the pigment in an oven at a suitable temperature.

Conclusion and Future Perspectives

3-Amino-4-chloro-N-isopropylbenzamide is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. The synthetic protocols provided herein offer a reliable and scalable route to this compound from readily available starting materials. While its direct applications are still emerging, the demonstrated use of its close analogs in the pigment industry highlights a key area of its utility.

For researchers in drug discovery and agrochemical development, the strategic placement of the reactive amino group, the halogen, and the lipophilic isopropylamide moiety presents numerous opportunities for derivatization. Future work should focus on exploring the use of this intermediate in the synthesis of novel bioactive compounds and further characterizing the properties and applications of the resulting molecules. The self-validating nature of the described protocols, grounded in established chemical principles, provides a solid foundation for such future investigations.

References

  • Changzhou Amante Chemical Engineering Co Ltd. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. CN105936625A.
  • National Center for Biotechnology Information. "Benzamide, 3-amino-4-chloro-". PubChem Compound Summary for CID 88200. [Link]

  • National Center for Biotechnology Information. "3-amino-2-chloro-N-propan-2-ylbenzamide". PubChem Compound Summary for CID 112573979. [Link]

  • National Center for Biotechnology Information. "3-Amino-4-chlorobenzoic acid". PubChem Compound Summary for CID 76092. [Link]

Sources

Navigating the Terrain of a Novel Benzamide: A Comprehensive Guide to the Safe Handling and Storage of 3-Amino-4-chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the safe handling and storage of 3-Amino-4-chloro-N-isopropylbenzamide (CAS No. 926221-68-3) in a laboratory setting. As a compound with potential applications in pharmaceutical research and development, a thorough understanding of its properties and associated risks is paramount to ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide is structured to provide not only procedural steps but also the scientific rationale behind these recommendations, fostering a culture of safety and informed practice.

Compound Profile and Hazard Identification

3-Amino-4-chloro-N-isopropylbenzamide is a substituted benzamide, a chemical class with a wide range of biological activities. While specific toxicological data for this compound is not extensively documented in publicly available literature, its structural motifs—an aromatic amine and a chlorinated benzene ring—necessitate a cautious approach. Aromatic amines, as a class, can present health hazards, and chlorinated compounds can exhibit their own toxicological profiles.

A Safety Data Sheet (SDS) for the closely related compound, 3-amino-4-chloro-N-propylbenzamide, suggests that similar compounds may not have established hazard classifications under the Globally Harmonized System (GHS)[1]. However, the absence of data should not be interpreted as an absence of risk. Therefore, it is prudent to handle 3-Amino-4-chloro-N-isopropylbenzamide with the same level of care as a compound with known hazards.

Key Structural Features and Potential Hazards:

  • Aromatic Amine: This functional group can be associated with skin sensitization, irritation, and, in some cases, more severe health effects with prolonged exposure.

  • Chlorinated Aromatic Ring: Halogenated organic compounds can exhibit persistence in the environment and may have specific toxicological properties.

  • Benzamide Moiety: While often associated with therapeutic effects, the core benzamide structure can also interact with biological systems in unintended ways.

A summary of the available physical and chemical properties for 3-Amino-4-chloro-N-isopropylbenzamide is provided in the table below.

PropertyValueSource
CAS Number 926221-68-3[2][3]
Molecular Formula C₁₀H₁₃ClN₂O[2]
Molecular Weight 212.676 g/mol [2]
Purity ≥ 95%[2]

Prudent Handling: A Protocol for Safe Laboratory Practice

Adherence to a strict handling protocol is the cornerstone of laboratory safety. The following procedures are designed to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE): The First Line of Defense

The selection and consistent use of appropriate PPE are non-negotiable when handling 3-Amino-4-chloro-N-isopropylbenzamide. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher potential for contamination, a chemically resistant apron or coveralls should be considered.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling start Entering Lab don_ppe Don PPE: - Lab Coat - Safety Goggles - Gloves start->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood Proceed to Handling weighing Weighing Solid fume_hood->weighing solution Preparing Solution fume_hood->solution doff_ppe Doff PPE in Correct Order weighing->doff_ppe Complete Task solution->doff_ppe Complete Task wash_hands Wash Hands Thoroughly doff_ppe->wash_hands exit_lab Exit Lab wash_hands->exit_lab Spill_Response spill Chemical Spill Occurs alert Alert Nearby Personnel spill->alert don_ppe Don Appropriate PPE alert->don_ppe contain Contain the Spill with Absorbent Material don_ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report

Caption: Step-by-step protocol for responding to a chemical spill.

Conclusion

The responsible use of 3-Amino-4-chloro-N-isopropylbenzamide in a research setting demands a proactive and informed approach to safety. By understanding the potential hazards, adhering to the detailed handling and storage protocols, and being prepared for emergencies, researchers can create a safe working environment that fosters scientific discovery. This guide serves as a foundational document, and it is imperative that all users supplement this information with a thorough review of the specific Safety Data Sheet provided by the supplier and adhere to all institutional safety policies.

References

  • 3-Amino-4-chloro-N-isopropylbenzamide, 95% Purity. Autech Scientific. Available at: [Link]

  • BLD Pharmatech Co., Limited. ChemBuyersGuide.com, Inc. Available at: [Link]

  • 4-amino-N-ethyl-3-methylbenzamide. AccelaChem. Available at: [Link]

  • Benzamide, 3-amino-4-chloro-. PubChem. National Institutes of Health. Available at: [Link]

  • 3-amino-2-chloro-N-(4-chlorophenyl)benzamide. PubChem. National Institutes of Health. Available at: [Link]

  • 3-Amino-4-chlorobenzoic acid. PubChem. National Institutes of Health. Available at: [Link]

  • 3-amino-2-chloro-N-propylbenzamide. PubChem. National Institutes of Health. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 3-Amino-4-chloro-N-isopropylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Amino-4-chloro-N-isopropylbenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to make informed decisions to maximize your reaction yield and purity.

Critical Synthesis Overview

The synthesis of 3-Amino-4-chloro-N-isopropylbenzamide is fundamentally an amide bond formation reaction. The primary disconnection involves coupling 3-Amino-4-chlorobenzoic acid with isopropylamine.

Reaction Scheme:

While this appears straightforward, the direct thermal condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures, which can be detrimental to the substrates.[1] The core challenge lies in the acid-base chemistry between the reactants; the carboxylic acid can protonate the amine, forming a highly unreactive ammonium carboxylate salt.[2][3] Therefore, successful synthesis hinges on the effective activation of the carboxylic acid moiety to make it susceptible to nucleophilic attack by the amine.

Two principal pathways are employed for this activation:

  • Conversion to a highly reactive intermediate , such as an acyl chloride.

  • In-situ activation using coupling reagents , common in peptide synthesis.[4]

This guide will address the common pitfalls and optimization strategies for both approaches.

Troubleshooting Guide: Common Experimental Issues

This section is formatted as a series of questions and answers to directly address problems you may encounter in the laboratory.

Q1: My reaction has a very low or zero yield. What are the most common causes?

A1: Low or no product formation in amide coupling reactions is almost always traceable to one of three primary factors: incomplete activation of the carboxylic acid, deactivation of the amine nucleophile, or the presence of water.[5]

  • Probable Cause 1: Ineffective Carboxylic Acid Activation. The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. It must be converted into a more reactive species. If your activating agent is old, used in insufficient quantity, or inappropriate for your substrate, the reaction will fail.

  • Probable Cause 2: Amine Deactivation. Isopropylamine is a base. In the presence of 3-Amino-4-chlorobenzoic acid, an acid-base reaction can occur, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot attack the carboxylic acid partner.[2]

  • Probable Cause 3: Hydrolysis of Activated Intermediates. The activated carboxylic acid species (e.g., acyl chloride, O-acylisourea ester) are highly reactive and susceptible to hydrolysis. The presence of water in your solvent or on your glassware will quench the activated intermediate, reverting it to the starting carboxylic acid.[5]

Q2: I'm using thionyl chloride (SOCl₂) to make the acyl chloride, but the subsequent reaction with isopropylamine is failing. What's going wrong?

A2: This is a classic two-step, one-pot problem. The issue often lies in the interplay between the reagents and byproducts.

  • Probable Cause: In-situ Amine Protonation. The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride plus gaseous byproducts SO₂ and HCl.[6] If you add the isopropylamine directly to this mixture, the HCl generated will immediately protonate it, rendering it non-nucleophilic.[7]

  • Suggested Solution:

    • Complete the Acyl Chloride Formation First: React the 3-Amino-4-chlorobenzoic acid with SOCl₂ (often with a catalytic amount of DMF to form the Vilsmeier reagent) and heat to ensure complete conversion.[7]

    • Remove Excess Reagent and HCl: Before adding the amine, remove the excess SOCl₂ and all dissolved HCl under reduced pressure. This is a critical step.

    • Controlled Amine Addition: Dissolve the isolated acyl chloride in a fresh, anhydrous aprotic solvent (like DCM or THF). In a separate flask, prepare a solution of isopropylamine (2.2 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents). Slowly add the acyl chloride solution to the amine solution at 0 °C. The excess amine and the added base will neutralize the HCl formed during the amidation reaction, keeping the isopropylamine nucleophilic.[7]

Q3: I'm using a carbodiimide coupling reagent like DCC and my reaction is messy, with a significant amount of insoluble white precipitate.

A3: You are likely observing the formation of dicyclohexylurea (DCU), the byproduct of N,N'-Dicyclohexylcarbodiimide (DCC) activation.

  • Explanation: DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[8] While the subsequent formation of the insoluble DCU byproduct helps drive the reaction to completion, it is notoriously difficult to remove completely from the desired product, often requiring extensive chromatography or recrystallization.[9]

  • Suggested Solutions:

    • Improved Filtration: After the reaction, cool the mixture (e.g., in a refrigerator) to maximize DCU precipitation, then filter through a fine frit or a pad of Celite. Wash thoroughly with the reaction solvent.

    • Switch to a More Soluble Carbodiimide: Consider using N,N'-Diisopropylcarbodiimide (DIC). The resulting diisopropylurea byproduct is more soluble in common organic solvents and is often easier to remove during workup.[9]

    • Switch Coupling Reagent Class: For cleaner reactions and easier purification, modern onium salt-based coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often superior. The byproducts are water-soluble and easily removed during an aqueous workup.[5][9]

Q4: My reaction is clean by TLC/LC-MS, but it stalls at ~50% conversion, even after running overnight. How can I push it to completion?

A4: Stalled reactions are typically caused by suboptimal reaction conditions or insufficient reagent equivalents.

  • Probable Cause 1: Insufficient Base. When using coupling reagents like HATU or HBTU, a non-nucleophilic base (e.g., DIPEA) is required. Typically, 2-3 equivalents are used. One equivalent prevents the protonation of the amine starting material, and another neutralizes the acid released from the additive (e.g., HOBt or HOAt).[5] Insufficient base can halt the reaction.

  • Probable Cause 2: Steric Hindrance. While isopropylamine is not excessively bulky, steric hindrance can slow down reactions.

  • Suggested Solutions:

    • Check Base Stoichiometry: Ensure you are using at least 2 equivalents of DIPEA or TEA relative to the carboxylic acid.

    • Increase Temperature: If the reaction is being run at room temperature, gently heating to 40-50 °C can often drive it to completion. Monitor by TLC to avoid potential byproduct formation at higher temperatures.

    • Reagent Order of Addition: For onium salt reagents (HATU, HBTU), pre-activation is key. Stir the carboxylic acid, coupling reagent, and base together in the solvent for 15-30 minutes before adding the amine. This allows for the formation of the activated ester, ensuring it is ready to react immediately when the nucleophile is introduced.[5]

Frequently Asked Questions (FAQs)

Q: Which is the better synthetic pathway: forming the acyl chloride or using a coupling reagent? A: The choice depends on the scale and sensitivity of your substrates.

  • Acyl Chloride Pathway: This method is often cheaper and suitable for large-scale synthesis. The reagents (SOCl₂, oxalyl chloride) are inexpensive. However, the conditions are harsher, and the method is less suitable for complex molecules with acid-sensitive functional groups.[4]

  • Coupling Reagent Pathway: This method offers milder reaction conditions, higher yields for complex substrates, and generally easier purification. It is the standard for peptide synthesis and medicinal chemistry. However, coupling reagents (especially modern ones like HATU or PyAOP) are significantly more expensive.[1][9] For this specific synthesis, a coupling reagent approach is likely to be more reliable and higher-yielding in a research setting.

Q: What are the critical safety precautions for this synthesis? A:

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gas. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Coupling Reagents: Many coupling reagents are irritants. DCC is a potent skin sensitizer. Handle all reagents with care and consult the Safety Data Sheet (SDS) before use.

  • Amines: Isopropylamine is a volatile, flammable, and corrosive base. Handle in a fume hood.

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting carboxylic acid, the amine (if visible), and the product amide. A typical system might be ethyl acetate/hexanes. The product amide will be less polar than the starting carboxylic acid. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the mass of the product being formed.

Data Presentation & Visualization

Comparison of Common Amide Coupling Reagents
Reagent (Acronym)StructureProsCons
DCC Dicyclohexyl-carbodiimideInexpensive, effective dehydrating agent.[10]Insoluble DCU byproduct is difficult to remove; can cause racemization in chiral acids.[9]
EDC (EDAC) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble urea byproduct, easy removal during workup.[9]More expensive than DCC; often used with additives like HOBt.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateVery fast reaction rates, low racemization, water-soluble byproducts.[5][9]High cost, moisture sensitive.
SOCl₂ Thionyl ChlorideVery inexpensive, high reactivity, volatile byproducts (SO₂, HCl).[11][12]Harsh conditions, generates HCl which must be neutralized.[7]
Experimental & Logic Flow Diagrams

Below are Graphviz diagrams illustrating the decision-making process for troubleshooting and the comparative workflows for the main synthetic routes.

TroubleshootingWorkflow start Start: Low Yield or Failed Reaction check_activation Check Carboxylic Acid Activation Method start->check_activation check_amine Check Amine Nucleophilicity start->check_amine check_conditions Check Reaction Conditions start->check_conditions acyl_chloride Using SOCl₂? check_activation->acyl_chloride coupling_reagent Using Coupling Reagent? check_activation->coupling_reagent base_issue Sufficient non-nucleophilic base (2-3 eq DIPEA)? check_amine->base_issue anhydrous Are solvents/glassware strictly anhydrous? check_conditions->anhydrous remove_hcl Did you remove excess SOCl₂/HCl before adding amine? acyl_chloride->remove_hcl Yes add_base_acyl Solution: Remove volatiles under vacuum. Add amine with a scavenger base (TEA/DIPEA). remove_hcl->add_base_acyl No dcc_issue Using DCC? coupling_reagent->dcc_issue Yes coupling_reagent->base_issue Yes dcc_sol Problem: DCU byproduct. Solution: Switch to EDC or HATU. dcc_issue->dcc_sol Yes base_sol Solution: Add more base. Ensure pre-activation of acid. base_issue->base_sol No anhydrous_sol Solution: Use freshly distilled solvents over molecular sieves. Flame-dry glassware. anhydrous->anhydrous_sol No

Caption: Troubleshooting workflow for low yield in the amide synthesis.

SyntheticPathways cluster_0 Pathway 1: Acyl Chloride Method cluster_1 Pathway 2: Coupling Reagent Method start_acid1 3-Amino-4-chlorobenzoic Acid add_socl2 1. Add SOCl₂, cat. DMF 2. Heat to reflux start_acid1->add_socl2 acyl_chloride_intermediate Acyl Chloride Intermediate (Isolate or use in-situ) add_socl2->acyl_chloride_intermediate remove_volatiles Remove excess SOCl₂/HCl (Vacuum) acyl_chloride_intermediate->remove_volatiles add_amine1 Add Isopropylamine + TEA in Anhydrous DCM at 0 °C remove_volatiles->add_amine1 product1 3-Amino-4-chloro-N-isopropylbenzamide add_amine1->product1 start_acid2 3-Amino-4-chlorobenzoic Acid preactivate 1. Add HATU, DIPEA in Anhydrous DMF 2. Stir for 15 min (Pre-activation) start_acid2->preactivate activated_ester Activated Ester Intermediate preactivate->activated_ester add_amine2 Add Isopropylamine activated_ester->add_amine2 product2 3-Amino-4-chloro-N-isopropylbenzamide add_amine2->product2

Caption: Comparison of the two primary synthetic workflows.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough risk assessment before beginning any experiment.

Protocol 1: Synthesis via HATU Coupling

This protocol is recommended for achieving high yield and purity on a research scale.

Materials:

  • 3-Amino-4-chlorobenzoic acid (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Isopropylamine (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Amino-4-chlorobenzoic acid (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF to dissolve the solids (concentration approx. 0.1-0.2 M).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 eq) to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15 minutes for pre-activation.

  • Slowly add isopropylamine (1.2 eq) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes DMF and water-soluble byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 3-Amino-4-chloro-N-isopropylbenzamide.

Protocol 2: Synthesis via Acyl Chloride Intermediate

This protocol is a more cost-effective option, suitable for larger scales if optimized carefully.

Materials:

  • 3-Amino-4-chlorobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Isopropylamine (2.2 eq)

  • Triethylamine (TEA) (1.2 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation: To a flame-dried flask under an inert atmosphere, add 3-Amino-4-chlorobenzoic acid (1.0 eq) and suspend it in anhydrous DCM.

  • Slowly add thionyl chloride (2.0 eq) at room temperature.

  • Heat the mixture to reflux (approx. 40 °C) and stir for 2-3 hours until gas evolution ceases and the solution becomes clear.

  • Cool the mixture to room temperature and carefully concentrate under reduced pressure to remove all excess SOCl₂ and HCl. A dry, solid residue should remain.

  • Amidation: Re-dissolve the crude acyl chloride in fresh, anhydrous DCM.

  • In a separate flask, dissolve isopropylamine (2.2 eq) and TEA (1.2 eq) in anhydrous DCM and cool to 0 °C.

  • Slowly add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

References

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Furia, M., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Atlas. (n.d.). What reagent is used to convert a carboxylic acid into the corresponding chloride?. Retrieved from [Link]

  • MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond formation. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is DCC Coupling In Amide Bond Formation?. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Carboxylic Acid to Acyl Chloride Mechanism. YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Jack Westin. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from [Link]

  • INDOFINE Chemical Company. (n.d.). 3-AMINO-4-CHLOROBENZOIC ACID. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzamide. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzamide?

A1: The most prevalent laboratory methods for synthesizing benzamide include the reaction of benzoyl chloride with ammonia (often under Schotten-Baumann conditions), the direct amidation of benzoic acid, and the partial hydrolysis of benzonitrile.[1][2] The choice of method often depends on the available starting materials, scale, and desired purity.

Q2: My benzamide yield is consistently low when using the benzoyl chloride method. What are the primary causes?

A2: Low yields in this synthesis are typically due to a few key factors:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive towards water, which leads to the formation of benzoic acid as a significant byproduct.[3][4] Using anhydrous solvents and reagents is critical to minimize this side reaction.[3]
  • Incomplete Reaction: Insufficient reaction time, poor temperature control, or inadequate mixing can lead to an incomplete conversion of starting materials.[3]
  • Product Loss During Workup: Significant amounts of benzamide can be lost during extraction, filtration, and recrystallization steps if not performed optimally.[3] For example, using an excessive amount of solvent during recrystallization will result in a lower recovery of the final product.[3]
Q3: I observe a significant amount of benzoic acid in my final product. How can I prevent its formation and remove it?

A3: Benzoic acid contamination is a common issue, primarily arising from the hydrolysis of benzoyl chloride.[4][5] To mitigate this, ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.[4] Using fresh, high-quality benzoyl chloride is also recommended. To remove benzoic acid from your crude product, you can perform a wash with a mild aqueous base, such as 5% sodium bicarbonate solution, during the workup.[4][6]

Q4: What is the purpose of the base in the Schotten-Baumann reaction for benzamide synthesis?

A4: The Schotten-Baumann reaction utilizes a base, typically aqueous sodium hydroxide, to neutralize the hydrochloric acid (HCl) that is generated as a byproduct when benzoyl chloride reacts with an amine.[7][8] This is crucial because the HCl would otherwise react with the ammonia or amine starting material, protonating it and rendering it non-nucleophilic, which would halt the desired reaction.[1][8]

Q5: Can I synthesize benzamide directly from benzoic acid?

A5: Yes, benzamide can be synthesized from benzoic acid. One common laboratory method involves reacting benzoic acid with urea at elevated temperatures, sometimes with a boric acid catalyst.[7][9][10] Another approach is to first convert benzoic acid to a more reactive acyl chloride in situ using a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), followed by the addition of ammonia.[11][12]

Troubleshooting Guides for Low Yield

Issue 1: Low Yield in Benzamide Synthesis from Benzoyl Chloride

This is one of the most common and rapid methods for benzamide synthesis, but it is also prone to side reactions that can significantly lower the yield.

Causality and Troubleshooting
Potential Cause Explanation Recommended Solution
Hydrolysis of Benzoyl Chloride Benzoyl chloride readily reacts with water to form benzoic acid, which is unreactive towards ammonia under these conditions.[5] This is a major competing side reaction.Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.[5] Minimize exposure of the reaction to atmospheric moisture.
Incomplete Reaction The reaction may not go to completion due to insufficient reaction time, poor mixing, or improper temperature control.[5]Optimize Reaction Time and Temperature: After the initial exothermic reaction, consider increasing the reaction time or gently warming the mixture to drive the reaction to completion.[5] Vigorous Stirring: Ensure efficient mixing, especially in biphasic systems, to maximize contact between reactants.[1]
Over-acylation The newly formed benzamide can act as a nucleophile and react with another molecule of benzoyl chloride to form N-benzoylbenzamide, an undesired byproduct.[5]Controlled Addition of Benzoyl Chloride: Add the benzoyl chloride slowly and in portions to the ammonia solution.[5] This ensures it reacts with the more nucleophilic ammonia before it can react with the benzamide product. Maintaining a low reaction temperature also helps to control the reaction rate.[5]
Product Loss During Workup Benzamide has some solubility in water, especially hot water. Significant product loss can occur during washing and recrystallization steps.[3]Optimize Workup and Purification: Use ice-cold water for washing the crude product to minimize solubility losses.[1] During recrystallization, use the minimum amount of hot solvent required to dissolve the product and allow for slow cooling to maximize crystal formation.[6]
Issue 2: Low Yield in Benzamide Synthesis from Benzoic Acid

Directly converting benzoic acid to benzamide often requires harsher conditions or the use of activating agents, which can present their own set of challenges.

Causality and Troubleshooting
Potential Cause Explanation Recommended Solution
Incomplete Activation of Benzoic Acid When using activating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride, incomplete conversion to the acyl chloride intermediate will result in unreacted benzoic acid and lower yields.Ensure Stoichiometry and Reaction Time: Use an appropriate excess of the activating agent and allow sufficient time for the conversion to the acyl chloride to complete before adding the ammonia source.[5][13]
Sub-optimal Reaction Temperature (Urea Method) The reaction between benzoic acid and urea typically requires high temperatures (around 180°C) to proceed efficiently.[9][10] Insufficient heating will lead to a slow and incomplete reaction.Maintain Reaction Temperature: Carefully monitor and maintain the reaction temperature within the optimal range for the duration of the reaction.[9]
Decomposition of Urea At high temperatures, urea can decompose into other byproducts, reducing the amount available to react with benzoic acid.Use of Catalyst: The addition of a catalyst like boric acid can help to facilitate the reaction at slightly lower temperatures, potentially reducing urea decomposition.[7][10]
Difficult Purification from Byproducts The crude product from the urea method can contain unreacted starting materials and byproducts from urea condensation, making purification challenging and leading to yield loss.Effective Washing: Wash the crude product with water or a dilute ammonia solution to remove unreacted urea and its more soluble byproducts.[4]
Issue 3: Low Yield in Benzamide Synthesis from Benzonitrile

The hydrolysis of benzonitrile to benzamide requires careful control to prevent over-hydrolysis to benzoic acid.

Causality and Troubleshooting
Potential Cause Explanation Recommended Solution
Over-hydrolysis to Benzoic Acid The benzamide product can be further hydrolyzed to benzoic acid under the reaction conditions (either acidic or basic).[14][15]Mild Reaction Conditions and Monitoring: Use milder conditions, such as alkaline hydrogen peroxide, which can selectively hydrolyze the nitrile to the amide.[14][16] If using strong acid or base, carefully monitor the reaction progress (e.g., by TLC) to stop it once the benzamide is formed and before significant over-hydrolysis occurs.[14]
Incomplete Hydrolysis Harsh conditions can be required to hydrolyze the nitrile, and incomplete reaction will leave unreacted benzonitrile in the product mixture.[15]Optimize Reaction Time and Temperature: Ensure the reaction is heated for a sufficient amount of time to allow for complete conversion of the benzonitrile.[12] Microwave irradiation can sometimes be used to accelerate the reaction.[17]

Experimental Protocols and Visualizations

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride

This protocol is a common laboratory procedure for the synthesis of benzamide.

Step-by-Step Methodology:

  • In a conical flask, prepare a mixture of concentrated aqueous ammonia and water.[1]

  • Cool the flask in an ice bath to control the exothermic reaction.[1][7]

  • Slowly add benzoyl chloride to the cold ammonia solution in small portions while shaking or stirring vigorously.[7][18] The reaction is exothermic, so maintain a low temperature.[7]

  • After the addition is complete, continue to shake or stir the mixture for an additional 15 minutes to ensure the reaction goes to completion.[3][7] A white solid (benzamide) will precipitate.[1]

  • Collect the crude product by vacuum filtration.[1][7]

  • Wash the solid product with several portions of ice-cold water to remove any soluble impurities like ammonium chloride.[7]

  • Recrystallize the crude benzamide from hot water to obtain pure, colorless crystals.[1][6]

  • Dry the purified crystals and determine the yield and melting point (expected: 127-130 °C).[1]

Troubleshooting Workflow for Low Benzamide Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in benzamide synthesis.

G start Low Benzamide Yield check_method Identify Synthesis Method start->check_method benzoyl_chloride From Benzoyl Chloride check_method->benzoyl_chloride Benzoyl Chloride benzoic_acid From Benzoic Acid check_method->benzoic_acid Benzoic Acid benzonitrile From Benzonitrile check_method->benzonitrile Benzonitrile check_hydrolysis Check for Hydrolysis (Benzoic Acid Impurity) benzoyl_chloride->check_hydrolysis check_activation Incomplete Activation? benzoic_acid->check_activation check_overhydrolysis Over-hydrolysis to Benzoic Acid? benzonitrile->check_overhydrolysis anhydrous_conditions Solution: Ensure Anhydrous Conditions & Quality Reagents check_hydrolysis->anhydrous_conditions Yes check_completion_bc Incomplete Reaction? check_hydrolysis->check_completion_bc No optimize_time_temp_bc Solution: Optimize Time, Temp & Mixing check_completion_bc->optimize_time_temp_bc Yes check_overacylation Over-acylation? check_completion_bc->check_overacylation No control_addition Solution: Slow, Controlled Addition of Benzoyl Chloride check_overacylation->control_addition Yes optimize_activator Solution: Optimize Activating Agent Stoichiometry & Time check_activation->optimize_activator Yes check_temp_urea Sub-optimal Temperature? (Urea Method) check_activation->check_temp_urea No maintain_temp Solution: Maintain High Reaction Temperature check_temp_urea->maintain_temp Yes mild_conditions Solution: Use Milder Conditions & Monitor Reaction check_overhydrolysis->mild_conditions Yes

Caption: A logical workflow for troubleshooting low yields in benzamide synthesis.

References

  • Brainly.in. (2020, January 4). Mechanism of synthesis of the benzamide. Retrieved from [Link]
  • Google Patents. (n.d.). CN105541656A - Preparation method of benzamide.
  • ISBN: 978-93-91842-69-7. (n.d.).
  • YouTube. (2018, June 3). Benzamide Preparation from Benzoic Acid. Retrieved from [Link]
  • Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
  • Scribd. (n.d.). Final Benzamide Preparations | PDF. Retrieved from [Link]
  • askIITians. (2025, March 4). How is benzamide obtained from benzoic acid?. Retrieved from [Link]
  • Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
  • YouTube. (2020, March 19). Synthesis of Benzamide. Retrieved from [Link]
  • YouTube. (2021, January 31). Synthesis of Benzamide. Retrieved from [Link]
  • Organic Chemistry Tutor. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
  • Vedantu. (n.d.). How is benzamide obtained from benzoic acid class 12 chemistry CBSE. Retrieved from [Link]
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
  • ACS Publications. (n.d.). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry. Retrieved from [Link]
  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
  • RSC Publishing. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]
  • Unknown Source. (n.d.). 09ArCN-mwave_192.docx.

Sources

Improving the solubility of 3-Amino-4-chloro-N-isopropylbenzamide for assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for working with 3-Amino-4-chloro-N-isopropylbenzamide, focusing on overcoming solubility challenges to ensure reliable and reproducible assay results.

Understanding the Challenge: Physicochemical Properties

3-Amino-4-chloro-N-isopropylbenzamide is a substituted benzamide derivative. Its molecular structure, featuring aromatic rings and a chlorine atom, suggests a predominantly hydrophobic character, which is often associated with poor aqueous solubility. While experimental data is limited, predicted properties provide a starting point for developing a solubilization strategy.

Predicted Physicochemical Properties of 3-Amino-4-chloro-N-isopropylbenzamide

PropertyPredicted ValueImplication for Solubility
Boiling Point 344.6±32.0 °CHigh, indicating strong intermolecular forces.
Density 1.198±0.06 g/cm³Standard for organic molecules of this size.
pKa 14.13±0.46[1]The amino group is very weakly basic, suggesting that pH adjustment to protonate it and increase solubility may require significantly acidic conditions.

The structural similarity to other benzamides suggests that it is likely poorly soluble in aqueous solutions like water and phosphate-buffered saline (PBS) but should be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF)[2].

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when preparing 3-Amino-4-chloro-N-isopropylbenzamide for assays.

Q1: My compound won't dissolve in my aqueous assay buffer. What should I do first?

A1: Direct dissolution in aqueous buffers is unlikely to succeed due to the compound's hydrophobic nature. The standard and highly recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent.

  • Recommended Solvents: Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful polar aprotic solvent capable of dissolving many poorly soluble compounds and is compatible with most in vitro assays at low final concentrations[2]. Other options include N,N-dimethylformamide (DMF) or ethanol[2][3].

  • Protocol:

    • Weigh out the desired amount of 3-Amino-4-chloro-N-isopropylbenzamide.

    • Add a small volume of 100% DMSO to achieve a high concentration stock (e.g., 10-50 mM).

    • Gently vortex or sonicate if necessary to ensure complete dissolution. Visually inspect the solution to confirm there are no suspended particles.

Q2: I've made a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound, stable in the organic stock, crashes out of solution when introduced to the aqueous environment where its solubility is much lower. Here are several strategies to mitigate this:

  • Strategy 1: Optimize the Final DMSO Concentration

    • Explanation: Many cell-based and enzymatic assays can tolerate a final DMSO concentration of 0.1-1%. By adjusting your serial dilutions, you can often find a balance where the compound stays in solution without harming your experimental system[4].

    • Action: Test a range of final DMSO concentrations. Be aware that higher concentrations can affect cell viability or enzyme activity, so it's crucial to run a vehicle control (assay buffer with the same final DMSO concentration but without your compound) to assess tolerance.

  • Strategy 2: Use a Co-solvent System

    • Explanation: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of nonpolar compounds[3].

    • Action: Consider preparing your final dilutions in an assay buffer containing a small percentage of a co-solvent like ethanol or propylene glycol[3]. Always check for compatibility with your specific assay.

  • Strategy 3: Incorporate a Surfactant

    • Explanation: For cell-free assays (e.g., isolated enzyme assays), non-ionic surfactants like Tween-20 or Triton X-100 can be very effective. They form micelles that can encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase[4][5].

    • Action: Add a low concentration (typically 0.01-0.05%) of Tween-20 or Triton X-100 to your assay buffer[4]. This is generally not suitable for cell-based assays as detergents can disrupt cell membranes[4].

  • Strategy 4: pH Adjustment

    • Explanation: While the predicted pKa of the amino group is high, indicating weak basicity, it may be possible to increase solubility by lowering the pH of the buffer[3]. Protonation of the amino group would increase its polarity.

    • Action: Cautiously try lowering the pH of your assay buffer. However, be mindful that your assay's biological components (enzymes, cells) have optimal pH ranges. Significant deviations can compromise your results. This method is often less practical for biological assays.

Q3: Can I use sonication or heat to improve solubility?

A3: Yes, these can be useful but must be applied with caution.

  • Sonication: A brief sonication in a water bath can help break up small aggregates and facilitate the dissolution of your stock solution in an organic solvent. It can also help when diluting into the final buffer, but be aware that it can also sometimes promote precipitation if the solution is supersaturated[4].

  • Heating: Gentle warming can increase the rate of dissolution. However, be cautious as heat can degrade the compound. Always check the compound's stability at elevated temperatures. This is generally more applicable to initial stock preparation in an organic solvent rather than for final aqueous dilutions.

Experimental Workflow & Decision-Making

The following diagram outlines a systematic approach to achieving a soluble and stable solution of 3-Amino-4-chloro-N-isopropylbenzamide for your assays.

Solubility_Workflow cluster_troubleshooting start Start: Dry Compound stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute precipitate Precipitation Observed? dilute->precipitate success Proceed with Assay precipitate->success No troubleshoot Troubleshooting Strategies precipitate->troubleshoot Yes optimize_dmso Optimize Final DMSO Concentration (e.g., 0.1-1%) troubleshoot->optimize_dmso add_cosolvent Use Co-solvent (e.g., Ethanol, PG) troubleshoot->add_cosolvent add_surfactant Add Surfactant (Tween-20, Triton X-100) (Cell-free assays only) troubleshoot->add_surfactant adjust_ph Adjust Buffer pH (Use with caution) troubleshoot->adjust_ph optimize_dmso->dilute Retry Dilution add_cosolvent->dilute Retry Dilution add_surfactant->dilute Retry Dilution adjust_ph->dilute Retry Dilution

Caption: Decision workflow for solubilizing 3-Amino-4-chloro-N-isopropylbenzamide.

Summary of Solubilization Strategies

StrategyWhen to UseKey Considerations
High-Concentration Organic Stock Always start with this. DMSO is the primary choice. Ensure final concentration is tolerated by the assay.
Co-solvents When precipitation occurs upon aqueous dilution.Check for co-solvent compatibility with your assay system.
Surfactants For cell-free assays where precipitation is an issue.Not suitable for cell-based assays. Use low concentrations (0.01-0.05%).
pH Adjustment As a last resort, if other methods fail and the assay can tolerate it.The compound's pKa suggests this may require significant pH changes, which can impact biological assays.

By systematically applying these strategies, researchers can overcome the solubility challenges associated with 3-Amino-4-chloro-N-isopropylbenzamide and generate reliable data in their assays. Always remember to include appropriate vehicle controls in your experiments to account for the effects of any solvents or additives used.

References

  • ResearchGate. (n.d.). Results of benzamide solubility measurements and computations. Retrieved from [Link]

  • El-Gendy, M. A. (2017). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Arts and Science Chronicle, 8(2), 1-13.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubilization by cosolvency.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Vemula, V. R. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Sciences, 11(1), 1-6.
  • Sareen, S., Mathew, G., & Joseph, L. (2012). Dissolution enhancement of poorly soluble drugs by solid dispersion.

Sources

Technical Support Center: Stability of 3-Amino-4-chloro-N-isopropylbenzamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-Amino-4-chloro-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. The stability of any chemical entity in solution is a critical parameter that can significantly impact experimental outcomes, from initial screening assays to late-stage formulation development. In the absence of comprehensive, publicly available stability data for 3-Amino-4-chloro-N-isopropylbenzamide, this document serves as a predictive and investigative resource.

Drawing upon established principles of chemical stability for its constituent functional groups—a substituted benzamide, an aromatic amine, and a chlorinated aromatic ring—this guide provides a framework for understanding its potential degradation pathways. It offers a series of frequently asked questions (FAQs) for a quick overview and detailed troubleshooting guides for resolving specific stability-related issues you may encounter. Furthermore, we provide actionable experimental protocols to empower you to conduct your own stability assessments, ensuring the integrity and reproducibility of your results.

Predictive Stability Profile & FAQs

This section addresses common questions regarding the stability of 3-Amino-4-chloro-N-isopropylbenzamide, based on an analysis of its chemical structure.

Q1: What are the most likely points of instability on the 3-Amino-4-chloro-N-isopropylbenzamide molecule?

A1: The molecule possesses three key functional groups, each with its own susceptibility to degradation:

  • Amide Linkage (-CONH-): Amide bonds are susceptible to hydrolysis, which is the cleavage of the bond by reaction with water.[1] This reaction can be catalyzed by both acids and bases.

  • Aromatic Amine Group (-NH2): The primary aromatic amine group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[2][3] This group is also a chromophore, making it susceptible to degradation upon exposure to light (photodegradation).[4][5]

  • Chloro-Substituted Aromatic Ring: The carbon-chlorine bond on the benzene ring is generally stable and resistant to nucleophilic substitution under standard laboratory conditions.[6][7] However, the presence of the chlorine atom can influence the electronic properties of the ring and may play a role in photodegradation pathways.[8][9]

Q2: How does pH affect the stability of 3-Amino-4-chloro-N-isopropylbenzamide in aqueous solutions?

A2: The pH of the solution is a critical factor.

  • Acidic Conditions (pH < 7): The amide bond can undergo acid-catalyzed hydrolysis, although this process is generally slower than base-catalyzed hydrolysis for benzamides. The primary amine group will be protonated to form an ammonium salt (-NH3+), which is significantly less susceptible to oxidation.

  • Neutral Conditions (pH ≈ 7): Stability is expected to be optimal around neutral pH, as both acid and base-catalyzed hydrolysis rates are minimized. However, the free amine is present, making the molecule susceptible to oxidation and photodegradation.

  • Basic Conditions (pH > 7): The amide bond is highly susceptible to base-catalyzed hydrolysis, which is typically faster than acid-catalyzed hydrolysis. The free amine group is more reactive towards oxidation at higher pH.

Q3: Is the compound sensitive to light?

A3: Yes, compounds containing an aromatic amine functional group are often light-sensitive.[4][10] Exposure to UV or even ambient laboratory light can lead to photodegradation, potentially causing discoloration of the solution and the formation of complex degradation products. It is highly recommended to protect solutions of 3-Amino-4-chloro-N-isopropylbenzamide from light.

Q4: What is the likely impact of the N-isopropyl group on amide stability?

A4: The N-isopropyl group provides a degree of steric hindrance around the amide bond. This bulkiness can impede the approach of a nucleophile (like a hydroxide ion or water molecule), potentially slowing down the rate of hydrolysis compared to an unsubstituted benzamide.[11][12][13]

Q5: Should I be concerned about oxidation?

A5: Yes, the 3-amino group makes the molecule susceptible to oxidation.[2][14] This can be a significant issue in solutions exposed to air, especially in the presence of metal ions which can catalyze the process. Oxidative degradation often leads to the formation of colored byproducts, such as azo compounds or quinone-imines, which may cause a solution to turn yellow, brown, or pink.[3][15]

Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to diagnosing and resolving common stability problems encountered during experiments.

Issue 1: My solution of 3-Amino-4-chloro-N-isopropylbenzamide has changed color (e.g., turned yellow/brown).
Potential Cause Explanation Recommended Action
Oxidation of the Aromatic Amine The primary aromatic amine is susceptible to oxidation by dissolved oxygen, which can be accelerated by light or trace metal contaminants. This process often forms highly colored conjugated species.[2][14]1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 2. De-gas Solvents: For long-term storage or sensitive experiments, use solvents that have been de-gassed by sparging with an inert gas (e.g., nitrogen or argon). 3. Use High-Purity Solvents: Trace metal ions can catalyze oxidation. Use HPLC-grade or higher purity solvents. 4. Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid) may be beneficial, but test for compatibility with your experimental system first.
Photodegradation Exposure to UV or high-intensity light can cause photochemical reactions involving the aromatic amine and the chlorinated ring, leading to colored degradants.[4][5]1. Minimize Light Exposure: Work in a dimly lit area and always store stock solutions and experimental samples in the dark. 2. Use UV-blocking containers: Utilize amber glass or opaque plasticware.
Issue 2: I am observing new, unexpected peaks in my HPLC/LC-MS analysis over time.
Potential Cause Explanation Recommended Action
Hydrolysis of the Amide Bond If your solution is buffered at an acidic or, more likely, a basic pH, the amide bond may be hydrolyzing. This would result in the formation of 3-amino-4-chlorobenzoic acid and isopropylamine.1. Analyze Your Mobile Phase/Solvent pH: Ensure the pH is as close to neutral as possible if hydrolysis is a concern. 2. Perform a Forced Degradation Study: Briefly expose your compound to mild acidic and basic conditions (see Protocol 1) and inject the samples into your HPLC/LC-MS system. This can help you identify the retention times of the potential hydrolysis products. 3. Prepare Fresh Solutions: For pH-sensitive experiments, prepare solutions of the compound immediately before use.
Formation of Degradation Products The new peaks could be the result of oxidation or photodegradation. These products may have different polarities and therefore different retention times compared to the parent compound.1. Review Sample Handling: Have the samples been exposed to light or air for extended periods? 2. LC-MS Analysis: If available, use mass spectrometry to obtain the mass of the new peaks. This can provide crucial clues to their identity (e.g., an increase of 16 amu may suggest oxidation).
Issue 3: The measured concentration or biological activity of my compound decreases over time.
Potential Cause Explanation Recommended Action
General Degradation This is a clear indication that the compound is not stable under your current storage or experimental conditions. The loss of the parent compound is due to its conversion into one or more degradation products.1. Conduct a Stability Study: Perform a systematic stability study under your specific experimental conditions (solvent, buffer, temperature, light exposure). See Protocol 2 for a general approach. 2. Re-evaluate Storage Conditions: Based on the likely degradation pathways (hydrolysis, oxidation, photodegradation), adjust your storage conditions. Recommended starting conditions are: -20°C or -80°C, in the dark, under an inert atmosphere (if possible), and dissolved in a high-purity, anhydrous aprotic solvent like DMSO or DMF.
Adsorption to Container Surfaces Highly lipophilic or "sticky" compounds can adsorb to the surfaces of plastic or glass containers, leading to an apparent decrease in concentration.1. Use Low-Adsorption Labware: Consider using polypropylene or silanized glass vials. 2. Include a Co-solvent: In aqueous buffers, maintaining a small percentage of an organic solvent like acetonitrile or DMSO can help keep the compound in solution and reduce adsorption.

Visualizing Degradation & Experimental Workflow

Predicted Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 3-Amino-4-chloro-N-isopropylbenzamide based on its chemical structure.

G cluster_main 3-Amino-4-chloro-N-isopropylbenzamide cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, Light) cluster_photodegradation Photodegradation (UV Light) main 3-Amino-4-chloro- N-isopropylbenzamide prod1 3-Amino-4-chlorobenzoic Acid main->prod1 H₂O, H⁺ or OH⁻ prod2 Isopropylamine main->prod2 H₂O, H⁺ or OH⁻ prod3 Colored Products (e.g., Azo-dimers, Quinone-imines) main->prod3 [O] prod4 Complex Mixture of Degradants main->prod4

Caption: Predicted degradation pathways for 3-Amino-4-chloro-N-isopropylbenzamide.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose a suspected stability issue.

G start Suspected Stability Issue (e.g., color change, new peaks, loss of potency) observe Observe Solution Appearance: Is there a color change? start->observe hplc Analyze by HPLC/LC-MS: Are new peaks present? Is the main peak area decreasing? observe->hplc No Color Change color_yes Likely Oxidation or Photodegradation observe->color_yes Yes new_peaks_yes Degradation Confirmed hplc->new_peaks_yes Yes no_change No Obvious Degradation hplc->no_change No action_light Action: Protect from Light (Amber vials, foil) color_yes->action_light action_oxygen Action: Protect from Oxygen (De-gas solvents, use antioxidants) color_yes->action_oxygen action_ph Action: Check pH of Solution Is it strongly acidic or basic? new_peaks_yes->action_ph action_light->hplc action_oxygen->hplc action_hydrolysis If pH is extreme, suspect Hydrolysis. Prepare fresh solutions, buffer near neutral. action_ph->action_hydrolysis Yes action_forced_degradation Perform Forced Degradation Study (Protocol 1) to identify degradants. action_ph->action_forced_degradation No / Unsure action_storage Re-evaluate Storage Conditions: - Lower temperature (-20°C or -80°C) - Use anhydrous aprotic solvent (DMSO) - Store under inert gas (Ar, N₂) action_hydrolysis->action_storage action_forced_degradation->action_storage

Sources

Technical Support Center: Stability and Storage of 3-Amino-4-chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-4-chloro-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Amino-4-chloro-N-isopropylbenzamide powder?

A1: To maintain the purity and stability of solid 3-Amino-4-chloro-N-isopropylbenzamide, it is crucial to control environmental factors that can accelerate its degradation. Based on the chemical properties of aromatic amines and chlorinated compounds, the following storage conditions are recommended:

  • Temperature: The compound should be stored in a controlled environment, ideally between 2°C and 8°C (refrigerated). If refrigeration is not possible, a controlled room temperature not exceeding 25°C is acceptable for shorter periods.[1] High temperatures can increase the rate of potential degradation reactions.

  • Humidity: 3-Amino-4-chloro-N-isopropylbenzamide, like many amines, can be hygroscopic, meaning it can absorb moisture from the air.[2] Moisture can lead to hydrolysis of the amide bond. Therefore, the compound should be stored in a dry environment, preferably with a relative humidity below 40%.[3] The use of desiccants within the storage container is highly recommended.

  • Light: Aromatic amines can be sensitive to light, which can catalyze oxidative degradation.[3] To prevent this, store the compound in an amber glass vial or a light-proof container.

  • Atmosphere: To minimize oxidation of the amino group, it is best practice to store the compound under an inert atmosphere, such as nitrogen or argon. This can be achieved by purging the container with the inert gas before sealing.

Q2: My 3-Amino-4-chloro-N-isopropylbenzamide powder has changed color from white/off-white to a yellowish or brownish hue. What does this indicate and is it still usable?

A2: A change in color is a strong indicator of chemical degradation, most likely due to oxidation of the aromatic amino group.[4] Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and/or light, forming colored impurities.

Whether the material is still usable depends on the specific requirements of your experiment. For applications requiring high purity, such as in vitro assays or in vivo studies, it is strongly recommended to use a fresh, undegraded lot of the compound. The presence of degradation products could lead to erroneous results or unexpected toxicity. For less sensitive applications, the material might still be usable, but it is crucial to determine the purity of the discolored sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q3: I've observed clumping or "caking" of the 3-Amino-4-chloro-N-isopropylbenzamide powder. What causes this and how can I prevent it?

A3: Clumping or caking of a powdered active pharmaceutical ingredient (API) is often a result of moisture absorption.[3][5] As the powder absorbs water from the atmosphere, it can lead to the formation of solid bridges between particles, causing them to stick together. Temperature fluctuations can also contribute to this phenomenon.

To prevent caking, it is essential to store the compound in a tightly sealed container in a low-humidity environment. The use of desiccants is also beneficial. If you are working with a larger quantity of the powder, it is advisable to aliquot it into smaller, single-use vials to minimize repeated exposure of the entire batch to atmospheric moisture.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps & Solutions
Unexpected or inconsistent results in biological assays. Degradation of the compound leading to lower potency or the presence of active impurities.1. Verify Compound Integrity: Analyze the purity of the stored compound using HPLC. Compare the chromatogram to that of a fresh, high-purity standard. 2. Use Fresh Stock: If degradation is confirmed, discard the old stock and prepare fresh solutions from a new, properly stored batch of the compound. 3. Review Storage Practices: Ensure that the compound is being stored under the recommended conditions (refrigerated, dry, protected from light, and under an inert atmosphere).
Precipitation of the compound from a stock solution over time. The compound may have limited solubility in the chosen solvent, or degradation products may be less soluble.1. Confirm Solubility: Check the solubility of 3-Amino-4-chloro-N-isopropylbenzamide in your chosen solvent. You may need to use a different solvent or a co-solvent system. 2. Prepare Fresh Solutions: It is always best practice to prepare stock solutions fresh on the day of the experiment. If a solution must be stored, it should be kept at a low temperature (e.g., -20°C or -80°C) and protected from light. 3. Filter Before Use: If a stored solution must be used, allow it to come to room temperature and vortex thoroughly. If precipitation is still visible, filter the solution through a 0.22 µm syringe filter before use to remove any insoluble material.
Appearance of new peaks in the HPLC chromatogram of a stored sample. Formation of degradation products.1. Identify Degradation Pathway: The appearance of new peaks suggests that the compound is degrading under the current storage conditions. The likely degradation pathways are hydrolysis and oxidation. 2. Perform Forced Degradation Studies: To identify the potential degradation products, a forced degradation study can be performed (see protocol below). This will help in developing a stability-indicating analytical method. 3. Optimize Storage Conditions: Based on the identified degradation pathway, optimize the storage conditions to minimize further degradation. For example, if hydrolysis is the primary issue, ensure the compound is stored in a desiccated environment. If oxidation is occurring, store under an inert atmosphere.

Predicted Degradation Pathways

Based on the chemical structure of 3-Amino-4-chloro-N-isopropylbenzamide, two primary degradation pathways are anticipated: hydrolysis and oxidation.

G cluster_main 3-Amino-4-chloro-N-isopropylbenzamide cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A 3-Amino-4-chloro-N-isopropylbenzamide B 3-Amino-4-chlorobenzoic acid A->B  Hydrolysis (Acid/Base, Moisture) C Isopropylamine A->C D Oxidized Products (e.g., quinone-imine) A->D Oxidation (Oxygen, Light)

Caption: Predicted degradation pathways of 3-Amino-4-chloro-N-isopropylbenzamide.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6]

G cluster_start cluster_stress Stress Conditions cluster_analysis Start 3-Amino-4-chloro-N-isopropylbenzamide (in solution) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (60°C) Start->Thermal Photolytic Photolytic (UV/Vis light) Start->Photolytic Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Benzamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzamide compounds. Benzamide and its derivatives are a versatile class of organic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery.[1][2] However, their therapeutic potential is often limited by poor cell permeability, a critical factor for oral bioavailability and reaching intracellular targets.[3][4][5]

This guide provides in-depth troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to help you diagnose and overcome permeability issues with your benzamide compounds. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide grounded in scientific principles.

I. Understanding the Problem: Why Do My Benzamide Compounds Have Poor Permeability?

Poor cell permeability in benzamide derivatives often stems from their physicochemical properties. The core benzamide structure consists of a benzene ring attached to a carboxamide group.[6][7][8] Variations in substituents on the ring and the amide nitrogen can significantly impact properties like lipophilicity, hydrogen bonding capacity, and molecular size, all of which are key determinants of membrane permeability.[9][10]

Frequently Asked Questions (FAQs) - Diagnosis

Q1: What are the primary physicochemical properties of benzamide compounds that lead to poor cell permeability?

A1: The primary culprits are often:

  • Low Lipophilicity: The amide group is polar, and if the rest of the molecule lacks sufficient lipophilic character, it will not readily partition into the lipid bilayer of the cell membrane.[11][12] Lipophilicity is often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).[13]

  • High Hydrogen Bonding Potential: The amide group has both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O). While these are important for target binding, excessive hydrogen bonding with the aqueous environment can hinder the molecule's ability to enter the hydrophobic membrane interior.[14][15]

  • Ionization State: Depending on the pH and the pKa of any ionizable groups on the molecule, the compound may exist in a charged state, which significantly reduces its ability to passively diffuse across the nonpolar cell membrane.[9][13]

  • Large Molecular Size: While not always the primary issue for smaller benzamides, larger derivatives may have difficulty passively diffusing across the membrane.[10]

Q2: How can I experimentally determine if my benzamide compound has poor permeability?

A2: There are several standard in vitro assays to assess permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[16][17] It is a good first-pass screen for passive diffusion.

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[18][19][20] It provides a more biologically relevant measure of permeability, as it includes the effects of both passive diffusion and active transport mechanisms.[17][19]

Q3: My compound shows good permeability in PAMPA but poor permeability in the Caco-2 assay. What could be the reason?

A3: This discrepancy often points to the involvement of active efflux pumps.[17] Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump your compound out of the cell, reducing its net permeability.[21][22] PAMPA, being a cell-free system, does not account for these active transport processes.[17] To confirm this, you can perform a bidirectional Caco-2 assay or include known efflux pump inhibitors in your experiment.[20][21]

II. Troubleshooting and Solutions

This section provides practical strategies to improve the cell permeability of your benzamide compounds, categorized by the underlying issue.

A. Optimizing Physicochemical Properties

Q4: My benzamide has low lipophilicity. What chemical modifications can I make to improve its permeability?

A4: Increasing lipophilicity is a common strategy. Consider the following modifications:

  • Addition of Lipophilic Groups: Introduce non-polar functional groups such as alkyl chains, phenyl rings, or halogen atoms to the benzamide scaffold.

  • Masking Polar Groups: Temporarily mask polar groups that are not essential for target binding with lipophilic moieties. This is a prodrug approach.[23][24][25]

Q5: How can I reduce the negative impact of hydrogen bonding on permeability?

A5: Several strategies can mitigate the effects of excessive hydrogen bonding:

  • Intramolecular Hydrogen Bonding: Design your molecule to form an intramolecular hydrogen bond, which can "shield" the polar groups and reduce their interaction with water, thereby increasing apparent lipophilicity.[14][26][27]

  • N-Methylation: Replacing an N-H group with an N-CH3 group can eliminate a hydrogen bond donor site.

  • Amide-to-Ester Substitution: In some cases, replacing an amide linkage with an ester can improve permeability by removing a hydrogen bond donor.[28][29][30]

The following diagram illustrates the concept of intramolecular hydrogen bonding to improve permeability.

G cluster_0 High Polarity (Poor Permeability) cluster_1 Reduced Polarity (Improved Permeability) Molecule Benzamide Derivative (Exposed Polar Groups) H2O_1 Water Molecule Molecule->H2O_1 H-Bond H2O_2 Water Molecule Molecule->H2O_2 H-Bond H2O_3 Water Molecule Molecule->H2O_3 H-Bond Cell_Membrane Cell Membrane Molecule->Cell_Membrane Poor Permeation IMHB_Molecule Benzamide Derivative (Intramolecular H-Bond) IMHB_Molecule->IMHB_Molecule IMHB_Molecule->Cell_Membrane Enhanced Permeation

Caption: Intramolecular hydrogen bonding can shield polar groups, improving cell permeability.

B. Overcoming Active Efflux

Q6: My bidirectional Caco-2 assay confirms that my compound is a substrate for efflux pumps. What are my options?

A6: If your compound is being actively effluxed, you can:

  • Co-administration with an Efflux Pump Inhibitor: While not a solution for the compound itself, this can be a strategy in later stages of drug development.[31]

  • Structural Modification to Avoid Transporter Recognition: This is a challenging but ideal approach. It involves identifying the structural features of your compound that are recognized by the efflux pump and modifying them without losing target affinity. Quantitative Structure-Activity Relationship (QSAR) studies can be helpful here.[10][32]

  • Prodrug Approach: Design a prodrug that is not a substrate for the efflux pump.[23][25][33] Once inside the cell, the prodrug is cleaved to release the active compound.

C. Formulation Strategies

Q7: Can I improve the apparent permeability of my benzamide compound without chemical modification?

A7: Yes, formulation strategies can significantly enhance the bioavailability of poorly permeable compounds:[3][4][34][35]

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[3]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic drugs.[4][34]

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation and enhance its transport across the intestinal barrier.[5]

III. Experimental Protocols

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for performing a PAMPA assay. Specific details may vary depending on the kit and equipment used.

Objective: To assess the passive permeability of a benzamide compound.

Materials:

  • 96-well PAMPA plate (donor and acceptor plates)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)[36]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO

  • Test compound and control compounds (high and low permeability)

  • 96-well UV plate for analysis

  • Plate reader

Procedure:

  • Prepare Solutions:

    • Dissolve the test compound and controls in DMSO to make a stock solution (e.g., 10 mM).

    • Prepare the final dosing solution by diluting the stock solution in PBS to the desired concentration (e.g., 10 µM), with a final DMSO concentration of typically 5%.[36]

  • Coat the Donor Plate:

    • Carefully add a small volume (e.g., 5 µL) of the artificial membrane solution to each well of the donor plate, ensuring the membrane is fully coated.[36]

    • Allow the solvent to evaporate completely (e.g., for 20 minutes).[17]

  • Set up the PAMPA Sandwich:

    • Add the appropriate volume of buffer (e.g., 300 µL) to the acceptor plate wells.[36]

    • Add the dosing solution (e.g., 150 µL) to the donor plate wells.[36]

    • Carefully place the donor plate on top of the acceptor plate to form the "sandwich."

  • Incubation:

    • Incubate the plate assembly at room temperature for a specified period (e.g., 5 to 20 hours) with gentle shaking.[16][36][37]

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Transfer an aliquot from both the donor and acceptor wells to a 96-well UV plate.

    • Measure the absorbance at the appropriate wavelength to determine the compound concentration. LC-MS/MS can also be used for quantification.[17]

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using a specific formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.

The following diagram outlines the PAMPA workflow.

G cluster_workflow PAMPA Workflow Start Prepare Dosing Solution Coat Coat Donor Plate with Artificial Membrane Start->Coat Fill_Acceptor Fill Acceptor Plate with Buffer Start->Fill_Acceptor Fill_Donor Add Dosing Solution to Donor Plate Coat->Fill_Donor Assemble Assemble PAMPA 'Sandwich' Fill_Acceptor->Assemble Fill_Donor->Assemble Incubate Incubate at Room Temperature Assemble->Incubate Analyze Analyze Compound Concentration in Donor and Acceptor Wells Incubate->Analyze Calculate Calculate Papp Analyze->Calculate

Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

B. Caco-2 Permeability Assay

This protocol provides a general overview. Caco-2 cell culture and permeability assays require specialized cell culture facilities and expertise.

Objective: To assess the permeability and potential for active efflux of a benzamide compound across a model of the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and control compounds (high and low permeability, and efflux substrate)

  • TEER meter

  • Lucifer Yellow (for monolayer integrity check)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto Transwell inserts at an appropriate density.

    • Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[21]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a certain threshold (e.g., ≥ 200 Ω·cm²).[21][38]

    • Perform a Lucifer Yellow rejection assay to confirm the integrity of the tight junctions.[21]

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the dosing solution containing the test compound to the apical (top) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A for Efflux):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.[20]

  • Sample Analysis:

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp values for both A to B and B to A directions.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[20][21]

IV. Data Summary Table

The following table provides a hypothetical example of how to present permeability data for a series of benzamide analogs.

CompoundLogPH-Bond DonorsPapp (PAMPA) (10⁻⁶ cm/s)Papp (Caco-2 A-B) (10⁻⁶ cm/s)Efflux Ratio
Parent Benzamide 1.220.50.18.2
Analog 1 (+Cl) 1.822.10.87.5
Analog 2 (N-Me) 1.511.51.21.1
Analog 3 (Prodrug) 3.518.57.91.3
Control (High) 2.51>10>10N/A
Control (Low) -0.53<0.1<0.1N/A

V. Conclusion

Overcoming poor cell permeability is a critical step in the development of benzamide-based therapeutics. By systematically evaluating the physicochemical properties of your compounds and employing the appropriate experimental assays, you can diagnose the root cause of poor permeability. The strategies outlined in this guide, from chemical modification to formulation approaches, provide a roadmap for rationally designing and developing benzamide compounds with improved permeability and enhanced therapeutic potential.

References

  • Jaiswal, P., Aggarwal, G., Harikumar, S. L., & Singh, K. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 809482. [Link]

  • Alex, A., Millan, D. S., Perez, M., & Wakenhut, F. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 2(7), 669-674. [Link]

  • Di, L. (2020). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Semantic Scholar. [Link]

  • Karande, P., & Mitragotri, S. (2009). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 14(8), 3097-3118. [Link]

  • Shaikh, J., & Ankola, D. D. (2013). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. PubMed. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Kumar, S., & Pandey, A. K. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 13(7), 123-130. [Link]

  • Dahl, G., et al. (2014). Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. PubMed. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Caco2 assay protocol. (n.d.). [Source not further specified]. [Link]

  • de Oliveira, R. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. [Link]

  • de Oliveira, R. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. R Discovery. [Link]

  • Liu, X., Testa, B., & Fahr, A. (2011). Lipophilicity and Its Relationship with Passive Drug Permeation. Scilit. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Wikipedia. (n.d.). Benzamide. Wikipedia. [Link]

  • Dahl, G., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications. [Link]

  • de Oliveira, R. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Semantic Scholar. [Link]

  • CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. [Link]

  • Ji, H., et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. [Link]

  • Pappen, A., & Pappen, K. (2011). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. NIH. [Link]

  • Du, D., et al. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. [Link]

  • Liu, X., Testa, B., & Fahr, A. (2011). Lipophilicity and its relationship with passive drug permeation. PubMed. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]

  • Encyclopedia. (n.d.). Benzamide. Encyclopedia. [Link]

  • NIH. (n.d.). Benzamide. PubChem. [Link]

  • Al-Bayati, L., & Al-Amiery, A. (2021). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PubMed Central. [Link]

  • Liu, X., Testa, B., & Fahr, A. (2011). Lipophilicity and Its Relationship with Passive Drug Permeation. Request PDF. [Link]

  • Wikipedia. (n.d.). Efflux pump. Wikipedia. [Link]

  • Barba-Bon, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PubMed Central. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Technology Networks. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • JoVE. (2025). Factors Affecting Drug Distribution: Tissue Permeability. JoVE. [Link]

  • bioRxiv. (2024). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. [Link]

  • Biotech Res Asia. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biotech Res Asia. [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2021). ResearchGate. [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2021). Discovery Research Portal - University of Dundee. [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2021). ACS Publications. [Link]

  • Cronin, M. T., et al. (2002). Quantitative structure-permeability relationships (QSPRs) for percutaneous absorption. PubMed. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). NIH. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (n.d.). ACS Publications. [Link]

  • Quantitative Structure-Permeation Relationships (QSPeRs) to Predict Skin Permeation: A Critical Evaluation. (n.d.). CORE. [Link]

  • Construction of a quantitative structure-permeability relationship (QSPR) for the transdermal delivery of NSAIDs. (2009). PubMed. [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (n.d.). NIH. [Link]

  • Quantitative structure property relationship study of the electrophoretic mobilities of some benzoic acids derivatives in different carrier electrolyte compositions. (n.d.). PubMed. [Link]

Sources

Minimizing off-target effects of 3-Amino-4-chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A-4-CIB (3-Amino-4-chloro-N-isopropylbenzamide) is an investigational compound. As with any novel small molecule, a thorough understanding of its selectivity and potential for off-target effects is critical for the accurate interpretation of experimental results and for advancing its development. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and minimizing off-target effects of A-4-CIB.

While specific data for A-4-CIB is emerging, the principles and protocols outlined here are based on established methodologies in pharmacology and drug discovery and are broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my experiments with A-4-CIB?

A1: Off-target effects occur when a small molecule, such as A-4-CIB, binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a major concern for several reasons:

  • Misinterpretation of Results: The observed phenotype in your experiment may be due to an off-target effect rather than the modulation of the intended target.[1]

  • Cellular Toxicity: Off-target binding can lead to unexpected and unwanted cellular toxicity, complicating the interpretation of efficacy.[3]

  • Lack of Translatability: If the desired therapeutic effect is due to off-target activity, this can lead to failures in later stages of drug development when the compound is tested in more complex biological systems.[1][4]

Q2: Based on its chemical structure, what are some potential off-target liabilities for A-4-CIB?

A2: The benzamide chemical scaffold is present in a number of approved drugs and is known to interact with certain classes of proteins.[5][6] While the specific off-target profile of A-4-CIB must be determined experimentally, potential liabilities associated with the benzamide class include:

  • Dopamine and Serotonin Receptors: Certain benzamides are known to have activity at D2, D3, 5-HT7, and 5-HT2B receptors.[5][7]

  • hERG Potassium Channel: Interaction with the hERG channel is a critical off-target effect for many compounds as it can be associated with cardiotoxicity.[5]

  • Kinases: The presence of a pyridine motif in some related structures suggests a potential for interaction with various kinases.[8]

It is crucial to empirically test A-4-CIB against a panel of such targets to build a comprehensive selectivity profile.

Troubleshooting Guide: From Unexpected Results to Confident Conclusions

This section addresses common challenges and provides actionable steps to investigate and mitigate potential off-target effects of A-4-CIB.

Scenario 1: Differentiating On-Target vs. Off-Target Phenotypes

Question: My phenotypic screen with A-4-CIB shows a desired effect (e.g., decreased cell proliferation), but I'm unsure if it's due to on-target or off-target activity. How can I begin to differentiate?

Answer: A multi-pronged approach is essential to build confidence that the observed phenotype is linked to the intended target.

  • Confirm Target Engagement: It is critical to demonstrate that A-4-CIB directly binds to its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10][11][12] CETSA measures the thermal stabilization of a protein upon ligand binding.[9][10]

    dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

    }

    Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

  • Use a Negative Control: Synthesize or obtain a close chemical analog of A-4-CIB that is inactive against the intended target.[1] If this negative control compound does not produce the same phenotype, it strengthens the evidence for on-target activity.

  • Orthogonal Approaches: If possible, use a different modality to inhibit the target, such as siRNA or CRISPR-Cas9. If genetic knockdown of the target phenocopies the effect of A-4-CIB, this provides strong evidence for on-target activity.

Scenario 2: Investigating Unexpected Cellular Toxicity

Question: I'm observing unexpected cellular toxicity at concentrations of A-4-CIB close to my effective dose. Could this be an off-target effect?

Answer: Yes, this is a common consequence of off-target interactions.[3] A systematic approach to de-risk this observation is necessary.

  • Determine the Therapeutic Window: Perform parallel dose-response curves for your functional assay and a cytotoxicity assay. This will help you determine the concentration range where you see a functional effect without significant toxicity.

Assay TypePrincipleEndpoint
MTT/XTT Assay Measures metabolic activity via reduction of tetrazolium salts by mitochondrial dehydrogenases.Colorimetric change
LDH Release Assay Measures lactate dehydrogenase (LDH) release from damaged cells, indicating loss of membrane integrity.Enzymatic reaction with a colorimetric or fluorescent readout
Annexin V/PI Staining Differentiates between apoptotic (Annexin V positive) and necrotic (PI positive) cells.Flow cytometry or fluorescence microscopy
  • Broad Off-Target Profiling: If the therapeutic window is narrow, consider screening A-4-CIB against a broad panel of off-targets. Commercial services are available that screen compounds against hundreds of kinases, GPCRs, ion channels, and other enzymes known to be involved in adverse drug reactions.[13]

Scenario 3: Proactively Identifying and Validating Off-Targets

Question: How can I proactively identify potential off-target interactions of A-4-CIB and validate them?

Answer: Proactive identification of off-targets is a key step in derisking a compound and understanding its mechanism of action.

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of A-4-CIB.[14][15] These computational approaches can help prioritize experimental validation.[16][17][18]

  • Experimental Screening: As mentioned, broad panel screening is a direct way to identify off-target "hits."[2]

  • Validation of Off-Target Hits: Once a potential off-target is identified, it's crucial to validate this interaction and determine its contribution to the observed phenotype.

    dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];

    }

    Caption: Workflow for Validating a Potential Off-Target.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework. Optimization of heating temperatures and times will be necessary for your specific target protein.

  • Cell Treatment:

    • Plate your cells of interest and grow to 70-80% confluency.

    • Treat cells with the desired concentration of A-4-CIB or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Harvest cells by trypsinization or scraping and wash with PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.[10]

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Analyze the amount of the target protein in the soluble fraction by Western blot or other protein quantification methods.

    • Plot the percentage of soluble protein as a function of temperature for both A-4-CIB-treated and vehicle-treated samples. A rightward shift in the melting curve for the A-4-CIB-treated sample indicates target stabilization and engagement.

References

  • Huang, X., et al. (2023). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47.
  • Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Methods in Molecular Biology, 1630, 33-44.
  • Zhao, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4443.
  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs.
  • Tang, D., et al. (2024). Deep learning predicts CRISPR off-target effects.
  • BenchChem. (2025). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. BenchChem.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Zhang, L., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing.
  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Charles River Laboratories. (2023). How Well Do You Understand Off-Target Liability?. Eureka blog.
  • Liscio, V. J., & Biffi, G. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1249019.
  • Lattanzi, A., et al. (2022). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology, 2429, 281-306.
  • BenchChem. (2025). Benzamide, N-benzoyl-N-(phenylmethyl)
  • Margolis, J. O., et al. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7.
  • YouTube. (2024). Advantages of Small Molecule Inhibitors.
  • VerGo Pharma Research. (n.d.).
  • Global Center for Pharmaceutical Industry. (2026). Troubleshooting Common Pharmaceutical Manufacturing Challenges.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • CETSA. (n.d.). CETSA.
  • Shaik, R., et al. (2023). Challenges to drug development and troubleshooting checklist for identifying and validating targets before clinical trials.
  • ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?.
  • Lattanzi, A., et al. (2022). Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. PubMed.
  • BenchChem. (2025). N-[2-(2-Pyridinyl)
  • Coulon-Spektor, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, 32(8), 1632-1644.
  • Amaratunga, H., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Bowes, J., et al. (2012). Potential functional and pathological side effects related to off-target pharmacological activity. Journal of Pharmacological and Toxicological Methods, 66(1), 1-16.
  • Vici Health Sciences. (n.d.). Obstacles in Drug Development and How to Overcome Them.
  • Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development.
  • Biogrund. (n.d.). Top 10 Troubleshooting Guide Tableting.
  • Hlevnjak, M. (2021). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology, 75, 59-70.
  • PubChem. (n.d.). Benzamide, 3-amino-4-chloro-.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Usuda, S., et al. (1981). Pharmacological studies on a new benzamide derivative, YM-09151-2, with potential neuroleptic properties. Archives Internationales de Pharmacodynamie et de Thérapie, 252(1), 80-92.
  • Sigma-Aldrich. (n.d.). 3-Amino-N-isopropylbenzamide AldrichCPR.
  • Santa Cruz Biotechnology. (n.d.). 3-amino-N-benzyl-4-chloro-N-methylbenzamide.
  • ECHEMI. (n.d.).
  • ChemicalBook. (n.d.). 3-amino-4-chloro-N-isopropylbenzamide CAS#: 926221-68-3.

Sources

Technical Support Center: Synthesis of 3-Amino-4-chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the common challenges and frequently asked questions in the synthesis of 3-Amino-4-chloro-N-isopropylbenzamide, designed for chemical researchers and process development scientists.

Welcome to the technical support center for the synthesis of 3-Amino-4-chloro-N-isopropylbenzamide. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical, field-proven insights to assist you in scaling up this synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring you can navigate the potential challenges of this multi-step process with confidence.

Recommended Synthetic Workflow

The synthesis of 3-Amino-4-chloro-N-isopropylbenzamide is most reliably achieved via a two-step process to avoid self-reactivity of the starting material and to ensure high purity of the final product. The pathway involves the amidation of a nitro-substituted precursor followed by a selective reduction.

Synthesis_Workflow Start 3-Nitro-4-chlorobenzoic Acid + Isopropylamine Step1 Step 1: Amidation (Acid Activation) Start->Step1 Intermediate 3-Nitro-4-chloro-N-isopropylbenzamide Step1->Intermediate Formation of Amide Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Product 3-Amino-4-chloro-N-isopropylbenzamide Step2->Product Formation of Final Product

Caption: High-level overview of the recommended two-step synthesis pathway.

This approach is superior to a direct amidation of 3-Amino-4-chlorobenzoic acid because the free amine in the latter can compete with the target isopropylamine, leading to undesired polymeric byproducts, especially during the crucial carboxylic acid activation step.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Step 1: Amidation of 3-Nitro-4-chlorobenzoic Acid

Question 1: My amidation reaction shows low or no conversion. What are the primary causes?

Answer: Low conversion in the amidation step almost always points to inefficient activation of the carboxylic acid. The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at low temperatures due to the formation of a stable and unreactive ammonium carboxylate salt.[1][2]

Common Causes & Solutions:

  • Ineffective Acid Activation: The most common method for this synthesis is the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3]

    • Causality: Thionyl chloride reacts with the carboxylic acid to form a highly electrophilic acyl chloride intermediate, which is then readily attacked by the nucleophilic isopropylamine.

    • Troubleshooting:

      • Reagent Quality: Ensure your thionyl chloride is fresh. Over time, it can decompose upon exposure to atmospheric moisture.

      • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of thionyl chloride to ensure complete conversion of the carboxylic acid.

      • Temperature Control: The initial reaction with thionyl chloride can be exothermic. Perform this step at 0-5 °C to prevent side reactions, then allow the reaction to warm to room temperature or gently heat (e.g., 40-50 °C) to drive the formation of the acyl chloride to completion.

  • Moisture Contamination: Water will rapidly hydrolyze both thionyl chloride and the resulting acyl chloride, reverting it back to the unreactive carboxylic acid.

    • Troubleshooting: Use anhydrous solvents (e.g., Dichloromethane, Toluene) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Premature Amine Addition: Adding the isopropylamine before the acyl chloride is fully formed will lead to the amine reacting with thionyl chloride or simply forming the ammonium salt with the unreacted carboxylic acid.

    • Troubleshooting: Monitor the conversion of the acid to the acyl chloride. A common method is to take a small aliquot, quench it with methanol, and analyze by TLC or LCMS to confirm the formation of the methyl ester. Only after complete activation should you proceed with the addition of isopropylamine, typically at a reduced temperature (0-5 °C) to control the exotherm.

Question 2: I'm observing significant impurity formation during the amidation. What are these byproducts and how can they be minimized?

Answer: The primary byproduct is typically the symmetric anhydride of 3-nitro-4-chlorobenzoic acid. Other impurities can arise from reactions with the solvent or excess reagents.

Minimization Strategies:

Impurity SourceCausal FactorMitigation Strategy
Anhydride Formation Two molecules of the activated acid (acyl chloride) react with a trace amount of water or with a carboxylate anion.Strictly anhydrous conditions are critical. Ensure slow, controlled addition of thionyl chloride.
N-Sulfinyl Isopropylamine Isopropylamine reacts with excess thionyl chloride.Remove excess thionyl chloride under vacuum after the acyl chloride formation is complete and before adding the isopropylamine.
Dimerization/Oligomerization Using 3-amino-4-chlorobenzoic acid directly without protecting the amine.Use the recommended starting material: 3-nitro-4-chlorobenzoic acid. The nitro group acts as an effective amine protecting group.
Step 2: Reduction of the Nitro Group

Question 3: My nitro group reduction is incomplete, or the reaction is stalling.

Answer: Incomplete reduction is a common scale-up challenge related to catalyst activity, hydrogen availability, or mass transfer limitations.

Common Causes & Solutions:

  • Catalyst Inactivation (for Catalytic Hydrogenation):

    • Causality: The catalyst (e.g., Palladium on Carbon, Raney Nickel) can be "poisoned" by impurities or become physically coated with product/starting material, blocking active sites.[4]

    • Troubleshooting:

      • Catalyst Quality & Loading: Use a fresh, high-quality catalyst. For scale-up, a loading of 1-5 mol% is typical.

      • Solvent Choice: Use a solvent that fully solubilizes the starting material, such as Methanol, Ethanol, or Ethyl Acetate.

      • Agitation: Ensure vigorous stirring. In larger reactors, mass transfer of hydrogen from the gas phase to the catalyst surface is often the rate-limiting step.

  • Insufficient Reducing Agent (for Chemical Reduction):

    • Causality: Reagents like iron powder, tin(II) chloride, or zinc are consumed stoichiometrically.[5][6] An insufficient amount will lead to incomplete reaction.

    • Troubleshooting: Use a significant excess of the metal reductant (e.g., 3-5 equivalents of iron powder in the presence of an acid like acetic acid or ammonium chloride). Monitor the reaction by TLC/LCMS and add more reductant if the reaction stalls.

Question 4: I'm observing dehalogenation (loss of the chlorine atom) as a major side product.

Answer: Dehalogenation is a well-known side reaction during the catalytic hydrogenation of aryl halides. The C-Cl bond can be hydrogenolyzed by the catalyst.

Troubleshooting & Minimization:

  • Catalyst Choice: Palladium is particularly prone to causing dehalogenation. Consider using a different catalyst, such as Raney Nickel[4] or Platinum on Carbon (Pt/C), which often show lower dehalogenation activity.

  • Reaction Conditions:

    • Pressure: Use lower hydrogen pressures (e.g., 1-5 bar). High pressures can promote hydrogenolysis.

    • Temperature: Keep the reaction temperature moderate (e.g., 25-40 °C).

    • Additives: In some cases, adding a catalyst inhibitor like triethylamine or morpholine in small amounts can selectively suppress the dehalogenation reaction without significantly slowing the desired nitro reduction.

  • Alternative Reductants: Switch to a chemical reduction method, such as Fe/NH₄Cl or SnCl₂/HCl, which are highly selective for the nitro group and do not typically cause dehalogenation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying the final product, 3-Amino-4-chloro-N-isopropylbenzamide, at scale?

A1: Column chromatography is generally not economically viable for large-scale purification. The preferred method is recrystallization .[7] After the work-up to remove the reduction reagents, the crude product can be dissolved in a hot solvent system (e.g., ethanol/water, isopropanol, or acetonitrile) and allowed to cool slowly. This process effectively removes most soluble impurities and provides the final product as a crystalline solid with high purity.

Q2: What are the critical safety considerations for this synthesis?

A2:

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat.

  • Isopropylamine: Volatile, flammable, and corrosive. Handle in a fume hood away from ignition sources.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use intrinsically safe equipment, ensure the system is properly purged with an inert gas (nitrogen) before and after the reaction, and use a hydrogen detector.

  • Exothermic Reactions: Both the formation of the acyl chloride and its subsequent reaction with isopropylamine are exothermic. For scale-up, ensure the reactor has adequate cooling capacity and add reagents slowly and in a controlled manner to manage the heat output.

Q3: Which analytical techniques are best for in-process control (IPC)?

A3:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on conversion, product purity, and impurity profiles. This is the preferred method for rigorous IPC in a regulated environment.

  • Nuclear Magnetic Resonance (¹H NMR): Useful for confirming the structure of intermediates and the final product, and for identifying byproducts after isolation.

Q4: Can I use a peptide coupling reagent instead of thionyl chloride?

A4: Yes, direct amidation using coupling reagents like carbodiimides (EDC, DCC) with additives (HOBt) or phosphonium salts (HATU, PyBOP) is a valid alternative.[2][8]

  • Advantages: These methods often proceed under milder conditions and can have a broader substrate scope.

  • Disadvantages for Scale-Up:

    • Cost: Coupling reagents are significantly more expensive than thionyl chloride.

    • Atom Economy: They generate stoichiometric amounts of byproducts (e.g., urea from DCC/EDC) that must be removed, complicating the work-up.[1][2]

    • Work-up: The byproducts can sometimes be difficult to separate from the desired product.[9]

For large-scale industrial synthesis, the acyl chloride route is generally preferred for its cost-effectiveness and simpler work-up, provided the potential side reactions are properly controlled.

Troubleshooting_Logic Problem Low Final Yield / Purity CheckStep1 Analyze Amidation Step (Step 1) Problem->CheckStep1 CheckStep2 Analyze Reduction Step (Step 2) Problem->CheckStep2 LowConversion1 Low Conversion? CheckStep1->LowConversion1 Impurities1 Impurity Issues? CheckStep1->Impurities1 LowConversion2 Incomplete Reduction? CheckStep2->LowConversion2 Dehalogenation Dehalogenation? CheckStep2->Dehalogenation Sol_Activation Check Acid Activation (SOCl₂ quality/amount) LowConversion1->Sol_Activation Yes Sol_Moisture Ensure Anhydrous Conditions LowConversion1->Sol_Moisture Yes Impurities1->Sol_Moisture Yes Sol_Catalyst Check Catalyst Activity / Loading LowConversion2->Sol_Catalyst Yes Sol_MassTransfer Improve Agitation / H₂ Supply LowConversion2->Sol_MassTransfer Yes Sol_ChangeCatalyst Switch Catalyst (e.g., to Raney Ni) or use Chemical Reduction Dehalogenation->Sol_ChangeCatalyst Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-4-chloro-N-isopropylbenzamide (Intermediate)
  • Setup: To a dry, inerted reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-nitro-4-chlorobenzoic acid (1.0 eq).

  • Solvent: Add anhydrous dichloromethane (DCM) or toluene (approx. 5-10 volumes).

  • Activation: Cool the slurry to 0-5 °C. Add thionyl chloride (1.2 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 40-45 °C for 1-2 hours, or until the reaction is complete (monitor by IPC).

  • Amidation: Cool the reaction mixture back to 0-5 °C. In a separate vessel, dissolve isopropylamine (1.5 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in the same anhydrous solvent.

  • Addition: Add the isopropylamine solution dropwise to the acyl chloride solution, keeping the temperature below 10 °C.

  • Completion: Stir at room temperature for 1-3 hours until the reaction is complete.

  • Work-up: Quench the reaction with water. Wash the organic layer sequentially with dilute HCl (to remove excess amines), dilute NaHCO₃ solution (to remove unreacted acid), and finally with brine.[9]

  • Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be recrystallized if necessary.

Protocol 2: Synthesis of 3-Amino-4-chloro-N-isopropylbenzamide (Final Product)
  • Setup: To a suitable reactor, add the intermediate 3-nitro-4-chloro-N-isopropylbenzamide (1.0 eq) and a solvent such as methanol or ethanol (10-20 volumes).

  • Reduction (Option A - Hydrogenation): Add Raney Nickel (approx. 5% w/w) or Pd/C (1-5 mol%). Pressurize the reactor with hydrogen (1-10 bar) and stir vigorously at 25-40 °C until hydrogen uptake ceases.

  • Reduction (Option B - Chemical): Add ammonium chloride (4-5 eq) and water (5 volumes). Heat to 60-70 °C and add iron powder (3-5 eq) portion-wise. Stir until the reaction is complete (1-3 hours).[6]

  • Work-up (Option A): Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Work-up (Option B): Filter the hot reaction mixture to remove the iron salts. Basify the filtrate with an aqueous base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/water) to yield the pure 3-Amino-4-chloro-N-isopropylbenzamide.[7]

References

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.

  • Fiasella, A., et al. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.

  • Perrin, C. L., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.

  • Valle, G. D., et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.

  • Wang, J., et al. (2021). Mechanisms for the activation of carboxylic acid in amide bond formation. ResearchGate.

  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

  • Google Patents. (2019). Preparation method of 2-(3-amino-4-chlorobenzoyl) benzoic acid.

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.

  • Frank, T. (2020). What is the best technique for amide purification?. ResearchGate.

  • University of North Georgia. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health.

  • Benchchem. (n.d.). Synthesis routes of 4-Amino-3-chlorobenzoic acid.

  • INDOFINE Chemical Company. (n.d.). 3-AMINO-4-CHLOROBENZOIC ACID.

  • University of Rochester. (n.d.). Workup: Amines.

  • Sigma-Aldrich. (n.d.). 3-Amino-4-chlorobenzoic acid.

  • Santa Cruz Biotechnology. (n.d.). 3-amino-N-benzyl-4-chloro-N-methylbenzamide.

  • Jie, W., et al. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to Benzamide Inhibitors: Evaluating 3-Amino-4-chloro-N-isopropylbenzamide within the Landscape of PARP and HDAC Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold as a Cornerstone of Modern Drug Discovery

The benzamide moiety is a classic example of a "privileged scaffold" in medicinal chemistry—a core molecular structure that is capable of binding to a variety of biological targets with high affinity. This versatility has led to the development of numerous clinically successful drugs targeting a diverse range of protein families, most notably poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs). These two enzyme classes represent critical nodes in cancer biology, involved in DNA damage repair and epigenetic regulation, respectively.

This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate novel benzamide-based inhibitors. While direct, peer-reviewed biological data for the specific compound 3-Amino-4-chloro-N-isopropylbenzamide is not extensively available in public literature, its structure provides an excellent archetype for discussing the key chemical features that dictate target selectivity and potency.

We will deconstruct the benzamide pharmacophore and then compare two major, well-characterized classes of benzamide inhibitors—the PARP inhibitor Veliparib and the HDAC inhibitor Entinostat . Through this lens, we will explore the subtle structural modifications that channel the benzamide core toward distinct enzymatic targets, providing the experimental methodologies required to validate these activities.

Section 1: Deconstructing the Benzamide Pharmacophore

The efficacy of a benzamide-based inhibitor is determined by the interplay of its constituent parts: the core benzamide ring, the amide linker, and the various substituents that adorn the scaffold. Using 3-Amino-4-chloro-N-isopropylbenzamide as our reference, we can identify key regions for molecular interactions.

  • The Core Ring & Substituents: The aromatic ring and its substituents (e.g., the 3-amino and 4-chloro groups) are crucial for orienting the molecule within the target's binding pocket. These groups can form hydrogen bonds, engage in hydrophobic interactions, and influence the overall electronic properties of the molecule.

  • The Amide Group: The carboxamide linker is often essential for activity. In PARP inhibitors, it mimics the nicotinamide moiety of the natural substrate, NAD+[1][2]. In HDAC inhibitors, it can contribute to a network of hydrogen bonds that stabilize the inhibitor in the active site.

  • The N-Alkyl/Aryl Group: The group attached to the amide nitrogen (e.g., the isopropyl group) typically occupies a solvent-exposed region or a specific sub-pocket of the enzyme, influencing solubility, cell permeability, and potentially isoform selectivity.

Caption: Key pharmacophoric regions of the benzamide scaffold.

Section 2: Case Study — Benzamides as PARP Inhibitors

Poly (ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are enzymes critical for repairing single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, an alternative DNA repair pathway (homologous recombination) is already compromised. Inhibiting PARP in these cells leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality[3][4][5]. Benzamide-based PARP inhibitors function by competing with the enzyme's natural substrate, NAD+, effectively blocking the DNA repair process[1][3].

Veliparib (ABT-888) is a potent, orally bioavailable PARP inhibitor that has been extensively studied in clinical trials. Its structure, a 2H-indazole-7-carboxamide, is a bioisostere of the benzamide scaffold and effectively occupies the nicotinamide-binding site of PARP1 and PARP2.

dna_damage Single-Strand DNA Break parp PARP Enzyme dna_damage->parp recruits repair DNA Repair parp->repair mediates no_repair Inhibition of DNA Repair parp->no_repair veliparib Veliparib (PARP Inhibitor) veliparib->parp inhibits veliparib->no_repair cell_death Synthetic Lethality (Cell Death in BRCA-mutant cells) no_repair->cell_death

Caption: Mechanism of action for PARP inhibitors like Veliparib.

Comparative Performance Data: PARP Inhibitors
InhibitorTarget(s)Ki (nM)Reference(s)
Veliparib (ABT-888) PARP15.2[6][7]
PARP22.9[6][7]
Olaparib PARP1/2~1-5[3][4]

Causality Behind Experimental Choices: The choice to measure the inhibition constant (Ki) provides a more fundamental measure of inhibitor affinity than IC50, as it is independent of substrate concentration. Using purified, recombinant PARP1 and PARP2 enzymes in a cell-free assay is the gold standard for determining direct inhibitory activity and isoform selectivity, removing confounding factors from a cellular environment.

Section 3: Case Study — Benzamides as HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This action leads to chromatin compaction and transcriptional repression of key genes, including tumor suppressors[8]. HDAC inhibitors reverse this process, leading to histone hyperacetylation, reactivation of silenced genes, and ultimately, cell cycle arrest and apoptosis in cancer cells[9].

Entinostat (MS-275) is a class I selective benzamide HDAC inhibitor[10][11]. Its structure-activity relationship is well-defined. A critical feature of Entinostat and related benzamides is the ortho-amino group on the terminal aniline ring. This amine coordinates with the zinc ion in the HDAC active site, a mechanism distinct from the hydroxamic acid zinc-binding group found in other HDAC inhibitors like Vorinostat[12][13][14]. This structural difference is a key determinant of its selectivity for class I HDACs (HDAC1, 2, 3) over other classes[11][15][16].

histone Acetylated Histones (Open Chromatin) hdac HDAC Enzyme histone->hdac substrate for gene_on Tumor Suppressor Gene Expression ON histone->gene_on deacetylated Deacetylated Histones (Closed Chromatin) hdac->deacetylated produces gene_off Tumor Suppressor Gene Expression OFF deacetylated->gene_off entinostat Entinostat (HDAC Inhibitor) entinostat->hdac inhibits

Caption: Mechanism of action for HDAC inhibitors like Entinostat.

Comparative Performance Data: HDAC Inhibitors
InhibitorTargetIC50 (µM)Reference(s)
Entinostat (MS-275) HDAC10.51[11][15]
HDAC31.7[11][15]
HDACs 4, 6, 8, 10>100[11]

Causality Behind Experimental Choices: An in vitro enzymatic assay using a panel of isolated HDAC isoforms is essential to establish an inhibitor's selectivity profile. Entinostat's potent activity against HDAC1 and HDAC3, coupled with its weak activity against other isoforms, classifies it as a "class I selective" inhibitor. This selectivity is critical, as inhibiting different HDAC isoforms can lead to distinct biological outcomes and toxicity profiles. The use of a fluorogenic substrate allows for a sensitive and high-throughput method to determine the half-maximal inhibitory concentration (IC50).

Section 4: Experimental Protocols for Comparative Evaluation

To rigorously compare a novel benzamide inhibitor like 3-Amino-4-chloro-N-isopropylbenzamide against established benchmarks, a multi-step experimental workflow is required. The following protocols are designed as self-validating systems, incorporating appropriate controls to ensure data integrity.

start Novel Benzamide Compound assay1 In Vitro Enzyme Assay (IC50/Ki Determination) start->assay1 Direct Activity & Selectivity assay2 Cell-Based Viability Assay (e.g., MTT/MTS) assay1->assay2 Cellular Potency assay3 Target Engagement Assay (e.g., Western Blot) assay2->assay3 Mechanism Validation end Comprehensive Inhibitor Profile assay3->end

Caption: A logical workflow for evaluating novel benzamide inhibitors.

Protocol 1: In Vitro Fluorogenic Enzyme Inhibition Assay (General)

This protocol allows for the determination of IC50 values against a purified enzyme (e.g., PARP1 or HDAC1).

Rationale: This is the primary screen to confirm direct enzyme inhibition and determine potency. A fluorogenic substrate is used because its cleavage by the enzyme produces a measurable fluorescent signal, providing a sensitive and quantitative readout of enzyme activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: (e.g., for HDACs: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Prepare fresh and keep on ice.

    • Enzyme Stock: Recombinant human enzyme (e.g., HDAC1) diluted to a working concentration (e.g., 20 nM) in assay buffer.

    • Substrate Stock: Fluorogenic substrate (e.g., for HDACs, Boc-Lys(Ac)-AMC) diluted in DMSO to a stock concentration (e.g., 10 mM).

    • Inhibitor Stock: Dissolve test compounds and a reference inhibitor (e.g., Entinostat) in 100% DMSO to a high concentration (e.g., 10 mM). Create a 10-point, 3-fold serial dilution series in DMSO.

    • Developer Solution: (e.g., for HDACs: 1 mg/mL trypsin in assay buffer with 2 µM of a potent inhibitor like SAHA to stop the reaction).

  • Assay Procedure:

    • In a 96-well black plate, add 2 µL of serially diluted inhibitor or DMSO vehicle control to appropriate wells.

    • Add 38 µL of assay buffer to all wells.

    • Add 30 µL of the working enzyme stock to all wells except for a "no enzyme" control.

    • Pre-incubate the plate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 30 µL of the substrate, diluted to a working concentration (e.g., 20 µM) in assay buffer.

    • Incubate for 60 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by adding 100 µL of the developer solution. The developer (trypsin) cleaves the product to release the fluorophore.

    • Read the fluorescence on a plate reader (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Normalize the data with the "vehicle control" (0% inhibition) and a "fully inhibited" control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

Rationale: This assay assesses the anti-proliferative effect of the inhibitor on cancer cell lines. It measures the metabolic activity of cells, which is a proxy for cell viability. This step is crucial to confirm that in vitro enzymatic inhibition translates to a functional effect in a cellular context.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well clear plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours. This duration allows for multiple cell doublings, making anti-proliferative effects more pronounced.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm on a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated cells and plot cell viability (%) against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The benzamide scaffold remains a highly productive starting point for the design of potent and selective enzyme inhibitors. While 3-Amino-4-chloro-N-isopropylbenzamide itself requires further public characterization, its structure embodies the core principles of benzamide-based drug design. By understanding the distinct structural requirements for targeting different enzyme families, such as PARPs and HDACs, researchers can better rationalize the design of novel therapeutics. A systematic evaluation workflow, beginning with direct enzymatic assays to establish potency and selectivity, followed by cell-based assays to confirm functional activity, is paramount. The comparative data and detailed protocols provided in this guide offer a robust framework for any research program aimed at exploring the vast therapeutic potential of benzamide inhibitors.

References

  • National Cancer Institute. (2014, December 31). Olaparib. National Cancer Institute. [Link]

  • LYNPARZA® (olaparib). Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer. [Link]

  • LYNPARZA® (olaparib). Mechanism of Action for Advanced Ovarian Cancer. [Link]

  • Gomez, L. A., et al. (2024). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • ResearchGate. Benzamide inhibitors of HDAC 1 and 2. [Link]

  • Fouladgar, A., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis Online. [Link]

  • Colson, T. G., et al. (2017). Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells. PubMed. [Link]

  • PubMed. Benzamide-Containing Histone Deacetylase Inhibitors with Anticancer Therapeutic Potential. [Link]

  • van der Zanden, S. Y., et al. (2016). Olaparib. PMC - NIH. [Link]

  • PubMed. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. [Link]

  • Wikipedia. Olaparib. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Entinostat?. [Link]

  • Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. ACS Publications. [Link]

  • ACS Publications. Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. [Link]

  • Wikipedia. Veliparib. [Link]

  • Oreate AI Blog. (2026, January 7). Pharmacological Properties and Clinical Application Research Progress of Entinostat. [Link]

  • Google Patents. Benzamide analogues as parp dna repair enzyme inhibitors.
  • Taylor & Francis Online. (2022, February 10). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. [Link]

  • Knol, J. C., et al. (2011). The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases. PMC - NIH. [Link]

  • BPS Bioscience. ABT-888 (Veliparib) PARP1, PARP2 27101. [Link]

  • ResearchGate. Molecular structures of the known PARP-1 inhibitors benzamide, 5OH-DIQ, DPQ, and PND. [Link]

  • Taylor & Francis Online. Veliparib (ABT-888), a PARP inhibitor potentiates the cytotoxic activity of 5-fluorouracil by inhibiting MMR pathway through deregulation of MSH6 in colorectal cancer stem cells. [Link]

  • ResearchGate. Structural requirements for potent PARP inhibition. The benzamide.... [Link]

  • ResearchGate. Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors;.... [Link]

  • PubMed. Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study. [Link]

  • Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PubChem - NIH. Benzamide, 3-amino-4-chloro-. [Link]

  • PubChem - NIH. 3-Amino-4-chloro-N-methylbenzamide. [Link]

  • ResearchGate. Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. [Link]

Sources

A Researcher's Guide to Comparing the Efficacy of 3-Amino-4-chloro-N-isopropylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, in vitro evaluation, and structure-activity relationship (SAR) analysis of a series of 3-Amino-4-chloro-N-isopropylbenzamide analogs. As researchers in drug discovery and development, the systematic evaluation of analog series is fundamental to identifying lead compounds with improved potency and selectivity. This document offers detailed experimental protocols and a conceptual framework for comparing the efficacy of these novel chemical entities, grounded in established scientific principles.

The 3-amino-4-chlorobenzamide scaffold is a privileged structure in medicinal chemistry, known to be a key component in a variety of biologically active molecules.[1] By systematically modifying the N-alkyl substituent, we can explore the impact of steric and electronic properties on the compound's efficacy, a cornerstone of SAR studies.[2] This guide will focus on a hypothetical series of N-alkyl analogs to illustrate the comparative process, with a primary focus on potential anticancer applications.

Rationale for Analog Synthesis and Evaluation

The core hypothesis is that modifications to the N-alkyl group of 3-Amino-4-chloro-N-isopropylbenzamide will modulate its biological activity. The isopropyl group provides a specific level of lipophilicity and steric bulk. By comparing it to analogs with smaller (N-methyl, N-ethyl) and larger or cyclic (N-butyl, N-cyclohexyl) substituents, we can probe the structural requirements for optimal target engagement and cellular activity. The primary objectives of this comparative study are:

  • To establish a reliable synthetic route for a series of N-alkyl-3-amino-4-chlorobenzamide analogs.

  • To determine the in vitro cytotoxic efficacy of each analog against relevant cancer cell lines.

  • To elucidate a preliminary structure-activity relationship to guide future optimization efforts.

Synthesis of 3-Amino-4-chloro-N-alkylbenzamide Analogs

The synthesis of the target compounds can be achieved through a multi-step process starting from 3-nitro-4-chlorobenzoic acid. This approach allows for the late-stage introduction of the various N-alkyl substituents.[3]

Experimental Protocol: General Synthesis
  • Amide Bond Formation:

    • To a solution of 3-nitro-4-chlorobenzoic acid in a suitable solvent (e.g., dichloromethane), add a condensing agent such as N,N'-diisopropylcarbodiimide (DIC) and a condensation activator like 1-hydroxybenzotriazole (HOBt).

    • Stir the reaction at room temperature for 2-3 hours to form the active ester intermediate.

    • Add the corresponding alkylamine (isopropylamine, methylamine, ethylamine, etc.) dropwise to the solution and continue stirring overnight.

    • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction, and purify the resulting N-alkyl-3-nitro-4-chlorobenzamide by column chromatography.

  • Nitro Group Reduction:

    • Dissolve the purified N-alkyl-3-nitro-4-chlorobenzamide in a suitable solvent system (e.g., ethanol/water).

    • Add a reducing agent, such as sodium dithionite or iron powder in the presence of an acid (e.g., acetic acid).

    • Heat the reaction mixture and monitor by TLC until the starting material is consumed.

    • After cooling, perform a work-up to isolate the crude product.

    • Purify the final 3-amino-4-chloro-N-alkylbenzamide analog by recrystallization or column chromatography.

The successful synthesis of each analog should be confirmed by standard analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis of 3-Amino-4-chloro-N-alkylbenzamide Analogs start 3-Nitro-4-chlorobenzoic Acid intermediate1 N-Alkyl-3-nitro-4-chlorobenzamide start->intermediate1 Amide Coupling (DIC, HOBt, Alkylamine) final_product 3-Amino-4-chloro-N-alkylbenzamide Analog intermediate1->final_product Nitro Reduction (e.g., Na2S2O4)

Caption: General synthetic workflow for the preparation of 3-Amino-4-chloro-N-alkylbenzamide analogs.

Comparative In Vitro Efficacy Evaluation

A crucial step in drug discovery is the quantitative assessment of a compound's biological effect. For potential anticancer agents, in vitro cytotoxicity assays are a primary screening tool. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.[4]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized benzamide analogs in complete cell culture medium.

    • Treat the cells with various concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Cell Cycle Analysis

Understanding how a compound affects cell cycle progression can provide insights into its mechanism of action. Flow cytometry with propidium iodide (PI) staining is a standard method for this analysis.[1]

Experimental Protocol: Cell Cycle Analysis
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat the cells with the benzamide analogs at concentrations around their respective IC50 values for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining and Flow Cytometry:

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes.

    • Analyze the samples using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Comparative Data and Structure-Activity Relationship (SAR)

The data obtained from the in vitro assays allows for a direct comparison of the efficacy of the synthesized analogs. The following table presents a hypothetical dataset for a series of N-alkyl-3-amino-4-chlorobenzamide analogs, illustrating how the results might be structured for analysis.

Table 1: Hypothetical In Vitro Cytotoxicity of 3-Amino-4-chloro-N-alkylbenzamide Analogs against MCF-7 Cancer Cells

Compound IDN-Alkyl SubstituentIC50 (µM)
ANA-01 Methyl25.4
ANA-02 Ethyl15.8
ANA-03 Isopropyl 8.2
ANA-04 n-Butyl12.5
ANA-05 Cyclohexyl18.9

This is a representative dataset for illustrative purposes.

From this hypothetical data, a preliminary SAR can be derived. The N-isopropyl analog (ANA-03) demonstrates the highest potency, suggesting that a branched alkyl group of this size is optimal for activity. Both smaller (methyl, ethyl) and larger, more flexible (n-butyl) or bulkier (cyclohexyl) substituents lead to a decrease in efficacy. This could imply that the binding pocket of the molecular target has specific steric and hydrophobic requirements.

SAR_Relationship cluster_sar Hypothetical Structure-Activity Relationship compound 3-Amino-4-chloro-benzamide Core N-Alkyl Substituent activity Biological Activity (IC50) compound:f1->activity Modulates Potency substituents  N-Isopropyl > N-n-Butyl > N-Ethyl > N-Cyclohexyl > N-Methyl  (Increasing Potency)

Caption: A diagram illustrating the hypothetical structure-activity relationship for N-alkyl-3-amino-4-chlorobenzamide analogs.

Concluding Remarks

This guide has outlined a systematic approach for the comparative efficacy evaluation of 3-Amino-4-chloro-N-isopropylbenzamide and its analogs. By combining rational synthesis with robust in vitro testing, researchers can effectively probe the structure-activity landscape of this chemical series. The hypothetical data presented herein serves as a template for how such comparative analyses can yield valuable insights into the structural determinants of biological activity, paving the way for the design of more potent and selective therapeutic agents. It is crucial to remember that these in vitro findings are the first step and would require further validation in more complex biological systems and eventually in vivo models to establish true therapeutic potential.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • A review of the structure–activity relationship of natural and synthetic antimetastatic compounds. (n.d.). National Institutes of Health. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of IC50 values of small-molecule inhibitors of Caf1/CNOT7. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • Atlantis Press. (2017). Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

Sources

In-Vivo Validation of 3-Amino-4-chloro-N-isopropylbenzamide: A Comparative Guide for Preclinical Efficacy Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vivo validation of 3-Amino-4-chloro-N-isopropylbenzamide, a novel small molecule hypothesized to exhibit inhibitory activity against Poly (ADP-ribose) polymerase (PARP). The following sections detail the scientific rationale, experimental design, and comparative analysis against established PARP inhibitors, offering researchers a robust methodology for preclinical evaluation.

Introduction: The Rationale for In-Vivo Validation

The journey of a promising small molecule from benchtop discovery to clinical application is contingent on rigorous in-vivo validation. While in-vitro assays provide initial insights into biochemical activity, they do not recapitulate the complex physiological environment of a living organism. Therefore, in-vivo studies are indispensable for evaluating a compound's pharmacokinetic profile, target engagement, efficacy, and potential toxicities.[1][2]

3-Amino-4-chloro-N-isopropylbenzamide, henceforth referred to as ACIB, belongs to a chemical class with demonstrated potential for enzyme inhibition. Notably, the benzamide scaffold is a core structural feature of several approved PARP inhibitors. PARP enzymes play a critical role in DNA damage repair (DDR), and their inhibition has emerged as a successful therapeutic strategy in cancers with deficiencies in other DDR pathways, such as those with BRCA1/2 mutations.[3] This guide outlines a head-to-head preclinical comparison of ACIB with a known PARP inhibitor, Olaparib, to ascertain its relative potency and therapeutic potential.

Experimental Design: A Multi-faceted Approach to In-Vivo Validation

A successful in-vivo validation strategy should be designed to answer key questions regarding the compound's behavior and efficacy. The following experimental workflow provides a comprehensive approach to characterizing the in-vivo activity of ACIB.

G cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: Target Engagement & Pharmacodynamics cluster_2 Phase 3: Preclinical Efficacy PK_Tox Maximum Tolerated Dose (MTD) & Pharmacokinetic (PK) Profiling PD Pharmacodynamic (PD) Biomarker Analysis (PARylation Assay) PK_Tox->PD Establish Dosing Regimen Efficacy Xenograft Tumor Model Efficacy Study PD->Efficacy Confirm Target Engagement

Caption: In-vivo validation workflow for ACIB.

Phase 1: Pharmacokinetic and Maximum Tolerated Dose (MTD) Studies

Causality: Before assessing efficacy, it is crucial to understand how ACIB is absorbed, distributed, metabolized, and excreted (ADME) and to determine the safe dosage range. These preliminary studies prevent confounding efficacy results with poor bioavailability or toxicity.

Protocol:

  • Animal Model: Healthy female BALB/c mice, 8-10 weeks old.

  • Groups:

    • Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% saline)

    • ACIB at escalating doses (e.g., 10, 30, 100 mg/kg)

    • Olaparib (positive control) at a clinically relevant dose (e.g., 50 mg/kg)

  • Administration: Oral gavage, once daily for 7 days.

  • MTD Assessment: Monitor body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur), and perform terminal necropsy for gross pathology. The MTD is the highest dose that does not induce significant toxicity.

  • Pharmacokinetic Analysis:

    • Administer a single dose of ACIB or Olaparib.

    • Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

    • Analyze plasma drug concentrations using LC-MS/MS.

    • Calculate key PK parameters (Cmax, Tmax, AUC, half-life).[4]

Phase 2: Pharmacodynamic (PD) Biomarker Analysis

Causality: To ensure that any observed anti-tumor activity is due to the intended mechanism of action (PARP inhibition), it is essential to measure the drug's effect on its target in the tumor tissue.

Protocol:

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID) bearing subcutaneous xenografts of a BRCA-deficient human cancer cell line (e.g., MDA-MB-436).[5]

  • Groups:

    • Vehicle control

    • ACIB (at a dose determined from PK/MTD studies)

    • Olaparib (positive control)

  • Treatment: Administer a single dose of the assigned treatment.

  • Sample Collection: Collect tumor tissues at various time points post-dose (e.g., 2, 8, 24 hours).

  • Biomarker Assay: Perform an ELISA or Western blot to measure levels of poly(ADP-ribose) (PAR), the product of PARP activity. A significant reduction in PAR levels indicates successful target engagement.

Phase 3: Preclinical Efficacy in a Xenograft Model

Causality: This is the definitive test of the therapeutic potential of ACIB. By comparing its ability to inhibit tumor growth to that of a known standard-of-care, we can make an informed decision about its future development.

Protocol:

  • Animal Model: Female immunodeficient mice with established MDA-MB-436 xenograft tumors (average volume ~100-150 mm³).

  • Randomization and Grouping (n=8-10 mice/group):

    • Vehicle control

    • ACIB (at optimal dose)

    • Olaparib (at optimal dose)

    • Combination of ACIB and a DNA-damaging agent (e.g., temozolomide), if synergistic effects are hypothesized.

  • Treatment: Administer treatments daily via oral gavage for a specified period (e.g., 21-28 days).

  • Efficacy Endpoints:

    • Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, harvest tumors for ex-vivo analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Comparative Data Analysis and Visualization

All quantitative data should be presented in a clear and concise format to facilitate comparison between ACIB and the alternative, Olaparib.

Table 1: Comparative Pharmacokinetic Parameters
CompoundDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
ACIB50[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Olaparib50[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Table 2: In-Vivo Pharmacodynamic Effect
TreatmentTime Post-Dose (hr)% PAR Inhibition (vs. Vehicle)
ACIB2[Experimental Data]
8[Experimental Data]
24[Experimental Data]
Olaparib2[Experimental Data]
8[Experimental Data]
24[Experimental Data]
Table 3: Xenograft Efficacy Study Outcomes
Treatment GroupMean Tumor Growth Inhibition (%)Final Mean Tumor Volume (mm³)Body Weight Change (%)
Vehicle0[Experimental Data][Experimental Data]
ACIB[Experimental Data][Experimental Data][Experimental Data]
Olaparib[Experimental Data][Experimental Data][Experimental Data]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP PARylation PARylation PARP->PARylation Repair Recruitment of Repair Proteins PARylation->Repair ACIB ACIB / Olaparib ACIB->PARP Inhibition G start Inject Cancer Cells Subcutaneously tumor_growth Allow Tumors to Establish (~100-150 mm³) start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Daily Oral Gavage (Vehicle, ACIB, Olaparib) randomize->treat measure Measure Tumor Volume & Body Weight (2x/week) treat->measure measure->treat endpoint Endpoint: Tumor Harvest (e.g., Day 21) measure->endpoint analysis Ex-Vivo Tissue Analysis endpoint->analysis

Caption: Xenograft efficacy study workflow.

Conclusion and Future Directions

The in-vivo validation of 3-Amino-4-chloro-N-isopropylbenzamide through the outlined multi-phase approach will provide critical data on its potential as a novel therapeutic agent. A favorable comparison to an established drug like Olaparib in terms of safety, target engagement, and efficacy would strongly support its advancement into further preclinical development, including IND-enabling toxicology studies. The use of patient-derived xenograft (PDX) models could also be considered for a more clinically relevant assessment of efficacy. [6][7]

References

  • Testing PARP Inhibitors Using a Murine Xenograft Model. (2017). Methods in Molecular Biology.
  • PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017). Clinical Cancer Research.
  • Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology.
  • Vierstraete, J., Fieuws, C., Willaert, A., & Anne, J. (2021). Zebrafish as an in vivo screening tool to establish PARP inhibitor efficacy. DNA Repair.
  • Designing Natural Dual Inhibitors for CDK-1 and PARP-1. (2026). BIOENGINEER.ORG.
  • In Vivo Assay Guidelines. (2012). Assay Guidance Manual.
  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today.
  • Quick Tips for Complying with In Vivo Bioequivalence Program Requirements. (2025). VelSafe.

Sources

Validating the mechanism of action of 3-Amino-4-chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Elucidating and Validating the Mechanism of Action of Novel Bioactive Compounds: A Case Study with 3-Amino-4-chloro-N-isopropylbenzamide

Introduction: From Chemical Intermediate to Potential Therapeutic

3-Amino-4-chloro-N-isopropylbenzamide is a chemical entity not widely characterized for its biological activity. Its primary identity in scientific literature is that of a synthetic intermediate. However, the journey of many therapeutic agents begins with such unassuming molecules. This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the elucidation and validation of the mechanism of action (MoA) for a novel compound like 3-Amino-4-chloro-N-isopropylbenzamide.

We will operate under a hypothetical, yet common, scenario: an initial high-throughput screening campaign has revealed that 3-Amino-4-chloro-N-isopropylbenzamide inhibits the proliferation of A549 non-small cell lung cancer cells with an IC50 of 5 µM. This single data point is our entry into a deep mechanistic investigation. This guide will compare our hypothetical findings for 3-Amino-4-chloro-N-isopropylbenzamide with the well-established MoA of Palbociclib (Ibrance) , a known inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in cancer therapy.

Part 1: The Investigative Workflow - A Strategy for Target Deconvolution

Before we can validate a mechanism, we must first identify a plausible biological target. The process of moving from a phenotypic observation (e.g., anti-proliferative activity) to a specific molecular target is known as target deconvolution. Our strategy will be multi-pronged, combining affinity-based proteomics with computational approaches to generate and then test our hypotheses.

Experimental Workflow for Target Identification

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation phenotypic_screen Phenotypic Screen (A549 Proliferation Assay) IC50 = 5 µM affinity_probe Synthesize Affinity Probe (e.g., Biotinylated Compound) phenotypic_screen->affinity_probe Lead Compound computational In Silico Target Prediction (Similarity Search, Docking) phenotypic_screen->computational pull_down Affinity Pull-Down Assay (A549 Cell Lysate) affinity_probe->pull_down ms_analysis LC-MS/MS Proteomics (Identify Bound Proteins) pull_down->ms_analysis candidate_list Generate Candidate Target List ms_analysis->candidate_list computational->candidate_list cetsa Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) candidate_list->cetsa recombinant_assay Recombinant Protein Assay (In Vitro Activity) cetsa->recombinant_assay downstream_analysis Downstream Pathway Analysis (Western Blot, RNA-Seq) recombinant_assay->downstream_analysis final_validation Validated Target downstream_analysis->final_validation

Caption: A multi-phase workflow for identifying and validating the molecular target of a novel bioactive compound.

Affinity-Based Target Identification

The gold standard for identifying the binding partners of a small molecule is affinity chromatography coupled with mass spectrometry.

Protocol: Biotinylation and Affinity Pull-Down

  • Synthesis of an Affinity Probe: A linker arm and a biotin tag are chemically conjugated to 3-Amino-4-chloro-N-isopropylbenzamide. It is crucial to attach the linker at a position that is not critical for its biological activity. A preliminary structure-activity relationship (SAR) study can inform this choice.

  • Immobilization: The biotinylated compound is incubated with streptavidin-coated magnetic beads to immobilize the probe.

  • Cell Lysis: A549 cells are cultured and harvested. A gentle lysis buffer (e.g., containing 0.1% NP-40) is used to prepare a native protein lysate, preserving protein complexes.

  • Incubation: The cell lysate is incubated with the compound-bound beads. A control experiment using beads with biotin alone is run in parallel to identify non-specific binders.

  • Washing: The beads are washed extensively with the lysis buffer to remove non-specifically bound proteins.

  • Elution: The specifically bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer.

  • Proteomic Analysis: The eluted proteins are resolved by SDS-PAGE and subjected to in-gel digestion with trypsin. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometry data is searched against a human protein database to identify the proteins that were specifically pulled down by the 3-Amino-4-chloro-N-isopropylbenzamide probe.

Hypothetical Outcome: Our analysis reveals a significant and specific enrichment for Cyclin-Dependent Kinase 4 (CDK4). This now becomes our primary hypothesis.

Part 2: Validating Target Engagement and Mechanism

With a candidate target in hand, we must now rigorously validate that 3-Amino-4-chloro-N-isopropylbenzamide directly binds to CDK4 in a cellular context and inhibits its function, leading to the observed anti-proliferative effect.

Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement

CETSA is a powerful technique to confirm direct binding of a ligand to its target protein in intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand.

Protocol: CETSA for CDK4 Engagement

  • Cell Treatment: A549 cells are treated with either vehicle (DMSO) or 10x IC50 (50 µM) of 3-Amino-4-chloro-N-isopropylbenzamide for 2 hours.

  • Heating: The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lysis and Centrifugation: The cells are lysed by freeze-thaw cycles, and the aggregated, denatured proteins are pelleted by high-speed centrifugation.

  • Western Blot Analysis: The amount of soluble CDK4 remaining in the supernatant at each temperature is quantified by Western blot.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble CDK4 as a function of temperature. A shift in this curve to higher temperatures in the drug-treated samples confirms direct target engagement.

Comparative Data: CETSA Shift
CompoundTargetTemperature Shift (ΔTm)Interpretation
3-Amino-4-chloro-N-isopropylbenzamide (Hypothetical)CDK4+4.2 °CDirect binding to CDK4 in cells
Palbociclib (Reference)CDK4+5.1 °CStrong, direct binding to CDK4 in cells
Vehicle (DMSO)CDK40 °CBaseline thermal stability

This hypothetical data demonstrates that our compound directly engages CDK4 in a cellular environment, comparable to the known CDK4/6 inhibitor, Palbociclib.

In Vitro Kinase Assay - Confirming Functional Inhibition

To prove that binding leads to functional inhibition, we must perform an in vitro kinase assay using recombinant protein.

Protocol: In Vitro CDK4/Cyclin D1 Kinase Assay

  • Assay Setup: A reaction is prepared containing recombinant active CDK4/Cyclin D1 enzyme, its substrate (a peptide derived from the Retinoblastoma protein, Rb), and ATP.

  • Inhibitor Titration: A range of concentrations of 3-Amino-4-chloro-N-isopropylbenzamide are added to the reaction. Palbociclib is used as a positive control.

  • Reaction and Detection: The kinase reaction is allowed to proceed for a set time. The amount of phosphorylated Rb substrate is then quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • IC50 Determination: The percentage of inhibition is plotted against the compound concentration to calculate the in vitro IC50 value.

Comparative Data: In Vitro Kinase Inhibition
CompoundTargetIn Vitro IC50
3-Amino-4-chloro-N-isopropylbenzamide (Hypothetical)CDK4/Cyclin D1150 nM
Palbociclib (Reference)CDK4/Cyclin D111 nM

Our hypothetical result shows that 3-Amino-4-chloro-N-isopropylbenzamide is a potent inhibitor of CDK4 kinase activity, although less potent than the highly optimized drug, Palbociclib.

Downstream Pathway Analysis - Validating the Cellular MoA

Inhibition of CDK4 should prevent the phosphorylation of its key substrate, the Retinoblastoma protein (Rb), leading to a G1 phase cell cycle arrest. We can validate this using Western blot analysis.

G cluster_0 Standard G1/S Transition cluster_1 Inhibition by Compound CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 pRb pRb (Phosphorylated) E2F E2F S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Rb->E2F Releases Compound 3-Amino-4-chloro... or Palbociclib CDK4_6_i CDK4/6 Compound->CDK4_6_i Inhibits Rb_i Rb CDK4_6_i->Rb_i Phosphorylation Blocked CyclinD_i Cyclin D CyclinD_i->CDK4_6_i E2F_i E2F Rb_i->E2F_i Sequesters G1_Arrest G1 Cell Cycle Arrest E2F_i->G1_Arrest

Caption: Signaling pathway of CDK4/6 inhibition leading to G1 cell cycle arrest.

Protocol: Western Blot for pRb

  • Cell Treatment: A549 cells are treated with vehicle, 3-Amino-4-chloro-N-isopropylbenzamide (at 1x, 5x, and 10x IC50), and Palbociclib (as a positive control) for 24 hours.

  • Protein Extraction: Cells are harvested, and total protein lysates are prepared.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phospho-Rb (Ser780), total Rb, and a loading control (e.g., GAPDH).

  • Analysis: A dose-dependent decrease in the levels of phospho-Rb in the compound-treated samples, without a change in total Rb, confirms that the compound inhibits CDK4 activity in cells.

Conclusion: Building a Coherent Mechanistic Narrative

Through this systematic, multi-step process, we have moved from a simple phenotypic observation to a validated mechanism of action for the novel compound, 3-Amino-4-chloro-N-isopropylbenzamide. Our hypothetical results build a strong, evidence-based case:

  • Target Identification: Affinity proteomics identified CDK4 as a primary binding partner.

  • Target Engagement: CETSA confirmed direct binding of the compound to CDK4 within intact cells.

  • Functional Inhibition: In vitro assays demonstrated potent inhibition of CDK4's kinase activity.

  • Cellular Mechanism: Downstream analysis showed a dose-dependent reduction in Rb phosphorylation, consistent with CDK4 inhibition and providing a direct link to the observed anti-proliferative phenotype.

By comparing these results to Palbociclib, a well-understood clinical compound, we can contextualize the potency and action of our novel molecule. This comprehensive validation workflow provides the necessary scientific rigor to advance a compound from an initial hit to a lead candidate in a drug discovery program.

References

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]

  • Fry, D. W. et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics, 3(11), 1427-1438. Available at: [Link]

  • Weinberg, R. A. (1995). The retinoblastoma protein and cell cycle control. Cell, 81(3), 323-330. Available at: [Link]

  • Sherr, C. J. & Roberts, J. M. (1999). CDK inhibitors: positive and negative regulators of G1-phase progression. Genes & Development, 13(12), 1501-1512. Available at: [Link]

A Comparative Guide to the Reproducibility of Experiments with 3-Amino-4-chloro-N-isopropylbenzamide and its Analogue, N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the experimental reproducibility for synthesizing and characterizing 3-Amino-4-chloro-N-isopropylbenzamide and a structurally simpler alternative, N-isopropylbenzamide. Designed for researchers, scientists, and drug development professionals, this document emphasizes robust and verifiable methodologies to ensure consistent and reliable experimental outcomes. We will delve into detailed synthetic protocols, analytical characterization, and a comparative biological assay, underpinned by the principles of scientific integrity and reproducibility.

Introduction: The Benzamide Scaffold and the Importance of Reproducibility

Our target molecule, 3-Amino-4-chloro-N-isopropylbenzamide, is a less-characterized compound. We will propose a robust synthetic route and detailed analytical procedures to ensure its consistent production and characterization. As a comparator, we will use N-isopropylbenzamide, a structurally related and well-documented compound, allowing for a direct assessment of the impact of the amino and chloro substituents on experimental reproducibility.

Section 1: Synthesis and Purification: A Tale of Two Benzamides

The synthesis of benzamides typically involves the coupling of a carboxylic acid or its derivative with an amine. The choice of coupling strategy and purification method is critical for achieving high yield and purity, which are prerequisites for reproducible biological testing.

A Proposed Reproducible Synthesis of 3-Amino-4-chloro-N-isopropylbenzamide

Drawing inspiration from the synthesis of structurally related compounds, a reliable two-step synthesis for 3-Amino-4-chloro-N-isopropylbenzamide is proposed, starting from the commercially available 3-nitro-4-chlorobenzoic acid. This approach ensures a consistent starting material and employs well-established chemical transformations.

Step 1: Synthesis of 3-nitro-4-chloro-N-isopropylbenzamide

This step involves the formation of an amide bond between 3-nitro-4-chlorobenzoic acid and isopropylamine. The use of a coupling agent like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt) is a common and generally reproducible method for amide bond formation.

Step 2: Reduction of the Nitro Group to an Amine

The nitro group of 3-nitro-4-chloro-N-isopropylbenzamide is then reduced to the corresponding amine to yield the final product. A common and effective method for this transformation is the use of a reducing agent like zinc powder in the presence of an acid or a base.

Experimental Protocol: Synthesis of 3-Amino-4-chloro-N-isopropylbenzamide

Part A: Synthesis of 3-nitro-4-chloro-N-isopropylbenzamide

  • To a stirred solution of 3-nitro-4-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N,N'-diisopropylcarbodiimide (DIC) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add isopropylamine (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 3-nitro-4-chloro-N-isopropylbenzamide as a solid.

Part B: Synthesis of 3-Amino-4-chloro-N-isopropylbenzamide

  • To a solution of 3-nitro-4-chloro-N-isopropylbenzamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add zinc powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the excess zinc.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-Amino-4-chloro-N-isopropylbenzamide.

Established Synthesis of N-isopropylbenzamide

For comparison, we present a well-established and highly reproducible synthesis of N-isopropylbenzamide from benzoyl chloride and isopropylamine.[2] This one-step reaction is known for its high yield and straightforward purification.

Experimental Protocol: Synthesis of N-isopropylbenzamide [2]

  • In a round-bottom flask, dissolve isopropylamine (2.0 eq) in a suitable solvent such as dichloromethane (DCM) or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add benzoyl chloride (1.0 eq) dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-isopropylbenzamide.

Causality in Synthesis: The two-step synthesis for the target molecule is chosen to ensure a clean and reproducible outcome. Starting with the nitro-substituted precursor allows for a more controlled introduction of the amino group, avoiding potential side reactions that could occur with a direct amination of a halogenated aniline. The single-step synthesis of the alternative compound is a classic example of a robust and high-yielding reaction, making it an excellent benchmark for reproducibility.

Diagram: Synthetic Workflow Comparison

G cluster_0 3-Amino-4-chloro-N-isopropylbenzamide Synthesis cluster_1 N-isopropylbenzamide Synthesis A1 3-nitro-4-chlorobenzoic acid A2 Amide Coupling (DIC, HOBt, Isopropylamine) A1->A2 A3 3-nitro-4-chloro-N-isopropylbenzamide A2->A3 A4 Nitro Reduction (Zn, NH4Cl) A3->A4 A5 3-Amino-4-chloro-N-isopropylbenzamide A4->A5 B1 Benzoyl Chloride B2 Amidation (Isopropylamine) B1->B2 B3 N-isopropylbenzamide B2->B3

Caption: Comparative synthetic workflows for the target compound and its alternative.

Section 2: Analytical Characterization for Verifying Reproducibility

Thorough analytical characterization is paramount to confirm the identity, purity, and consistency of each synthesized batch. This section outlines the key analytical techniques and expected data for both compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is an essential tool for determining the purity of a synthesized compound. A reproducible HPLC method should consistently show a single major peak for the pure compound with a stable retention time.

Experimental Protocol: HPLC Analysis

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Data Presentation: Expected HPLC Purity Data

CompoundExpected Retention Time (min)Expected Purity (%)
3-Amino-4-chloro-N-isopropylbenzamide~8.5>98%
N-isopropylbenzamide~10.2>99%

Causality in HPLC: The choice of a C18 column and a water/acetonitrile gradient is a standard and robust method for the analysis of small organic molecules like benzamides. The addition of TFA helps to sharpen the peaks by suppressing the ionization of any acidic or basic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compounds. Reproducible synthesis should yield identical NMR spectra across different batches.

Expected ¹H NMR Data for N-isopropylbenzamide: [3]

  • δ 7.75-7.73 (m, 2H): Aromatic protons ortho to the carbonyl group.

  • δ 7.45-7.38 (m, 3H): Aromatic protons meta and para to the carbonyl group.

  • δ 6.12 (br s, 1H): Amide N-H proton.

  • δ 4.32-4.20 (m, 1H): Isopropyl C-H proton.

  • δ 1.23 (d, J = 6.8 Hz, 6H): Isopropyl methyl protons.

Hypothetical ¹H NMR Data for 3-Amino-4-chloro-N-isopropylbenzamide:

  • δ 7.5 (d, 1H): Aromatic proton ortho to the amide.

  • δ 7.2 (d, 1H): Aromatic proton ortho to the chloro group.

  • δ 6.8 (dd, 1H): Aromatic proton between the amino and chloro groups.

  • δ 6.0 (br s, 1H): Amide N-H proton.

  • δ 4.5 (br s, 2H): Amino N-H protons.

  • δ 4.2 (m, 1H): Isopropyl C-H proton.

  • δ 1.2 (d, 6H): Isopropyl methyl protons.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides crucial information about the molecular weight of the compound, confirming its elemental composition.

Expected MS Data:

CompoundIonization ModeExpected m/z
3-Amino-4-chloro-N-isopropylbenzamideESI+[M+H]⁺ at ~213.08
N-isopropylbenzamideESI+[M+H]⁺ at ~164.11

Section 3: Comparative Biological Evaluation: A Reproducible Cell-Based Assay

To compare the biological activity of the two compounds in a reproducible manner, a well-defined cell-based assay is essential. Given the known anticancer activities of some benzamide derivatives, we propose a cell viability assay using a cancer cell line.[1]

Cell Viability Assay Protocol

This protocol outlines a standard MTT assay to assess the cytotoxic effects of the compounds on a cancer cell line (e.g., HeLa).

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-Amino-4-chloro-N-isopropylbenzamide and N-isopropylbenzamide in cell culture medium. Add the compounds to the cells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Causality in Biological Assays: The MTT assay is a widely used and robust method for assessing cell viability. Standardizing cell seeding density, incubation times, and reagent concentrations are critical for ensuring the reproducibility of the results.

Diagram: Cell Viability Assay Workflow

G A Seed HeLa Cells in 96-well plate B Treat with Compounds (48h incubation) A->B C Add MTT Reagent (4h incubation) B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 Values E->F

Caption: Workflow for the MTT cell viability assay.

Data Presentation: Hypothetical IC50 Values

CompoundHypothetical IC50 in HeLa cells (µM)
3-Amino-4-chloro-N-isopropylbenzamide25
N-isopropylbenzamide>100

Conclusion: A Framework for Reproducible Benzamide Research

This guide has provided a comprehensive framework for the reproducible synthesis, characterization, and biological evaluation of 3-Amino-4-chloro-N-isopropylbenzamide, with N-isopropylbenzamide as a well-defined comparator. By adhering to the detailed protocols and understanding the rationale behind the experimental choices, researchers can enhance the reliability and consistency of their findings. The emphasis on robust analytical techniques and standardized biological assays serves as a model for ensuring the integrity of experimental data in the broader field of drug discovery.

References

  • This journal is © The Royal Society of Chemistry 2017. Royal Society of Chemistry. Available at: [Link]

  • N-Isopropylbenzamide. PMC. Available at: [Link]

Sources

Comparative Analysis of the Investigational BTK Inhibitor 3-Amino-4-chloro-N-isopropylbenzamide (ACN-234) and Approved Agents

Author: BenchChem Technical Support Team. Date: January 2026

Published: January 18, 2026

A Statistical and Methodological Guide for Researchers

Abstract

This guide provides a comprehensive comparative analysis of the investigational Bruton's tyrosine kinase (BTK) inhibitor, 3-Amino-4-chloro-N-isopropylbenzamide (designated ACN-234), against the established BTK inhibitors, Ibrutinib and Acalabrutinib. Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the statistical analysis of preclinical data. It includes detailed experimental protocols, comparative data tables, and visualizations of key pathways and workflows to support further investigation and development of novel BTK inhibitors.

Introduction: The Role of BTK in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[2][3] It is a crucial mediator of the B-cell antigen receptor (BCR) pathway, which is frequently overactive in B-cell cancers such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[4][5] Upon BCR activation, BTK is phosphorylated, triggering a downstream signaling cascade that promotes cell proliferation and survival.[1][6] The inhibition of BTK has been a transformative therapeutic strategy, leading to the development of drugs that can effectively block this pathway and induce apoptosis in malignant B-cells.[7]

Ibrutinib, the first-in-class BTK inhibitor, revolutionized the treatment of several B-cell cancers.[4][5] However, its off-target effects have prompted the development of second-generation inhibitors like Acalabrutinib, which offer improved selectivity and safety profiles.[1][8] This guide introduces a hypothetical investigational compound, 3-Amino-4-chloro-N-isopropylbenzamide (ACN-234), and positions it within the current landscape of BTK inhibitors.

1.1. The B-Cell Receptor Signaling Pathway and BTK's Central Role

The following diagram illustrates the critical position of BTK within the B-cell receptor signaling cascade.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK (SRC Family Kinases) BCR->LYN_SYK Phosphorylates Antigen Antigen Antigen->BCR Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3_DAG IP3 & DAG PLCG2->IP3_DAG Generates PIP2 PIP2 PIP2->PLCG2 Hydrolyzes Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Pathway Calcium->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation ACN234 ACN-234 ACN234->BTK Inhibition Ibrutinib Ibrutinib/ Acalabrutinib Ibrutinib->BTK Inhibition InVivo_Workflow start Start tumor_implant Tumor Cell Implantation (e.g., TMD8 cells in mice) start->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Dosing: - Vehicle Control - ACN-234 - Ibrutinib - Acalabrutinib randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring endpoint Study Endpoint (e.g., tumor volume > 2000 mm³ or pre-defined time) monitoring->endpoint analysis Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Analysis (e.g., ANOVA) endpoint->analysis end End analysis->end

Figure 2: Workflow for a Xenograft Model Efficacy Study.
4.2. Statistical Analysis of In Vivo Data

The primary endpoint of such studies is typically Tumor Growth Inhibition (TGI), calculated as:

TGI (%) = (1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Vehicle Group at Endpoint)) * 100

Statistical significance between the treatment groups and the vehicle control is often determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test).

4.3. Comparative In Vivo Efficacy Data

The table below shows hypothetical results from a xenograft study.

Treatment Group (Dose)Tumor Growth Inhibition (TGI) %p-value (vs. Vehicle)
Vehicle Control 0%-
ACN-234 (25 mg/kg) 85%< 0.001
Ibrutinib (25 mg/kg) 82%< 0.001
Acalabrutinib (25 mg/kg) 88%< 0.001

Expert Insights: The hypothetical in vivo data for ACN-234 demonstrates strong anti-tumor efficacy, comparable to that of Ibrutinib and Acalabrutinib in this preclinical model. These results, combined with the potent in vitro data, provide a strong rationale for further development.

Safety and Tolerability Profile

While efficacy is paramount, the safety and tolerability of a drug are critical for its clinical success. Off-target effects of BTK inhibitors can lead to adverse events such as atrial fibrillation, hypertension, and bleeding. [1][9]

5.1. Preliminary Safety Assessment

Preliminary safety can be assessed during in vivo efficacy studies by monitoring:

  • Body Weight: Significant weight loss can indicate toxicity.

  • Clinical Signs: Observation for signs of distress, changes in behavior, or other abnormalities.

  • Histopathology: At the end of the study, major organs can be examined for any treatment-related changes.

A more comprehensive safety profile is established through dedicated toxicology studies.

5.2. Comparative Safety Considerations
Adverse EventIbrutinibAcalabrutinibACN-234 (Projected)
Atrial Fibrillation Higher IncidenceLower Incidence [9]Potentially Lower (due to high selectivity)
Hypertension CommonLess Common [9]Potentially Lower
Bleeding CommonLess CommonPotentially Lower
Headache Less CommonMore CommonTo be determined

Data for Ibrutinib and Acalabrutinib are from clinical trial data. [10][9][11] Expert Insights: The improved safety profile of Acalabrutinib over Ibrutinib is largely attributed to its greater selectivity. [1][10]If ACN-234's high in vitro selectivity translates to a similar or better safety profile in vivo, it would represent a significant advantage.

Conclusion and Future Directions

The hypothetical data presented in this guide suggests that 3-Amino-4-chloro-N-isopropylbenzamide (ACN-234) is a potent and selective BTK inhibitor with in vivo efficacy comparable to the approved drugs Ibrutinib and Acalabrutinib. Its high projected selectivity may translate into an improved safety profile, addressing some of the limitations of first-generation BTK inhibitors.

Further preclinical development of ACN-234 should focus on:

  • Comprehensive Kinase Profiling: To confirm its selectivity against a broad panel of kinases.

  • Pharmacokinetic and ADME Studies: To fully characterize its absorption, distribution, metabolism, and excretion.

  • Formal Toxicology Studies: To establish a comprehensive safety profile before consideration for clinical trials.

This guide provides a framework for the statistical analysis and comparative evaluation of novel BTK inhibitors. The provided protocols and data interpretation strategies are intended to support the rigorous and scientifically sound development of the next generation of targeted therapies for B-cell malignancies.

References
  • Ibrutinib - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Bar-Natan, M., et al. (2023). BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. MDPI. Retrieved January 18, 2026, from [Link]

  • Klepser, M., et al. (2020). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. PubMed. Retrieved January 18, 2026, from [Link]

  • Ibrutinib for CLL: Mechanism of action and clinical considerations. (2024). Lymphoma Hub. Retrieved January 18, 2026, from [Link]

  • Bruton's tyrosine kinase - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Bruton's tyrosine kinase (BTK) inhibitors. (n.d.). Lymphoma Australia. Retrieved January 18, 2026, from [Link]

  • The Mechanism of Action of Ibrutinib. (2013). Targeted Oncology. Retrieved January 18, 2026, from [Link]

  • Burger, J. A. (2019). BTK inhibitors: present and future. PubMed Central. Retrieved January 18, 2026, from [Link]

  • What is the mechanism of Ibrutinib? (2024). Patsnap Synapse. Retrieved January 18, 2026, from [Link]

  • What is the mechanism of action of Ibrutinib (Imbruvica)? (2025). Dr.Oracle. Retrieved January 18, 2026, from [Link]

  • Al-Jauhari, M., et al. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PubMed Central. Retrieved January 18, 2026, from [Link]

  • Pasqualucci, L., & Dalla-Favera, R. (2018). Mouse Models in the Study of Mature B-Cell Malignancies. PubMed Central. Retrieved January 18, 2026, from [Link]

  • Editorial: Mouse Models of B Cell Malignancies. (2021). Frontiers. Retrieved January 18, 2026, from [Link]

  • Editorial: Mouse Models of B Cell Malignancies. (2021). PubMed Central. Retrieved January 18, 2026, from [Link]

  • de Witte, M. A., et al. (2021). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter? NIH. Retrieved January 18, 2026, from [Link]

  • Early data demonstrate clinical activity of acalabrutinib in difficult-to-treat chronic lymphocytic leukemia. (2016). AstraZeneca US. Retrieved January 18, 2026, from [Link]

  • Ghia, P. (2021). Recent Data for Acalabrutinib in Chronic Lymphocytic Leukemia. Hematology & Oncology. Retrieved January 18, 2026, from [Link]

  • Byrd, J. C., et al. (2021). Acalabrutinib Versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia: Results of the First Randomized Phase III Trial. ASCO Publications. Retrieved January 18, 2026, from [Link]

  • Davids, M. S., et al. (2022). Acalabrutinib Versus Investigator's Choice in Relapsed/Refractory Chronic Lymphocytic Leukemia: Final ASCEND. AstraZeneca Connect. Retrieved January 18, 2026, from [Link]

  • Clinical Trials Using Acalabrutinib. (n.d.). National Cancer Institute. Retrieved January 18, 2026, from [Link]

  • Mouse Models of B Cell Malignancies. (n.d.). Frontiers Research Topic. Retrieved January 18, 2026, from [Link]

  • van der Lugt, J., et al. (2021). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. OUCI. Retrieved January 18, 2026, from [Link]

  • Full article: Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. (2022). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

  • New Mouse Model Promotes Study of B-Cell Lymphomas. (2008). LabMedica. Retrieved January 18, 2026, from [Link]

  • BTK Activity Assay. (n.d.). BellBrook Labs. Retrieved January 18, 2026, from [Link]

  • Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Benzamide, 3-amino-4-chloro-. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (2016). Google Patents.
  • Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate. (2011). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. (2022). Nature. Retrieved January 18, 2026, from [Link]

  • 3-amino-2-chloro-N-propylbenzamide. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 3-Amino-4-chloro-N-methylbenzamide. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). NIH. Retrieved January 18, 2026, from [Link]

  • 3-Amino-4-chlorobenzoic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • 4-chloro-N,N-diethylbenzamide. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 3-Amino-4-chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of drug discovery and chemical research, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-4-chloro-N-isopropylbenzamide (CAS No. 926221-68-3), grounded in established safety principles and regulatory compliance. As your partner in the laboratory, we believe in providing value that extends beyond the product itself, ensuring you are equipped with the knowledge to handle our compounds safely from acquisition to disposal.

Compound Profile and Hazard Assessment: Understanding the "Why"

Before any disposal procedure can be implemented, a thorough understanding of the compound's characteristics and potential hazards is essential. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway.

While comprehensive toxicological data for 3-Amino-4-chloro-N-isopropylbenzamide is not fully available, information from its Safety Data Sheet (SDS) and data from structurally analogous compounds, such as 3-amino-4-chlorobenzamide, provide a strong basis for a conservative and safe approach.[1][2] The presence of a chlorinated aromatic ring and an amine functional group suggests that it should be handled as a hazardous substance with potential for environmental toxicity if not disposed of correctly.

Property Data Source
Chemical Name 3-Amino-4-chloro-N-isopropylbenzamide[3]
CAS Number 926221-68-3[1][3]
Molecular Formula C₁₀H₁₃ClN₂O[4]
Density 1.199 g/cm³[1]
Appearance Solid (Assumed)[5]
Known Hazards Based on analogous compounds: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2]

The causality behind treating this compound as hazardous stems from its structure. Chlorinated organic compounds can be persistent in the environment, and aromatic amines are a class of chemicals with a wide range of biological activities that necessitate careful handling. Therefore, the disposal protocol is designed to ensure complete destruction and prevent environmental release.

Mandatory Safety Protocol: Personal Protective Equipment (PPE)

A robust defense against accidental exposure is non-negotiable. The following PPE must be worn at all times when handling 3-Amino-4-chloro-N-isopropylbenzamide for disposal.

  • Eye Protection : Wear tightly fitting safety goggles or a face shield. This is critical to prevent eye contact, as analogous compounds are known to cause serious eye irritation.[2][6]

  • Hand Protection : Use chemical-impermeable gloves, such as nitrile rubber. Inspect gloves for tears or punctures before use and dispose of contaminated gloves immediately after handling the waste.[1][6]

  • Body Protection : A standard laboratory coat is required to prevent skin contact.[6]

  • Respiratory Protection : If handling the solid material outside of a fume hood or if dust generation is possible, a NIOSH-approved respirator is recommended to mitigate the risk of respiratory tract irritation.[6][7]

This multi-layered approach to PPE creates a self-validating system of safety, ensuring that in the event of a minor spill or splash, the risk of exposure is minimized.

Step-by-Step Disposal Workflow

The proper disposal of 3-Amino-4-chloro-N-isopropylbenzamide waste must be treated as a hazardous waste procedure. Adherence to these steps ensures compliance with institutional and regulatory standards.

  • Principle of Segregation : Do not mix 3-Amino-4-chloro-N-isopropylbenzamide waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6] Mixing incompatible chemicals can lead to dangerous reactions.

  • Solid Waste : Collect waste solid compound, along with any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, sealable, and chemically compatible container.[6][7]

  • Liquid Waste (Solutions) : If the compound is in a solvent, collect the solution in a dedicated, leak-proof container with a secure screw-on cap. Ensure the container material is compatible with the solvent used.

  • Clarity is Safety : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 3-Amino-4-chloro-N-isopropylbenzamide"[6]

    • Any known hazard characteristics (e.g., "Irritant")

    • The date the waste was first added to the container.

  • Secure and Ventilated : Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This location should be well-ventilated, secure, and away from general laboratory traffic.[7][8]

  • Incompatibility Avoidance : Do not store the container near incompatible materials, particularly strong acids or oxidizing agents, to prevent accidental reactions.[9]

  • Professional Disposal : The only acceptable method for the final disposal of this chemical is through a licensed and approved hazardous waste disposal contractor.[10]

  • Recommended Technology : The preferred method of destruction is controlled incineration in a facility equipped with flue gas scrubbing.[1] This high-temperature process ensures the complete breakdown of the chlorinated aromatic structure, while the scrubbers neutralize acidic gases (like HCl) that are formed, preventing their release into the atmosphere.

Emergency Spill Procedures

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Control Dust : For solid spills, use dry clean-up procedures. DO NOT sweep with a dry broom, as this can generate dust. Gently cover the spill with an inert absorbent material like sand or vermiculite.[7]

  • Collect Spill : Carefully scoop the material and place it into a designated hazardous waste container.[7][9]

  • Decontaminate : Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the spill to your institution's EHS department.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the procedural logic, the following diagram outlines the decision-making process for the disposal of 3-Amino-4-chloro-N-isopropylbenzamide.

G Disposal Workflow for 3-Amino-4-chloro-N-isopropylbenzamide cluster_prep Preparation & Collection cluster_procedure Procedure cluster_disposal Final Disposition start Waste Generated (Solid or Solution) ppe Don Full PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate collect Collect in Designated, Compatible Container segregate->collect label_waste Label Container Clearly: 'Hazardous Waste', Full Chemical Name, Date collect->label_waste store Store in Secure, Ventilated Area label_waste->store contact Arrange Pickup with Licensed EHS Vendor store->contact end_node Controlled Incineration with Flue Gas Scrubbing contact->end_node

Caption: Decision workflow for the safe disposal of 3-Amino-4-chloro-N-isopropylbenzamide.

References

  • Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). BENZAMIDE 98% (For Synthesis) MSDS. Retrieved from Oxford Lab Fine Chem. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide, 3-amino-4-chloro-. PubChem Compound Database. Retrieved from [Link]

Sources

Navigating the Safe Handling of 3-Amino-4-chloro-N-isopropylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the introduction of a novel chemical entity into the laboratory workflow necessitates a meticulous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-Amino-4-chloro-N-isopropylbenzamide, a compound for which detailed toxicological data is not yet widely available. In the absence of a comprehensive Safety Data Sheet (SDS), this document synthesizes information from structurally related compounds and established best practices for handling chlorinated aromatic amines to empower you to work safely and effectively. Our commitment is to furnish you with value beyond the product itself, building a foundation of deep trust through scientifically grounded safety protocols.

Hazard Assessment: Understanding the Risks

Due to the limited specific toxicological data for 3-Amino-4-chloro-N-isopropylbenzamide, a conservative approach to hazard assessment is paramount. Based on its chemical structure—a chlorinated aromatic amine—we can infer potential hazards from related compounds. The parent compound, 3-amino-4-chlorobenzamide, is classified with GHS hazard statements indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. A closely related analog, 3-Amino-N-isopropylbenzamide, is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation[2]. Therefore, it is prudent to handle 3-Amino-4-chloro-N-isopropylbenzamide as a substance with the potential for similar toxicological effects.

Inferred Hazard Classifications:

  • Acute Toxicity (Oral): Potential to be harmful if swallowed.

  • Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation if inhaled as a dust.

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 3-Amino-4-chloro-N-isopropylbenzamide. The following table outlines the recommended PPE for various laboratory tasks.

Task CategoryRecommended PPERationale
Weighing and Aliquoting (Solid) - Respirator: NIOSH-approved N95 or higher-rated particulate respirator.- Gloves: Double-gloved with chemical-resistant gloves (e.g., nitrile).- Eye Protection: Chemical splash goggles.- Body Protection: Fully-buttoned laboratory coat.To prevent inhalation of fine dust particles. For extended or large-quantity work, a powered air-purifying respirator (PAPR) should be considered. Double gloving provides an additional barrier against skin contact. Goggles protect against airborne particles.
Working with Solutions - Gloves: Chemical-resistant gloves (e.g., nitrile).- Eye Protection: Chemical splash goggles or safety glasses with side shields.- Body Protection: Laboratory coat.Protects against splashes and direct skin contact.
Reaction Monitoring and Work-up - Gloves: Chemical-resistant gloves (e.g., nitrile).- Eye Protection: Chemical splash goggles.- Body Protection: Laboratory coat.Protects against potential splashes and contact with the compound in solution.
Spill Cleanup - Respirator: NIOSH-approved N95 or higher-rated particulate respirator.- Gloves: Heavy-duty chemical-resistant gloves (e.g., butyl rubber over nitrile).- Eye Protection: Chemical splash goggles and a face shield.- Body Protection: Chemical-resistant apron or coveralls over a laboratory coat.Provides enhanced protection during cleanup of potentially significant quantities of the compound.

Glove Selection: While nitrile gloves are commonly used, it is crucial to be aware of their breakthrough times. For prolonged or frequent contact, a glove with a higher protection class (breakthrough time > 240 minutes) is recommended. For brief contact, a glove with a breakthrough time of at least 60 minutes is advisable[2]. Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.

Operational Plan: From Receipt to Disposal

A structured workflow is critical for minimizing exposure and ensuring a safe working environment. The following flowchart outlines the key steps for handling 3-Amino-4-chloro-N-isopropylbenzamide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Prepare Designated Work Area (Fume Hood) verify_safety Verify Safety Equipment (Spill Kit, Eyewash, Shower) prep_area->verify_safety don_ppe Don Appropriate PPE verify_safety->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve collect_solid Collect Solid Waste in Labeled Container weigh->collect_solid react Perform Reaction dissolve->react collect_liquid Collect Liquid Waste in Labeled Container dissolve->collect_liquid decontaminate_glassware Decontaminate Glassware & Equipment react->decontaminate_glassware react->collect_liquid clean_area Clean Work Area decontaminate_glassware->clean_area decontaminate_glassware->collect_liquid doff_ppe Doff PPE Correctly clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands store_waste Store Waste in Designated Area collect_solid->store_waste collect_liquid->store_waste dispose Dispose via Licensed Chemical Destruction Plant store_waste->dispose

Caption: Workflow for Handling 3-Amino-4-chloro-N-isopropylbenzamide
Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure the work area is clean and free of clutter.

    • Verify that a chemical spill kit, eyewash station, and safety shower are readily accessible.

    • Don all required PPE as outlined in the table above.

  • Handling the Solid:

    • When weighing, use a balance with a draft shield inside the fume hood to minimize the generation of airborne dust.

    • Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds.

  • Handling in Solution:

    • When dissolving, add the solid to the solvent slowly to prevent splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Thoroughly decontaminate all non-disposable equipment and glassware after use.

    • Clean the work surface with an appropriate solvent, followed by soap and water.

    • Remove PPE in a manner that avoids cross-contamination and dispose of it as hazardous waste.

    • Always wash hands thoroughly with soap and water after handling the compound.

Decontamination and Disposal Plan

Decontamination Procedures:
  • Glassware and Equipment:

    • Rinse with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. Collect this rinse as hazardous liquid waste.

    • Wash with soap and water.

    • Perform a final rinse with deionized water.

  • Work Surfaces:

    • Wipe the surface with a cloth or paper towel dampened with a suitable solvent to remove any residue. Dispose of the wipe as solid hazardous waste.

    • Clean the surface with soap and water.

  • Spill Cleanup:

    • Minor Spill (Solid): In a fume hood, gently cover the spill with absorbent material. Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area as described above.

    • Minor Spill (Liquid): In a fume hood, absorb the spill with an inert absorbent material (e.g., vermiculite or sand). Place the absorbent material into a labeled hazardous waste container. Decontaminate the area.

    • Major Spill: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.

Disposal Plan:

All waste contaminated with 3-Amino-4-chloro-N-isopropylbenzamide must be treated as hazardous waste.

  • Solid Waste:

    • Includes excess solid compound, contaminated gloves, wipes, and other disposable materials.

    • Collect in a clearly labeled, sealed, and compatible container. The label should include the chemical name and associated hazards.

  • Liquid Waste:

    • Includes reaction mixtures and solvent rinses.

    • Collect in a labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.

  • Final Disposal:

    • The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[3]. Do not discharge to sewer systems[3]. Contaminated packaging can be triple-rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill[3].

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact - Immediately flush the affected area with copious amounts of water for at least 15 minutes.- Remove contaminated clothing.- Seek medical attention.
Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.- Remove contact lenses if present and easy to do so.- Seek immediate medical attention.
Inhalation - Move the person to fresh air.- If not breathing, give artificial respiration.- Seek medical attention.
Ingestion - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 3-Amino-4-chloro-N-isopropylbenzamide into your research endeavors. This guide serves as a foundational document; always consult your institution's specific safety guidelines and EHS professionals for any additional requirements.

References

  • Benzamide, 3-amino-4-chloro-. PubChem. [Link]

  • 3-Amino-4-chloro-N-methylbenzamide. PubChem. [Link]

  • 3-Aminobenzamide. PubChem. [Link]

  • 3-amino-2-chloro-N-(pyrimidin-4-ylmethyl)benzamide. PubChem. [Link]

  • 3-amino-2-chloro-N-propan-2-ylbenzamide. PubChem. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.